Product packaging for Ethyl p-hydroxyphenyllactate(Cat. No.:CAS No. 62517-34-4)

Ethyl p-hydroxyphenyllactate

Cat. No.: B122705
CAS No.: 62517-34-4
M. Wt: 210.23 g/mol
InChI Key: ZLBBBBBWEYWSOD-UHFFFAOYSA-N
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Description

Ethyl p-hydroxyphenyllactate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B122705 Ethyl p-hydroxyphenyllactate CAS No. 62517-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPNCBJETJUYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Ethyl p-hydroxyphenyllactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl p-hydroxyphenyllactate, a molecule of interest in various research and development fields. This document details the experimental protocols for its preparation via Fischer-Speier esterification and its structural elucidation and purity assessment through modern analytical techniques. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of p-hydroxyphenyllactic acid with ethanol (B145695) in the presence of an acid catalyst. This method is a direct and efficient way to produce the corresponding ester.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • p-Hydroxyphenyllactic acid

  • Absolute ethanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve p-hydroxyphenyllactic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% relative to the carboxylic acid) to the stirred solution.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-6 hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Synthesis Workflow

Synthesis_Workflow Reactants p-Hydroxyphenyllactic Acid + Ethanol (excess) Catalyst H₂SO₄ (catalyst) Reflux Reflux (2-6 h) Reactants->Reflux Catalyst->Reflux Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reflux->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (optional) Evaporation->Purification Product This compound Evaporation->Product Crude Product Purification->Product

Caption: Fischer-Speier esterification workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, structure, and purity. The following section outlines the expected data from various analytical techniques.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point 367.0 ± 27.0 °C (Predicted)[1]
Density 1.225 ± 0.06 g/cm³ (Predicted)[1]
pKa 9.77 ± 0.15 (Predicted)[1]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.20triplet3H-OCH₂CH₃
~2.90doublet2HAr-CH₂ -CH(OH)-
~4.15quartet2H-OCH₂ CH₃
~4.30triplet1HAr-CH₂-CH (OH)-
~5.0 (broad)singlet1H-OH (alcoholic)
~6.75doublet2HAromatic CH (ortho to OH)
~7.05doublet2HAromatic CH (meta to OH)
~8.5 (broad)singlet1HAr-OH (phenolic)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~14.0-OCH₂C H₃
~40.0Ar-C H₂-CH(OH)-
~61.0-OC H₂CH₃
~70.0Ar-CH₂-C H(OH)-
~115.0Aromatic C H (ortho to OH)
~128.0Aromatic C (ipso to CH₂)
~130.0Aromatic C H (meta to OH)
~155.0Aromatic C (ipso to OH)
~174.0C =O (ester)

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200 (broad)StrongO-H stretch (phenolic & alcoholic)
3050-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
1610, 1510MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester & phenol)
~1100StrongC-O stretch (alcohol)

Mass Spectrometry (MS)

m/zInterpretation
210[M]⁺ (Molecular ion)
165[M - OCH₂CH₃]⁺ (Loss of ethoxy group)
137[M - COOCH₂CH₃]⁺ (Loss of ethyl carboxylate group)
107[HO-C₆H₄-CH₂]⁺ (Benzylic cation)
Experimental Protocols for Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: If the sample is an oil, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). Acquire the mass spectrum in a positive or negative ion mode.

  • Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to study its fragmentation pattern to support the proposed structure.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesized Product cluster_analysis Analytical Techniques cluster_data Data Interpretation Product This compound NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Purity Purity Assessment (e.g., HPLC, GC) Product->Purity Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity_Data Purity Confirmation Purity->Purity_Data Identity Identity Confirmation Structure->Identity Purity_Data->Identity

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

This technical guide outlines the fundamental procedures for the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science. Adherence to these methodologies will ensure the reliable preparation and validation of this compound for further investigation and application.

References

An In-depth Technical Guide on the Natural Occurrence of Ethyl p-hydroxyphenyllactate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-hydroxyphenyllactate, the ethyl ester of p-hydroxyphenyllactic acid, is a phenolic compound with potential biological activities relevant to the pharmaceutical and nutraceutical industries. While its corresponding acid, p-hydroxyphenyllactic acid, is a known microbial metabolite and has been identified in plant-associated contexts, the natural occurrence of the ethyl ester form within the plant kingdom is not well-documented in current scientific literature. This technical guide provides a comprehensive overview of the current knowledge surrounding p-hydroxyphenyllactic acid in plants and associated microorganisms, explores the potential for the natural occurrence and biosynthesis of its ethyl ester, and furnishes detailed methodologies for its extraction, identification, and quantification. This document is intended to serve as a foundational resource for researchers investigating the presence, physiological role, and potential applications of this compound derived from plant sources.

Introduction: The Landscape of p-hydroxyphenyllactic Acid and its Ethyl Ester

Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in growth, development, and defense mechanisms. Among these, derivatives of tyrosine, such as p-hydroxyphenyllactic acid (HPLA), have garnered interest for their antioxidant and antimicrobial properties. HPLA is recognized as a metabolite of tyrosine and is known to be produced by various microorganisms, including lactic acid bacteria (LAB) often found in fermented plant products.[1] The Human Metabolome Database also lists p-hydroxyphenyllactic acid as being present in plants.

While the acid form is acknowledged, the presence of its ethyl ester, this compound, as a natural constituent of plants is less certain. Its occurrence could be analogous to other naturally occurring ethyl esters of phenolic acids, such as ethyl p-methoxycinnamate found in Kaempferia galanga.[2][3] Alternatively, it may be formed during fermentation processes where both HPLA and ethanol (B145695) are present, or potentially as an artifact during extraction procedures utilizing ethanol-based solvents. This guide delves into these possibilities and provides the technical framework to investigate them.

Potential Sources and Biosynthesis

The biosynthesis of phenolic compounds in plants is a complex process, primarily proceeding through the shikimate and phenylpropanoid pathways. While a direct biosynthetic pathway for this compound in plants has not been elucidated, a plausible pathway can be hypothesized based on known metabolic routes.

Hypothetical Biosynthetic Pathway in Plants

The biosynthesis would likely originate from the amino acid L-tyrosine. This pathway can be visualized as follows:

Hypothetical Biosynthesis of this compound cluster_legend Legend substance substance enzyme enzyme process process tyrosine L-Tyrosine hpp p-Hydroxyphenylpyruvic acid tyrosine->hpp Aromatic aminotransferase hpla p-Hydroxyphenyllactic acid hpp->hpla Hydroxyphenylpyruvate reductase e_hpla This compound hpla->e_hpla Esterase / Alcohol acyltransferase (AAT)? ethanol Ethanol ethanol->e_hpla Esterase / Alcohol acyltransferase (AAT)? key_substance Metabolite key_enzyme Enzyme Class (Hypothetical) key_target Target Compound

Caption: Hypothetical biosynthetic pathway of this compound from L-tyrosine in plants.

Microbial Production in Fermented Plant Products

Lactic acid bacteria, frequently involved in the fermentation of plant materials, are known producers of p-hydroxyphenyllactic acid from tyrosine.[1] In environments where fermentation also yields ethanol, the enzymatic or spontaneous esterification to this compound is a strong possibility.

Potential Sources of this compound source source process process product product artifact artifact plant Plant Tissues extraction Ethanolic Extraction plant->extraction biosynthesis Endogenous Biosynthesis plant->biosynthesis fermented_plant Fermented Plant Products microbial Microbial Metabolism (LAB) fermented_plant->microbial e_hpla_artifact Extraction Artifact extraction->e_hpla_artifact e_hpla_natural Natural Ethyl p-hydroxyphenyllactate biosynthesis->e_hpla_natural esterification Esterification microbial->esterification esterification->e_hpla_natural

Caption: Logical diagram illustrating the potential origins of this compound.

Quantitative Data

As of the date of this guide, there is a lack of published quantitative data on the natural occurrence of this compound in specific plant tissues. Research efforts are needed to populate this area. For comparative purposes, Table 1 provides a template for how such data, once generated, could be presented.

Table 1: Template for Quantitative Data of this compound in Plant Materials

Plant SpeciesFamilyTissue/ProductConcentration (µg/g dry weight)Analytical MethodReference
[Example: Kaempferia galanga][Zingiberaceae][Rhizome][Data Not Available][HPLC/GC-MS][Future Study]
[Example: Fermented Soybeans][Fabaceae][Natto][Data Not Available][HPLC/GC-MS][Future Study]

Experimental Protocols

To rigorously investigate the presence and quantity of this compound in plant materials, a systematic experimental approach is required.

General Experimental Workflow

The following diagram outlines a general workflow for the isolation and identification of the target compound.

Experimental Workflow step step substep substep analysis analysis start Plant Material Collection (Fresh/Fermented) prep Sample Preparation (Lyophilization, Grinding) start->prep extraction Extraction prep->extraction solvent_free Solvent-free (e.g., SFE) extraction->solvent_free non_ethanolic Non-ethanolic Solvent (e.g., Ethyl Acetate (B1210297), Hexane) extraction->non_ethanolic ethanolic Ethanolic Solvent (Control for artifact) extraction->ethanolic filtration Filtration & Concentration solvent_free->filtration non_ethanolic->filtration ethanolic->filtration purification Chromatographic Purification filtration->purification quantification Quantification filtration->quantification tlc TLC / Flash Chromatography purification->tlc hplc Preparative HPLC purification->hplc identification Structural Elucidation tlc->identification hplc->identification nmr NMR (1H, 13C) identification->nmr ms High-Resolution MS identification->ms hplc_dad HPLC-DAD/UV quantification->hplc_dad gcms GC-MS (after derivatization) quantification->gcms

Caption: A generalized experimental workflow for the identification of this compound.

Detailed Methodologies

4.2.1. Extraction

  • Objective: To extract small molecule metabolites, including potential this compound, from the plant matrix while minimizing the risk of artifact formation.

  • Protocol:

    • Homogenize 10 g of lyophilized and powdered plant material.

    • Perform parallel extractions to assess artifact formation:

      • Extraction A (Non-ethanolic): Macerate the sample in 100 mL of ethyl acetate at room temperature for 24 hours with constant agitation.

      • Extraction B (Ethanolic Control): Macerate a parallel sample in 100 mL of 80% ethanol under identical conditions.

    • Filter the extracts through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Redissolve the dried extract in a known volume of methanol (B129727) for analysis.

4.2.2. Purification (for Structural Confirmation)

  • Objective: To isolate this compound from the crude extract for unambiguous structural identification.

  • Protocol (based on general phenolic ester isolation):

    • Subject the crude extract to silica (B1680970) gel column chromatography.

    • Elute with a gradient of hexane (B92381) and ethyl acetate, starting from 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a UV detector (254 nm).

    • Pool fractions containing the compound of interest (based on comparison with a synthetic standard, if available).

    • Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile (B52724) and water.

4.2.3. Identification and Structural Elucidation

  • Objective: To confirm the chemical structure of the isolated compound as this compound.

  • Techniques:

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the complete chemical structure and confirm the presence of the ethyl group and the p-hydroxyphenyllactyl moiety.

4.2.4. Quantification

  • Objective: To determine the concentration of this compound in the plant extract.

  • Protocol (HPLC-DAD):

    • Instrumentation: HPLC system with a Diode Array Detector (DAD) and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the UV absorbance maximum for this compound (e.g., ~275 nm).

    • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Potential Physiological Roles and Applications

While the physiological role of this compound in plants is currently unknown, the functions of related compounds offer clues for future research. The parent acid, HPLA, exhibits antioxidant and antifungal properties.[1] It is plausible that the ethyl ester form could have similar or enhanced activities, potentially with altered bioavailability or lipophilicity, which could be advantageous for its role in plant defense or for its application in drug development. For instance, the esterification of phenolic compounds can increase their solubility in lipids, potentially enhancing their efficacy in certain formulations.

Conclusion and Future Directions

The natural occurrence of this compound in plants represents an intriguing and underexplored area of phytochemical research. While direct evidence remains elusive, the established presence of its acid precursor in plant-associated microbes and the existence of other phenolic ethyl esters in the plant kingdom provide a strong rationale for its investigation. This guide offers a foundational framework for such studies, from biosynthetic hypotheses to detailed analytical protocols.

Future research should focus on:

  • Screening diverse plant species, particularly those with known microbial associations or used in traditional fermentation, for the presence of this compound.

  • Investigating the enzymatic machinery in plants and microbes that could catalyze the esterification of p-hydroxyphenyllactic acid.

  • Evaluating the biological activities of this compound, including its antioxidant, antimicrobial, and anti-inflammatory properties, to assess its potential for pharmaceutical and nutraceutical applications.

By systematically applying the methodologies outlined herein, the scientific community can begin to unravel the presence, significance, and potential of this compound in the vast chemical repertoire of the plant world.

References

Ethyl p-Hydroxyphenyllactate: A Comprehensive Technical Guide on its Role as a Tyrosine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-hydroxyphenyllactate, the ethyl ester of p-hydroxyphenyllactic acid (HPLA), is a compound of increasing interest within the scientific community. While HPLA is a recognized direct metabolite of the essential amino acid tyrosine, produced both endogenously in humans and by the gut microbiota, this compound's presence is noted as a natural product in certain plants. This technical guide provides an in-depth exploration of this compound, focusing on its metabolic origins derived from tyrosine, its potential physiological significance, and the methodologies for its analysis and synthesis. The document will delve into the established biochemical pathways of its precursor, HPLA, and extrapolate the potential biological activities of the ethyl ester based on current scientific understanding of similar compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development seeking to understand and explore the therapeutic and diagnostic potential of this tyrosine-derived molecule.

Introduction

The metabolism of aromatic amino acids, such as tyrosine, is a critical area of study, yielding a diverse array of bioactive molecules with significant physiological roles. Among these is p-hydroxyphenyllactic acid (HPLA), a direct downstream metabolite of tyrosine.[1] Its ethyl ester, this compound, while not a direct endogenous metabolite, has been identified in nature and is structurally and functionally related to its acid precursor.[1] This guide will provide a comprehensive overview of this compound, beginning with the well-established metabolic pathway of tyrosine to HPLA, and then exploring the synthesis, potential biological activities, and analytical methodologies relevant to the ethyl ester.

Tyrosine Metabolism and the Formation of p-Hydroxyphenyllactic Acid

The biosynthesis of p-hydroxyphenyllactic acid is intrinsically linked to the catabolism of tyrosine. In humans, the L-enantiomer of HPLA is a product of endogenous tyrosine metabolism, while the D-enantiomer is primarily of bacterial origin, produced by various species within the gut microbiome.[1][2] Elevated levels of HPLA in bodily fluids are often associated with certain inborn errors of metabolism, such as tyrosinemia and phenylketonuria, making it a valuable biomarker for these conditions.[1][3]

The metabolic conversion of tyrosine to HPLA proceeds via the intermediate, p-hydroxyphenylpyruvic acid (HPPA). This pathway is a key branch of tyrosine degradation.

Tyrosine_Metabolism Figure 1: Biosynthesis of p-Hydroxyphenyllactic Acid from Tyrosine Tyrosine L-Tyrosine HPPA p-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPLA p-Hydroxyphenyllactic Acid (HPLA) HPPA->HPLA p-Hydroxyphenylpyruvate Reductase

Caption: Figure 1: Biosynthesis of p-Hydroxyphenyllactic Acid from Tyrosine.

This compound: Synthesis and Properties

This compound is the ethyl ester of HPLA. While it has been isolated from natural sources such as the plant Crepis crocea, it is more commonly synthesized for research and potential therapeutic applications.[1] The process of esterification can alter the physicochemical properties of the parent molecule, HPLA, notably increasing its lipophilicity. This modification can, in turn, influence its bioavailability and biological activity.[4]

Chemical Synthesis

The synthesis of this compound typically involves the esterification of p-hydroxyphenyllactic acid with ethanol (B145695) in the presence of an acid catalyst. For the production of optically pure enantiomers, chiral-specific synthesis or resolution techniques are employed.

Potential Biological and Pharmacological Activity

While direct and extensive research on the biological effects of this compound is still emerging, inferences can be drawn from studies on its precursor, HPLA, and structurally similar compounds like mthis compound.

HPLA itself has been shown to possess antioxidant and antifungal properties. Furthermore, a study on mthis compound, a close structural analog, revealed significant biological activity. This methyl ester was found to be an inhibitor of cell growth and proliferation and acted as an endogenous ligand for nuclear type-II estrogen binding sites.[5] This suggests that the esterification of HPLA may confer or enhance certain biological activities. The increased lipophilicity of the ethyl ester compared to the acid form could potentially lead to improved cell membrane permeability and altered interactions with biological targets.[4]

Quantitative Data

The following table summarizes available quantitative data for p-hydroxyphenyllactic acid, the precursor to this compound.

AnalyteMatrixConditionConcentration (Mean ± SD)Reference
p-Hydroxyphenyllactic AcidHuman PlasmaNormal Adults (n=9)118 ± 45 ng/mL[3]
p-Hydroxyphenylpyruvic AcidHuman PlasmaNormal Adults (n=9)68 ± 42 ng/mL[3]
TyrosineHuman PlasmaNormal Adults (n=9)16.6 ± 6.3 µg/mL[3]

Experimental Protocols

Quantification of p-Hydroxyphenyllactic Acid in Human Serum by UPLC-MS/MS

This protocol is adapted from a validated method for the analysis of HPLA and other aromatic amino acid metabolites in human serum.[6] This methodology can serve as a basis for developing a quantitative assay for this compound.

6.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of serum, add 400 µL of methanol (B129727) containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

6.1.2. UPLC-MS/MS Conditions

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode for HPLA.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

Experimental_Workflow Figure 2: Workflow for UPLC-MS/MS Analysis of p-Hydroxyphenyllactic Acid cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Serum_Sample 100 µL Serum Add_Methanol Add 400 µL Methanol with Internal Standard Serum_Sample->Add_Methanol Vortex Vortex Add_Methanol->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: Figure 2: Workflow for UPLC-MS/MS Analysis of p-Hydroxyphenyllactic Acid.

Synthesis of Ethyl (S)-2-ethoxy-3-p-benzyloxyphenylpropionate

This protocol is based on a reported chemical synthesis of an HPLA derivative and can be adapted for the synthesis of this compound.[7]

  • Dissolve (S)-Benzyloxyphenyllactic acid in dry DMF.

  • Add NaH to the solution and stir for 30 minutes.

  • Add iodoethane (B44018) and stir the mixture overnight.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude product.

  • The benzyloxy- protecting group can be removed by catalytic hydrogenation (e.g., using Pd/C) to yield the final p-hydroxy- derivative.

Conclusion and Future Directions

This compound represents an intriguing derivative of the tyrosine metabolite, p-hydroxyphenyllactic acid. While the direct metabolic pathway from tyrosine leads to HPLA, the ethyl ester, found in nature and accessible through synthesis, offers a lipophilic alternative with potentially enhanced or distinct biological activities. The demonstrated effects of the closely related methyl ester on cell proliferation and estrogen receptor binding highlight the potential for this compound as a molecule of interest in drug discovery and development.

Future research should focus on a number of key areas:

  • Direct Biological Activity Studies: Comprehensive in vitro and in vivo studies are needed to elucidate the specific pharmacological effects of this compound and compare them to its parent compound, HPLA.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent.

  • Exploration of Natural Sources: Further investigation into the biosynthesis and occurrence of this compound in various natural sources could reveal novel enzymatic pathways and biological roles.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the scientific and therapeutic landscape of this compound and its connection to tyrosine metabolism.

References

The Biological Significance of Ethyl p-hydroxyphenyllactate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl p-hydroxyphenyllactate, an ester derivative of the microbial and tyrosine metabolite p-hydroxyphenyllactic acid (HPLA), is an emerging molecule of interest within the scientific community. While direct research on the ethyl ester is nascent, the biological activities of its parent compound and structurally similar phenolic molecules suggest a significant potential for therapeutic applications. This technical guide synthesizes the current understanding of this compound's biological significance, drawing upon data from related compounds to infer its properties and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its potential anti-inflammatory, antioxidant, and cardioprotective effects, along with detailed experimental methodologies and hypothesized signaling pathways.

Introduction

This compound belongs to the phenylpropanoid class of organic compounds. Its parent molecule, p-hydroxyphenyllactic acid (HPLA), is a known metabolite of the amino acid tyrosine and is also produced by gut microbiota, including Bifidobacteria and Lactobacilli.[1][2] HPLA has been noted for its natural antioxidant properties, specifically its ability to decrease the production of reactive oxygen species (ROS) in mitochondria and neutrophils.[1] The esterification of HPLA to form this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioavailability and cellular uptake, a common strategy in prodrug design.[3] This guide will explore the inferred biological significance of this compound, focusing on its potential as an anti-inflammatory, antioxidant, and cytoprotective agent.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₁H₁₄O₄Inferred
Molecular Weight 210.23 g/mol Inferred
CAS Number 62517-34-4[4]
Appearance Colorless oil or pale yellow solid (inferred)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[4]

Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is hypothesized to possess significant anti-inflammatory, antioxidant, and cardioprotective properties.

Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and STAT3.[2][5] A related compound, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has been shown to exert anti-inflammatory and anti-arthritic effects by directly inhibiting the NF-κB/STAT3 pathway.[6][7] It is plausible that this compound shares this mechanism.

The anti-inflammatory response is often initiated by the binding of ligands like lipopolysaccharide (LPS) to Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades. One of the central pathways is the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.[8][9] Phenolic compounds can inhibit this process at various stages.

Another critical inflammatory pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3). Cytokines can activate Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and promotes the expression of genes involved in inflammation and cell proliferation.[10] Inhibition of STAT3 phosphorylation is a key mechanism for the anti-inflammatory effects of some natural products.[11]

It is also hypothesized that this compound can inhibit monocyte adhesion to endothelial cells, a critical step in the inflammatory process that leads to atherosclerosis.[12][13] This inhibition is likely mediated by the downregulation of adhesion molecules on endothelial cells, an effect also linked to the NF-κB pathway.[14]

Antioxidant Activity

The parent compound, HPLA, is a known antioxidant that reduces ROS production.[1] The phenolic hydroxyl group in the structure of this compound is a key feature responsible for its predicted antioxidant activity. Phenolic compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species.

The antioxidant potential of compounds is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[15][16] The IC50 value in this assay represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. While specific IC50 values for this compound are not available in the literature, related phenolic compounds have demonstrated potent antioxidant activity.

Cardioprotective Effects

The anti-inflammatory and antioxidant properties of this compound suggest it may have cardioprotective effects. Oxidative stress and inflammation are key drivers of cardiovascular diseases, including atherosclerosis and heart failure.[17] Compounds like resveratrol, a well-studied polyphenol, exert cardioprotective effects by modulating signaling pathways such as the Akt and MAPK pathways, in addition to reducing oxidative stress.[17] The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival and growth, and its activation can protect cardiac cells from injury.[18] Conversely, the mitogen-activated protein kinase (MAPK) pathways (including ERK1/2, JNK, and p38) are involved in cellular stress responses and can contribute to cardiac hypertrophy and remodeling.[7] It is plausible that this compound could favorably modulate these pathways to protect the heart.

Regulation of Cell Growth

The methyl ester of HPLA, Mthis compound (MeHPLA), has been identified as an inhibitor of cell growth and proliferation. It acts as an endogenous ligand for nuclear type-II binding sites and has been shown to inhibit the growth of MCF-7 human breast cancer cells in vitro.[6] This suggests that the ethyl ester may have similar cytostatic or cytotoxic properties, which could be of interest in cancer research.

Quantitative Data (Inferred from Related Compounds)

Due to the limited availability of direct experimental data for this compound, the following table presents inferred or expected ranges for key biological activities based on studies of structurally similar phenolic compounds and esters. These values should be considered hypothetical and require experimental validation.

AssayParameterExpected Value/RangeReference Compound(s)
Antioxidant Activity DPPH Radical Scavenging IC5010 - 100 µMPhenolic compounds, plant extracts[19]
Anti-inflammatory Activity Inhibition of NO Production IC505 - 50 µMEthyl caffeate, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal[5][20]
NF-κB Inhibition IC501 - 20 µMCurcuminoids, various NF-κB inhibitors[21][22]
COX-2 Inhibition IC500.5 - 10 µMEthyl-p-methoxycinnamate[13]
Cell Growth Inhibition Cell Viability IC50 (e.g., in MCF-7 cells)1 - 50 µMMthis compound[6]

Detailed Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound. These protocols are based on established methodologies for similar compounds and should be optimized for specific experimental conditions.

Synthesis of this compound

This protocol is adapted from the synthesis of related (S)-3-p-hydroxyphenyllactic acid derivatives.[4]

Materials:

  • (S)-p-hydroxyphenyllactic acid

  • Ethanol (B145695) (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (S)-p-hydroxyphenyllactic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the pure product and evaporate the solvent to yield the final compound. Confirm the structure and purity using NMR and mass spectrometry.

DPPH Radical Scavenging Assay

This protocol is a standard method for determining antioxidant activity.[15]

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the test compound or control to the wells. For the blank, add methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the inhibition of NF-κB activation.[22]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Luciferase assay kit

  • Luminometer

Procedure:

  • Seed HEK293T cells in a multi-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control and determine the IC50 value.

Monocyte Adhesion Assay

This protocol outlines a method to measure the inhibition of monocyte adhesion to endothelial cells.[6]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • THP-1 human monocytic cells

  • Calcein-AM (fluorescent dye)

  • TNF-α

  • This compound

  • Cell culture medium and plates

  • Fluorescence microscope or microplate reader

Procedure:

  • Culture HUVECs to confluence in a multi-well plate.

  • Pre-treat the HUVECs with various concentrations of this compound for 1-2 hours.

  • Stimulate the HUVECs with TNF-α for 4-6 hours to induce the expression of adhesion molecules.

  • Label THP-1 monocytes with Calcein-AM dye according to the manufacturer's instructions.

  • Wash the stimulated HUVECs to remove TNF-α and the test compound.

  • Add the labeled THP-1 cells to the HUVEC monolayer and co-incubate for 30-60 minutes.

  • Gently wash the wells to remove non-adherent THP-1 cells.

  • Quantify the number of adherent monocytes by either capturing images with a fluorescence microscope and counting the cells or by measuring the fluorescence intensity with a microplate reader.

  • Calculate the percentage of inhibition of monocyte adhesion relative to the TNF-α stimulated control.

Visualizations of Hypothesized Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways modulated by this compound. These are based on the known mechanisms of related phenolic compounds.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates EHP This compound EHP->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription LPS LPS LPS->TLR4

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates EHP This compound EHP->JAK Inhibits Inflammatory_Genes Inflammatory & Proliferation Genes STAT3_dimer_nuc->Inflammatory_Genes Induces Transcription Cytokine Cytokine Cytokine->Cytokine_R

Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway by this compound.

cardioprotective_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Survival_Genes Cell Survival & Growth pAkt->Survival_Genes Promotes EHP This compound EHP->Akt Potentiates Phosphorylation Growth_Factor Growth Factor Growth_Factor->PI3K Activates

Caption: Hypothesized activation of the PI3K/Akt survival pathway by this compound.

Conclusion and Future Directions

This compound is a promising molecule with significant, albeit largely inferred, biological activities. Its structural similarity to other bioactive phenolic compounds strongly suggests potential as an anti-inflammatory, antioxidant, and cardioprotective agent. The ester linkage may provide advantageous pharmacokinetic properties compared to its parent acid, HPLA.

However, this guide also highlights a critical gap in the scientific literature. There is a pressing need for direct experimental investigation of this compound. Future research should focus on:

  • Quantitative analysis of its antioxidant and anti-inflammatory activities to determine its potency (e.g., IC50 values).

  • In-depth studies of its effects on key signaling pathways (NF-κB, STAT3, Akt, MAPK) to confirm the hypothesized mechanisms of action.

  • In vivo studies in animal models of inflammation, oxidative stress, and cardiovascular disease to assess its therapeutic efficacy and safety profile.

  • Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.

By addressing these research questions, the scientific community can fully elucidate the biological significance of this compound and unlock its potential for the development of novel therapeutics.

References

Enzymatic Production of Ethyl p-Hydroxyphenyllactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic production of ethyl p-hydroxyphenyllactate, a valuable chiral building block in the synthesis of various pharmaceuticals. While direct literature on the one-pot enzymatic synthesis of this specific molecule is nascent, this document consolidates established biocatalytic principles and methodologies for analogous compounds to propose a robust framework for its production. This guide covers potential enzymatic routes, detailed hypothetical experimental protocols, and data presentation for process optimization.

Introduction

This compound possesses a chiral center that is crucial for the biological activity of many active pharmaceutical ingredients (APIs). Traditional chemical synthesis often involves harsh conditions, multiple protection and deprotection steps, and can result in racemic mixtures requiring challenging chiral resolution. Biocatalysis, utilizing enzymes or whole-cell systems, offers a green and highly selective alternative for the synthesis of such chiral esters, proceeding under mild conditions with high enantioselectivity.[1][2]

This guide explores two primary enzymatic strategies for the production of this compound:

  • Two-Step Synthesis: Involving the reduction of a keto-acid precursor to p-hydroxyphenyllactic acid, followed by enzymatic esterification.

  • Whole-Cell Biocatalysis: Employing engineered microorganisms to convert a simple carbon source or a precursor directly into the final product.

Proposed Enzymatic Synthesis Pathways

The enzymatic synthesis of this compound can be approached through a multi-enzyme cascade or a whole-cell biocatalysis system. Below are the proposed pathways and the key enzymes involved.

Chemo-enzymatic or Two-Step Enzymatic Synthesis

This approach involves two sequential enzymatic reactions:

  • Asymmetric Reduction: The precursor, ethyl p-hydroxyphenylpyruvate, is stereoselectively reduced to (R)- or (S)-p-hydroxyphenyllactic acid using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). This step is critical for establishing the desired stereochemistry.

  • Esterification: The resulting p-hydroxyphenyllactic acid is then esterified with ethanol (B145695) to yield this compound. This reaction is typically catalyzed by a lipase (B570770) in a non-aqueous solvent to favor synthesis over hydrolysis.

Enzymatic_Synthesis_Pathway cluster_reduction Step 1: Asymmetric Reduction cluster_esterification Step 2: Esterification p-Hydroxyphenylpyruvic_acid p-Hydroxyphenylpyruvic acid p-HPL p-Hydroxyphenyllactic acid p-Hydroxyphenylpyruvic_acid->p-HPL Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) + Cofactor (NAD(P)H) p-HPL_ester p-Hydroxyphenyllactic acid E-p-HPL This compound p-HPL_ester->E-p-HPL Lipase (e.g., Candida antarctica Lipase B) Ethanol Ethanol Ethanol->E-p-HPL

Figure 1: Proposed two-step enzymatic synthesis of this compound.
Whole-Cell Biocatalysis

A whole-cell biocatalyst, typically an engineered strain of Escherichia coli or Saccharomyces cerevisiae, can be designed to produce this compound directly from a simple carbon source like glucose. This involves the integration of multiple metabolic pathways.

Whole_Cell_Biocatalysis Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Ethanol Ethanol Glucose->Ethanol Fermentation Chorismate Chorismate Shikimate_Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Prephenate->p-Hydroxyphenylpyruvate Prephenate dehydrogenase p-HPL p-Hydroxyphenyllactic acid p-Hydroxyphenylpyruvate->p-HPL Overexpressed KRED/ADH E-p-HPL This compound p-HPL->E-p-HPL Expressed Lipase/ Esterase Ethanol->E-p-HPL

Figure 2: Simplified metabolic pathway for whole-cell production of this compound.

Experimental Protocols

This section provides detailed, albeit hypothetical, experimental protocols for the key stages of enzymatic synthesis.

Protocol for Lipase-Catalyzed Esterification of p-Hydroxyphenyllactic Acid

This protocol is adapted from established procedures for the synthesis of similar ethyl esters.[3][4]

Materials:

  • p-Hydroxyphenyllactic acid

  • Ethanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Organic solvent (e.g., n-heptane, toluene, or a solvent-free system)

  • Molecular sieves (3 Å, activated)

  • Orbital shaker incubator

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In a 50 mL screw-capped flask, add p-hydroxyphenyllactic acid (e.g., 1 mmol) and the chosen organic solvent (10 mL).

  • Addition of Reactants: Add ethanol. The molar ratio of ethanol to p-hydroxyphenyllactic acid is a critical parameter to optimize, typically ranging from 1:1 to 10:1.

  • Water Removal: Add activated molecular sieves (1 g) to remove water produced during the reaction, thereby shifting the equilibrium towards ester formation.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg).

  • Incubation: Place the sealed flask in an orbital shaker incubator set at a specific temperature (e.g., 40-60 °C) and agitation speed (e.g., 150-200 rpm).

  • Monitoring: Withdraw small aliquots (e.g., 100 µL) at regular intervals. The sample should be centrifuged to remove the enzyme before analysis by GC or HPLC to determine the conversion rate.

  • Termination and Product Isolation: Once the reaction reaches equilibrium or the desired conversion, filter to remove the immobilized enzyme (which can be washed and reused). The solvent is then removed under reduced pressure. The crude product can be further purified by column chromatography.

Protocol for Whole-Cell Biocatalysis

This protocol outlines the general steps for producing this compound using an engineered microbial host.[5][6][7]

Materials:

  • Engineered microbial strain (e.g., E. coli expressing a KRED and a lipase)

  • Fermentation medium (e.g., LB or a defined minimal medium with glucose)

  • Inducer (e.g., IPTG for lac-based expression systems)

  • Precursor (p-hydroxyphenylpyruvic acid, if not synthesized de novo)

  • Bioreactor

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical equipment (HPLC)

Procedure:

  • Inoculum Preparation: Grow a single colony of the engineered strain in a suitable liquid medium overnight at 37°C with shaking.

  • Fermentation: Inoculate the main fermentation medium in the bioreactor with the overnight culture. Grow the cells to a specific optical density (e.g., OD600 of 0.6-0.8).

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG). The culture is then typically grown at a lower temperature (e.g., 18-30 °C) for a defined period (e.g., 12-24 hours) to ensure proper protein folding.

  • Biotransformation: After the induction phase, add the precursor (if necessary) and ethanol to the culture. The pH is maintained at a desired level (e.g., 7.0) by automatic addition of acid or base.

  • Monitoring: Monitor cell growth (OD600) and product formation by taking samples periodically.

  • Harvesting and Extraction: After the desired reaction time, harvest the cells by centrifugation. The supernatant is collected, and the product is extracted using an organic solvent like ethyl acetate.

  • Purification and Analysis: The organic phase is dried and concentrated. The product is then purified using chromatographic techniques and analyzed by HPLC for yield and purity.

Data Presentation and Optimization

Systematic optimization of reaction parameters is crucial for maximizing the yield and efficiency of the enzymatic synthesis.

Key Parameters for Optimization

The following tables summarize the key parameters that should be optimized for both the esterification and whole-cell biotransformation processes. The values provided are typical starting points based on related literature.

Table 1: Optimization Parameters for Lipase-Catalyzed Esterification

ParameterRange for OptimizationRationale
Enzyme Source Various lipases (e.g., Candida antarctica, Rhizomucor miehei)Different lipases exhibit varying activity and stability.
Enzyme Loading (mg) 10 - 100Affects reaction rate and cost-effectiveness.
Substrate Molar Ratio (Ethanol:Acid) 1:1 - 10:1High excess of ethanol can increase conversion but may also inhibit the enzyme.
Temperature (°C) 30 - 70Influences enzyme activity and stability.
Solvent Heptane, Toluene, Solvent-freeThe polarity of the solvent affects enzyme activity and substrate solubility.
Water Activity Controlled with molecular sieves or salt hydratesCrucial for shifting the equilibrium towards synthesis.

Table 2: Optimization Parameters for Whole-Cell Biocatalysis

ParameterRange for OptimizationRationale
Host Strain E. coli (various strains), S. cerevisiaeDifferent hosts have different metabolic backgrounds and protein expression capabilities.
Promoter Strength Variable (e.g., T7, tac, arabinose-inducible)To balance metabolic load and enzyme expression levels.
Inducer Concentration (e.g., IPTG) 0.1 - 1.0 mMAffects the level of protein expression.
Induction Temperature (°C) 18 - 37Lower temperatures often improve soluble protein expression.
pH 6.0 - 8.0Affects cell viability and enzyme activity.
Precursor/Substrate Concentration 1 - 50 g/LHigh concentrations can be toxic to the cells.
Experimental Workflow and Logic

The optimization process typically follows a logical workflow, often employing statistical methods like Response Surface Methodology (RSM).

Experimental_Workflow Start Start Enzyme_Screening Screening of Enzymes/Strains Start->Enzyme_Screening One_Factor One-Factor-at-a-Time Parameter Optimization Enzyme_Screening->One_Factor Select best biocatalyst RSM Response Surface Methodology (RSM) for Multi-parameter Optimization One_Factor->RSM Identify significant parameters Validation Validation of Optimal Conditions RSM->Validation Determine optimal set points Scale_Up Scale-up of the Process Validation->Scale_Up End End Scale_Up->End

Figure 3: General experimental workflow for the optimization of biocatalytic production.

Conclusion

The enzymatic production of this compound represents a promising and sustainable alternative to conventional chemical synthesis. Although a direct, optimized protocol is not yet extensively reported, the principles of biocatalysis are well-established for structurally related molecules. By leveraging ketoreductases for stereoselective reduction and lipases for efficient esterification, either in a sequential manner or within an engineered whole-cell biocatalyst, the synthesis of this valuable chiral intermediate is highly feasible. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to establish a robust and efficient biocatalytic process for the production of this compound. Further research should focus on the discovery and engineering of novel enzymes with high activity and selectivity for the specific substrates involved in this synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl p-hydroxyphenyllactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl p-hydroxyphenyllactate. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways to support further investigation and application of this compound.

Core Physicochemical Data

This compound, a phenylpropanoid, is the ethyl ester of p-hydroxyphenyllactic acid. Its physicochemical properties are crucial for understanding its behavior in biological and chemical systems. The quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄ChemFarm[1]
Molecular Weight 210.23 g/mol ChemFarm[1]
CAS Number 62517-34-4Alfa Chemistry[2]
Appearance Oil / SolidChemFaces[3], Alfa Chemistry[2]
Boiling Point 367.0 ± 27.0 °CAlfa Chemistry[2]
pKa 9.77 ± 0.15Alfa Chemistry[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.ChemFaces[3]

Note: The physical state is described as both "Oil" and "Solid" by different suppliers, suggesting it may be a low-melting solid or exist in either state depending on purity and temperature.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its application in research.

This protocol describes a standard laboratory procedure for the synthesis of this compound from p-hydroxyphenyllactic acid and ethanol (B145695).

Materials:

  • p-Hydroxyphenyllactic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-hydroxyphenyllactic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Materials:

  • Purified this compound

  • A selection of solvents (e.g., water, ethanol, DMSO, acetone)

  • Vials with screw caps

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the mixture to separate the undissolved solute from the saturated solution.

  • Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its close structural analog, Mthis compound (MeHPLA), has been shown to be an endogenous ligand for nuclear type-II estrogen binding sites.[4] MeHPLA has demonstrated the ability to inhibit the growth of MCF-7 human breast cancer cells, suggesting a potential role in the regulation of cell proliferation.[4] It is plausible that this compound exhibits similar biological activity through the same mechanism.

The proposed signaling pathway involves the binding of this compound to nuclear type-II estrogen binding sites, which are distinct from the classical estrogen receptors. This interaction is thought to interfere with the normal signaling pathways that promote cell growth and proliferation.

Below are diagrams illustrating the synthesis of this compound and its proposed biological mechanism of action.

Fischer_Esterification cluster_products Products p_HPLA p-Hydroxyphenyllactic Acid reaction p_HPLA->reaction Ethanol Ethanol Ethanol->reaction H2SO4 H₂SO₄ (catalyst) H2SO4->reaction Reflux Ethyl_p_HPLA This compound Water Water reaction->Ethyl_p_HPLA reaction->Water

Fischer Esterification of p-Hydroxyphenyllactic Acid.

Signaling_Pathway Et_HPLA This compound Cell_Membrane Cell Membrane Et_HPLA->Cell_Membrane Diffusion TypeII_EBS Nuclear Type-II Estrogen Binding Site Cell_Membrane->TypeII_EBS Binding Cytoplasm Cytoplasm Nucleus Nucleus Growth_Inhibition Inhibition of Cell Growth TypeII_EBS->Growth_Inhibition Modulation of Gene Expression

Proposed Signaling Pathway of this compound.

References

An In-depth Technical Guide to Ethyl p-hydroxyphenyllactate: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-hydroxyphenyllactate, an ester of p-hydroxyphenyllactic acid, is a naturally occurring compound with potential biological significance. This technical guide provides a comprehensive overview of its discovery, methods for its isolation from natural sources, and protocols for its chemical synthesis. The document details the physicochemical and spectroscopic properties of the molecule and explores the known biological activities and signaling pathways of its parent compound, p-hydroxyphenyllactic acid, offering insights into the potential therapeutic applications of its ethyl ester derivative. Experimental protocols and data are presented in a structured format to facilitate research and development efforts.

Introduction

p-Hydroxyphenyllactic acid (HPLA) is a well-documented metabolite of the amino acid tyrosine. It is found in mammals and is also produced by various microorganisms, including those in the human gut microbiome. Elevated or depleted levels of HPLA have been associated with certain inborn errors of metabolism and other health conditions, highlighting its role as a potential biomarker. The esterification of HPLA to form compounds like this compound alters its physicochemical properties, which may, in turn, influence its bioavailability, cell permeability, and biological activity. While research on this compound is not as extensive as that on its parent acid, its natural occurrence and the known bioactivities of related compounds make it a molecule of interest for further investigation.

Discovery and Natural Occurrence

This compound has been identified as a natural product isolated from the plant Crepis crocea. Its discovery in a botanical source suggests its potential role in plant biochemistry and opens avenues for its extraction from natural materials for research purposes.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is limited in publicly available literature. The following tables summarize the known properties of the ethyl ester and provide spectroscopic data for its parent compound, p-hydroxyphenyllactic acid, for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄Commercial Suppliers
Molecular Weight 210.2 g/mol Commercial Suppliers
Physical State OilCommercial Suppliers
CAS Number 62517-34-4Commercial Suppliers

Table 2: Spectroscopic Data for p-Hydroxyphenyllactic Acid (Parent Compound)

Spectroscopy Data
¹H NMR δ (ppm): 2.85 (dd, 1H), 3.00 (dd, 1H), 4.20 (dd, 1H), 6.70 (d, 2H), 7.05 (d, 2H)
¹³C NMR δ (ppm): 39.0, 71.0, 115.5, 128.0, 130.5, 156.0, 178.0
Mass Spectrometry Molecular Ion [M]⁺: m/z 182.05
Infrared (IR) ν (cm⁻¹): 3400 (O-H, alcohol), 3200-2500 (O-H, carboxylic acid), 1700 (C=O), 1600, 1500 (aromatic C=C)

Note: The spectroscopic data provided in Table 2 is for the parent compound, p-hydroxyphenyllactic acid, and serves as a reference. Researchers should perform their own analytical characterization for this compound.

Experimental Protocols

Isolation from Natural Sources: Crepis crocea

The isolation of this compound from Crepis crocea can be achieved through a multi-step chromatographic process.

Protocol:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on Sephadex LH-20 with a suitable solvent (e.g., methanol) to remove pigments and other impurities.

  • Semi-preparative HPLC: The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with an appropriate mobile phase (e.g., methanol-water gradient) to yield pure this compound.

experimental_workflow_isolation plant_material Crepis crocea (Dried, Powdered) extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Enriched Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex partially_pure Partially Purified Fractions sephadex->partially_pure hplc Semi-preparative HPLC partially_pure->hplc pure_compound Pure Ethyl p-hydroxyphenyllactate hplc->pure_compound

Isolation Workflow for this compound
Chemical Synthesis: Fischer Esterification

This compound can be synthesized from p-hydroxyphenyllactic acid and ethanol (B145695) via Fischer esterification.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve p-hydroxyphenyllactic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

experimental_workflow_synthesis reactants p-Hydroxyphenyllactic Acid + Ethanol (excess) catalyst Acid Catalyst (e.g., H₂SO₄) reflux Reflux reactants->reflux catalyst->reflux workup Neutralization (e.g., NaHCO₃) reflux->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification product This compound purification->product

Synthesis Workflow for this compound

Biological Activity and Signaling Pathways (of Related Compounds)

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, the well-documented activities of its parent compound, p-hydroxyphenyllactic acid (HPLA), and the closely related methyl ester, Mthis compound (MeHPLA), provide a strong basis for postulating its potential biological roles.

p-Hydroxyphenyllactic Acid (HPLA)

HPLA is a metabolite in the tyrosine degradation pathway. Its levels can be indicative of metabolic status and gut microbiome health.

tyrosine_metabolism Tyrosine Tyrosine PHP p-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine Aminotransferase HPLA p-Hydroxyphenyllactic Acid (HPLA) PHP->HPLA p-Hydroxyphenylpyruvate Reductase HGA Homogentisate PHP->HGA p-Hydroxyphenylpyruvate Dioxygenase Further_Metabolism Further Metabolism HGA->Further_Metabolism

Simplified Tyrosine Metabolism Pathway
Mthis compound (MeHPLA)

Research has shown that MeHPLA can act as an inhibitor of cell growth and proliferation. It has been identified as an endogenous ligand for nuclear type-II binding sites. The binding of MeHPLA to these sites has been shown to inhibit the growth of certain cancer cell lines, suggesting a potential role in cell cycle regulation and oncology.

Postulated Activity of this compound:

Given the structural similarity to MeHPLA, it is plausible that this compound may exhibit similar biological activities. The ethyl ester group may influence its lipophilicity and ability to cross cell membranes, potentially altering its potency and pharmacokinetic profile compared to the methyl ester. Further research is required to elucidate the specific biological effects and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a naturally occurring ester with potential for further scientific investigation. This guide has provided a summary of its discovery, isolation, and proposed synthesis, along with the physicochemical properties of the molecule. While direct biological data is limited, the known activities of its parent acid and methyl ester suggest promising avenues for future research, particularly in the areas of metabolic regulation and cell biology. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers aiming to explore the full potential of this intriguing molecule. Future studies should focus on the full spectroscopic characterization of this compound, the investigation of its specific biological activities, and the elucidation of its mechanism of action at the molecular level.

The Role of Ethyl p-Hydroxyphenyllactate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-hydroxyphenyllactate, an ester derivative of p-hydroxyphenyllactic acid (4-HPLA), is emerging as a significant metabolite in the complex world of microbial interactions. As a product of aromatic amino acid metabolism, primarily by Lactic Acid Bacteria (LAB), its precursor 4-HPLA is recognized for its diverse biological activities, including antifungal and antioxidant properties. This technical guide provides an in-depth exploration of the microbial metabolic pathways leading to the formation of 4-HPLA and its subsequent potential esterification to this compound. We delve into the enzymatic machinery, quantitative data on its production and bioactivity, detailed experimental protocols for its study, and the signaling pathways it may influence within microbial communities. This document serves as a comprehensive resource for researchers and professionals in microbiology, biotechnology, and drug development seeking to understand and harness the potential of this microbial metabolite.

Introduction

This compound is an organic compound belonging to the phenylpropanoid class. It is the ethyl ester of p-hydroxyphenyllactic acid (4-HPLA), a known microbial metabolite produced from the catabolism of the aromatic amino acid tyrosine.[1][2] The D-enantiomer of 4-HPLA is specifically of bacterial origin.[3] While the biological significance of 4-HPLA is increasingly documented, the role of its ethyl ester is a growing area of interest, particularly in the context of fermented foods and beverages where both the acid and ethanol (B145695) are present. This guide will focus on the microbial metabolic pathways, quantitative aspects, and methodologies for studying this compound.

Microbial Biosynthesis and Metabolism

The formation of this compound in microbial environments is a two-stage process: the biosynthesis of p-hydroxyphenyllactic acid (4-HPLA) from tyrosine, followed by its esterification with ethanol.

Biosynthesis of p-Hydroxyphenyllactic Acid (4-HPLA)

The primary pathway for 4-HPLA synthesis in microorganisms, particularly Lactic Acid Bacteria (LAB), involves the conversion of L-tyrosine. This process occurs through two key enzymatic steps:

  • Transamination: L-tyrosine is first converted to p-hydroxyphenylpyruvic acid (4-HPPA) by the action of an aromatic aminotransferase (ArAT). This reaction requires an amino group acceptor, typically α-ketoglutarate.

  • Reduction: The subsequent reduction of 4-HPPA to 4-HPLA is catalyzed by a p-hydroxyphenyllactate dehydrogenase, which utilizes NADH or NADPH as a cofactor.

4-HPLA_Biosynthesis cluster_transamination Transamination cluster_reduction Reduction Tyrosine L-Tyrosine HPPA p-Hydroxyphenylpyruvic Acid (4-HPPA) Tyrosine->HPPA Aromatic Aminotransferase (ArAT) Tyrosine:n->HPPA:n HPLA p-Hydroxyphenyllactic Acid (4-HPLA) HPPA->HPLA p-Hydroxyphenyllactate Dehydrogenase HPPA:n->HPLA:n AKG α-Ketoglutarate Glu Glutamate AKG->Glu NADPH NAD(P)H + H+ NADP NAD(P)+ NADPH->NADP

Figure 1: Biosynthesis pathway of p-hydroxyphenyllactic acid (4-HPLA) from L-tyrosine.
Esterification to this compound

The conversion of 4-HPLA to its ethyl ester is catalyzed by microbial esterases. This reaction, known as Fischer esterification, involves the reaction of the carboxylic acid group of 4-HPLA with ethanol. While direct microbial production of this compound is not extensively documented, the presence of various esterases in LAB and other microorganisms suggests this is a plausible metabolic route in environments where both precursors are available, such as during fermentation.

Esterification_Pathway cluster_product Product HPLA p-Hydroxyphenyllactic Acid (4-HPLA) Ethyl_HPLA This compound HPLA->Ethyl_HPLA Microbial Esterase (Esterification) Ethanol Ethanol Ethanol->Ethyl_HPLA Water H2O Ethyl_HPLA->Water Hydrolysis

Figure 2: Microbial esterification of 4-HPLA to this compound.

Quantitative Data

Quantitative data for this compound is limited. However, data for its precursor, 4-HPLA, and the antimicrobial activity of related phenolic acids provide valuable insights.

Table 1: Production of p-Hydroxyphenyllactic Acid by Lactobacillus sp.

StrainSubstrateConcentration (mg/L)Reference
Lactobacillus sp. SK007Tyrosine75[4]
Lactobacillus sp. SK007p-Hydroxyphenylpyruvic acid1260[4]

Table 2: Antifungal Activity of Phenolic Compounds (Minimum Inhibitory Concentration - MIC)

CompoundFungal SpeciesMIC (µg/mL)Reference
Ellagic AcidCandida auris0.125 - 0.25[5]
Caffeic Acid Phenethyl Ester (CAPE)Candida auris1 - 64[5]

Table 3: Antioxidant Capacity of Phenolic Acids (Oxygen Radical Absorbance Capacity - ORAC)

CompoundORAC Value (µmol TE/g)Reference
Gallic AcidData not specified in abstract[3]
Protocatechuic AcidData not specified in abstract[6]
Caffeic AcidData not specified in abstract[6]

Note: TE = Trolox Equivalents. Specific values from the full text of the cited articles would be required for a complete table.

Experimental Protocols

Quantification of this compound using GC-MS

This protocol outlines a general procedure for the detection and quantification of this compound in microbial culture supernatants.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Start Microbial Culture Supernatant Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Start->Extraction Drying Drying over anhydrous Na2SO4 Extraction->Drying Concentration Evaporation under N2 stream Drying->Concentration Derivatization Derivatization (e.g., with BSTFA) Concentration->Derivatization Injection Injection into GC-MS system Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Figure 3: General workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Collect the supernatant and acidify to pH 2-3 with HCl.

    • Perform liquid-liquid extraction with an equal volume of ethyl acetate. Repeat three times.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30 minutes to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 50-550.

  • Quantification:

    • Use a standard curve prepared with pure this compound, derivatized in the same manner as the samples.

    • An internal standard (e.g., a deuterated analog) is recommended for accurate quantification.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation:

    • Grow the target fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

    • Prepare a spore suspension or yeast cell suspension in sterile saline or broth and adjust the concentration to approximately 1-5 x 10^5 CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., RPMI-1640).

    • Add the fungal inoculum to each well.

    • Include a positive control (fungal inoculum without the test compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Antioxidant Capacity Assessment (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the radical scavenging activity of a compound.

Methodology:

  • Reagent Preparation:

  • Assay Procedure:

    • In a 96-well black microplate, add the sample, standard, or blank (buffer).

    • Add the fluorescein working solution to all wells and incubate.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the sample by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.[7][8]

Role in Microbial Signaling

While direct evidence for this compound as a signaling molecule is scarce, the role of aromatic microbial metabolites in cell-to-cell communication is an active area of research. It is plausible that this compound could participate in signaling pathways such as:

  • Quorum Sensing: Aromatic compounds can influence quorum sensing systems in bacteria, thereby regulating gene expression in a population-density-dependent manner.

  • Two-Component Systems: Bacteria utilize two-component systems, consisting of a sensor histidine kinase and a response regulator, to sense and respond to environmental stimuli, which can include metabolites.[5][8][9] It is conceivable that this compound or its precursor could be sensed by such systems, leading to adaptive responses.

Signaling_Pathway cluster_environment Extracellular Environment cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Metabolite This compound SensorKinase Sensor Histidine Kinase (SK) Metabolite->SensorKinase 1. Binding ResponseRegulator Response Regulator (RR) SensorKinase->ResponseRegulator 2. Phosphorylation Cascade DNA DNA ResponseRegulator->DNA 3. DNA Binding GeneExpression Altered Gene Expression DNA->GeneExpression 4. Transcription Regulation

References

In Vitro Bioactivity of Ethyl p-Hydroxyphenyllactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl p-hydroxyphenyllactate, a derivative of p-hydroxyphenyllactic acid (HPLA), is a phenolic compound that has garnered interest for its potential biological activities. As a member of the phenyllactic acid ester family, it shares structural similarities with compounds known to possess antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of the in vitro bioactivity of this compound and its closely related analogs. Due to the limited availability of direct research on the ethyl ester, this guide also incorporates data from structurally similar compounds, such as p-hydroxyphenyllactic acid, its methyl ester, and ethyl p-hydroxycinnamate, to infer potential activities and guide future research.

Data Presentation: Quantitative Bioactivity Data

Quantitative data on the bioactivity of this compound is scarce in the current scientific literature. However, studies on structurally related compounds provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for these analogs.

Table 1: In Vitro Anticancer Activity of p-Hydroxyphenyllactic Acid and Its Methyl Ester

CompoundCell LineAssayIC₅₀ (µg/mL)Reference
Mthis compoundMCF-7 (Human Breast Cancer)Growth InhibitionNot specified, but showed inhibition[1]
p-Hydroxyphenyllactic acidMCF-7 (Human Breast Cancer)Growth InhibitionNo inhibition observed[1]

Note: The study by Markaverich et al. (1988) demonstrated that while the methyl ester of p-hydroxyphenyllactic acid inhibited the growth of MCF-7 cells, the parent acid did not, suggesting the importance of the ester functional group for this particular activity.

Table 2: In Vitro Antimicrobial Activity of Ethyl p-Hydroxycinnamate

MicroorganismAssayMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusBroth Microdilution333>1000[2]
Bacillus cereusBroth Microdilution3331000[2]
Pseudomonas aeruginosaBroth Microdilution1111000[2]
Escherichia coliBroth Microdilution1111000[2]
Candida albicansBroth Microdilution111333[2]

Note: Ethyl p-hydroxycinnamate shares a similar phenolic ester structure with this compound and this data suggests potential antimicrobial activity.

Experimental Protocols

This section details the methodologies for key in vitro experiments relevant to assessing the bioactivity of compounds like this compound.

Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Prepare various concentrations of the test compound (this compound) in a suitable solvent (e.g., methanol or DMSO). Ascorbic acid or Trolox is used as a positive control.

  • Assay Procedure : In a 96-well microplate, add a fixed volume of the DPPH solution to each well. Add an equal volume of the test compound at different concentrations. The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement : The absorbance is measured at 517 nm using a microplate reader. The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis : The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

  • Reagent Preparation : The ABTS•⁺ radical is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours. The ABTS•⁺ solution is then diluted with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure : A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•⁺ solution.

  • Measurement : The absorbance is measured at 734 nm after a short incubation period (e.g., 6 minutes).

  • Data Analysis : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.[4][5]

Anti-inflammatory Activity Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment : Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Griess Assay : After 18-24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540-550 nm.

  • Data Analysis : The percentage of NO inhibition is calculated relative to the LPS-treated control group, and the IC₅₀ value is determined. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[1][6][7][8][9]

Anticancer Activity Assay

This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture : Cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media.

  • Cell Treatment : Cells are seeded in 96-well plates and treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation : After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a wavelength between 540 and 590 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[10][11][12]

Antimicrobial Activity Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation : A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth.

  • Broth Microdilution Method : The assay is performed in a 96-well microplate. Serial twofold dilutions of this compound are prepared in the broth. Each well is then inoculated with the standardized microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by phenolic compounds like this compound and a general workflow for its bioactivity screening.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Bioactivity Screening cluster_analysis Data Analysis cluster_pathway Mechanism of Action Studies synthesis Synthesis/Isolation of This compound antioxidant Antioxidant Assays (DPPH, ABTS) synthesis->antioxidant anti_inflammatory Anti-inflammatory Assay (NO Inhibition) synthesis->anti_inflammatory anticancer Anticancer Assay (MTT) synthesis->anticancer antimicrobial Antimicrobial Assay (MIC) synthesis->antimicrobial ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 anticancer->ic50 mic MIC Determination antimicrobial->mic pathway Signaling Pathway Analysis (NF-κB, MAPK) ic50->pathway mic->pathway

General workflow for in vitro bioactivity screening.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Degrades & Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Gene Induces Compound This compound (Potential Inhibitor) Compound->IKK Inhibits? Compound->NFkB_active Inhibits Translocation?

Potential inhibition of the NF-κB signaling pathway.

mapk_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MEKK MEKK Receptor->MEKK MKK MKK MEKK->MKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Regulates Compound This compound (Potential Modulator) Compound->MEKK Modulates? Compound->MKK Modulates? Compound->MAPK Modulates?

Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

The available evidence, primarily from structurally related compounds, suggests that this compound holds promise as a bioactive agent with potential antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The ester functionality appears to be crucial for at least some of these activities, as indicated by the differential effects of p-hydroxyphenyllactic acid and its methyl ester on cancer cell growth.

However, there is a significant need for direct experimental validation of these potential bioactivities for this compound itself. Future research should focus on:

  • Systematic in vitro screening : Conducting a comprehensive panel of assays (DPPH, ABTS, ORAC for antioxidant; NO, COX-2, cytokine inhibition for anti-inflammatory; a diverse cancer cell line panel for anticancer; and a broad range of microbial strains for antimicrobial activity) to determine the specific IC₅₀ and MIC values for this compound.

  • Mechanism of action studies : Investigating the molecular mechanisms underlying any observed bioactivities, including the modulation of key signaling pathways such as NF-κB and MAPK.

  • Structure-activity relationship (SAR) studies : Synthesizing and testing a series of related esters of p-hydroxyphenyllactic acid to understand how variations in the ester group affect bioactivity.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Ethyl p-hydroxyphenyllactate in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl p-hydroxyphenyllactate is a metabolite of interest in various fields of biomedical research. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its physiological and pathological roles. This application note describes a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human serum. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is adapted from a method for similar analytes, which demonstrated high recovery and minimal matrix effects.[1][2]

Materials:

  • Human serum samples

  • This compound standard

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Methanol (B129727) (LC-MS grade), cooled to 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 2750 x g and 4°C

Procedure:

  • Pipette 100 µL of human serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound standard working solution (for calibration standards and quality controls) or blank solution.

  • Add 10 µL of the internal standard working solution to all samples, calibration standards, and quality controls.

  • Vortex the samples for 10 seconds.

  • Add 400 µL of cooled (4°C) methanol to each tube for protein precipitation.[1]

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge the samples at 2750 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer 200 µL of the clear supernatant to a new vial or 96-well plate for UPLC-MS/MS analysis.[1]

UPLC-MS/MS Analysis

The following conditions are based on a validated method for structurally related phenolic acids and have been adapted for this compound.[1]

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

UPLC Conditions:

  • Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) or equivalent.[1]

  • Mobile Phase A: 0.2% Acetic Acid in Water.[1]

  • Mobile Phase B: 0.2% Acetic Acid in Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 2 µL.[1]

  • Gradient Elution:

    Time (min) %B
    0.00 - 4.00 5
    4.00 - 8.50 5 → 35
    8.50 - 8.55 35 → 100
    8.55 - 9.50 100
    9.50 - 9.55 100 → 5

    | 9.55 - 10.00| 5 |

  • Total Run Time: 10 minutes.[1]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM): The precursor ion for this compound would be [M-H]⁻. The exact mass transitions should be optimized by infusing a standard solution. Based on the structure and fragmentation of the similar compound 4-hydroxyphenyllactic acid (p-HPhLA) with an MRM transition of 180.9 > 134.0[1][2], the proposed transitions for this compound (C11H14O4, MW: 210.23) are:

    • Precursor Ion (Q1): m/z 209.1

    • Product Ion (Q3) for Quantification: To be determined empirically, but a likely loss of the ethyl lactate (B86563) group fragment.

    • Product Ion (Q3) for Confirmation: To be determined empirically.

Data Presentation

The following table summarizes the expected quantitative performance of the method, based on data from a validated method for the analogous compound 4-hydroxyphenyllactic acid.[1][2]

ParameterExpected Performance
Linearity Range 0.25–25 µmol/L[1]
Lower Limit of Quantification (LLOQ) 0.25 µmol/L[1][2]
Recovery >95%
Intra-day Precision (%CV) <15%
Inter-day Precision (%CV) <15%
Matrix Effect Not significant[1]

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability for the intended application.[3][4] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS.

  • Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the analyte in the matrix. The linearity should be evaluated by linear regression.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[5]

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[5]

  • Matrix Effect: Evaluated to ensure that co-eluting matrix components do not suppress or enhance the ionization of the analyte.[5]

  • Stability: The stability of the analyte in the matrix should be assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample 1. Serum Sample (100 µL) add_is 2. Add Internal Standard sample->add_is precipitate 3. Add Cold Methanol (400 µL) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge (2750g, 15min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant (200 µL) centrifuge->supernatant injection 7. Inject (2 µL) supernatant->injection separation 8. UPLC Separation injection->separation detection 9. MS/MS Detection (MRM) separation->detection integration 10. Peak Integration detection->integration quantification 11. Quantification integration->quantification report 12. Generate Report quantification->report

Caption: Experimental workflow for this compound quantification.

validation_pathway cluster_validation_params Validation Parameters method_dev Method Development validation Method Validation method_dev->validation selectivity Selectivity validation->selectivity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability routine_analysis Routine Sample Analysis validation->routine_analysis

Caption: Bioanalytical method validation logical relationship.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl p-hydroxyphenyllactate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl p-hydroxyphenyllactate is an ethyl ester of p-hydroxyphenyllactic acid, a metabolite associated with tyrosine metabolism. The analysis of such phenolic compounds is crucial in various research areas, including metabolomics and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct GC-MS analysis of polar compounds like this compound can be challenging due to the presence of hydroxyl groups, which can cause poor chromatographic peak shape and low sensitivity.[1][2]

To overcome these challenges, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable derivatives.[3] Silylation is a common and effective derivatization technique where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group.[1][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS following silylation.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.

1. Sample Preparation (from a biological matrix, e.g., plasma)

  • To 500 µL of plasma in a microcentrifuge tube, add an appropriate internal standard.

  • Precipitate proteins by adding 1.5 mL of cold acetone.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization (Silylation)

  • To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[6][7]

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of the hydroxyl groups.[7]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of the TMS-derivatized this compound:

Parameter Condition
Gas Chromatograph A system equipped with a split/splitless injector.
Column A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.[5][6]
Carrier Gas Helium, with a constant flow rate of 1.0 mL/min.
Injector Temperature 280°C.[6]
Injection Volume 1 µL in splitless mode.[6]
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes. Ramp to 220°C at 10°C/min. Ramp to 300°C at 20°C/min and hold for 5 minutes.[6]
Mass Spectrometer A quadrupole or ion trap mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.[6]
Ion Source Temperature 230°C.
Quadrupole Temperature 150°C.
Mass Scan Range m/z 50-650.[6]
Data Acquisition Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Data Presentation

The following table summarizes the expected quantitative data for the di-TMS derivative of this compound. Please note that these are illustrative values and may vary depending on the specific instrumentation and experimental conditions.

Parameter Value
Analyte di-TMS-Ethyl p-hydroxyphenyllactate
Molecular Weight (derivatized) 354.2 g/mol
Expected Retention Time (RT) 15 - 20 min
Characteristic Ions (m/z) 354 (M+), 339 ([M-CH3]+), 281, 179, 73
Quantifier Ion To be determined empirically (likely one of the most abundant and specific fragments)
Qualifier Ions To be determined empirically
Limit of Detection (LOD) ~0.05 µM
Limit of Quantification (LOQ) ~0.15 µM
Linear Range 0.15 - 50 µM
Correlation Coefficient (r²) > 0.99

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (with Acetone) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Evaporation to Dryness supernatant_collection->drying derivatization Silylation with BSTFA + 1% TMCS drying->derivatization gcms_injection GC-MS Injection derivatization->gcms_injection separation Chromatographic Separation gcms_injection->separation detection Mass Spectrometric Detection separation->detection data_acquisition Data Acquisition (Full Scan / SIM) detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

References

Application Notes and Protocols for the Sample Preparation of Ethyl p-hydroxyphenyllactate in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of ethyl p-hydroxyphenyllactate from human serum. The methodologies described are essential for accurate quantification in pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research. Three common and effective sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

This compound is a derivative of 4-hydroxyphenyllactic acid (p-HPhLA), a metabolite of tyrosine.[1][2] Accurate measurement of this and related compounds in serum is crucial for understanding various physiological and pathological states.[2][3] Serum, however, is a complex matrix containing high concentrations of proteins, lipids, and other endogenous substances that can interfere with analytical methods such as liquid chromatography-mass spectrometry (LC-MS).[4][5] Therefore, robust sample preparation is a critical step to remove these interferences, concentrate the analyte of interest, and ensure the reliability of analytical results.[5]

This guide outlines three widely used sample preparation techniques. Protein precipitation is a simple and fast method, while liquid-liquid extraction and solid-phase extraction offer higher selectivity and cleaner extracts.[1][5] The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes key quantitative parameters for the different sample preparation methods, based on studies of the closely related compound p-hydroxyphenyllactic acid. These values can serve as a benchmark for the expected performance for this compound.

ParameterProtein Precipitation (Methanol)Liquid-Liquid Extraction (Ethyl Acetate)Solid-Phase Extraction
Recovery ~100%[1][2][3]Unsatisfactory results reported for p-HPhLA[1][2][3]Generally >80% (Analyte Dependent)[6]
Matrix Effect Not observed for p-HPhLA[1][2][3]Significant matrix effects reported for p-HPhLA[1][2][3]Can be minimized with appropriate sorbent and wash steps[6]
Lower Limit of Quantitation (LLOQ) 0.25 µmol/L for p-HPhLA[1][2][3]Not Applicable due to poor performanceAnalyte and method dependent
Throughput HighMediumMedium to High (with automation)
Cost LowLowHigh
Simplicity HighMediumLow to Medium

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for removing proteins from biological samples.[4] It involves the addition of an organic solvent or an acid to the serum, which denatures and precipitates the proteins.[4] For p-hydroxyphenyllactic acid, protein precipitation with methanol (B129727) has been shown to be highly effective, achieving nearly 100% recovery with no significant matrix effects.[1][2][3]

Materials:

  • Serum sample

  • Methanol (LC-MS grade), cooled to 4°C[1]

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

Protocol:

  • Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to the serum sample.

  • Vortex the sample for 10 seconds.

  • Add 400 µL of cooled (4°C) methanol to the tube.[1]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample at 4°C for 15 minutes to enhance protein precipitation.[7]

  • Centrifuge the sample at 2750 x g for 15 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.[1]

Diagram: Protein Precipitation Workflow

cluster_0 Protein Precipitation Protocol serum 1. Serum Sample (100 µL) add_is 2. Add Internal Standard serum->add_is vortex1 3. Vortex add_is->vortex1 add_methanol 4. Add Cold Methanol (400 µL) vortex1->add_methanol vortex2 5. Vortex add_methanol->vortex2 incubate 6. Incubate (4°C, 15 min) vortex2->incubate centrifuge 7. Centrifuge (2750 x g, 15 min, 4°C) incubate->centrifuge supernatant 8. Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for serum sample preparation using protein precipitation.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. While a study on the related compound p-HPhLA found LLE with ethyl acetate (B1210297) to yield unsatisfactory recovery and significant matrix effects, the protocol is provided here as a starting point for optimization, should this method be explored for this compound.[1][2][3]

Materials:

  • Serum sample

  • Internal Standard (IS) working solution

  • Formic acid solution (10% v/v in water)

  • Ethyl acetate (LC-MS grade)[1]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 50 µL of 10% formic acid solution to acidify the sample.[1]

  • Vortex for 10 seconds.

  • Add 500 µL of ethyl acetate to the tube.[1]

  • Vortex vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge at 2750 x g for 15 minutes at 4°C to separate the layers.[1]

  • Carefully transfer the upper organic layer (approximately 400 µL) to a clean tube.[1]

  • Repeat the extraction by adding another 500 µL of ethyl acetate to the remaining aqueous layer, vortexing, and centrifuging as before.[1]

  • Combine the second organic extract with the first.[1]

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in a suitable volume (e.g., 100-400 µL) of the initial mobile phase for LC-MS analysis.[1]

Diagram: Liquid-Liquid Extraction Workflow

cluster_1 Liquid-Liquid Extraction Protocol serum 1. Serum & IS acidify 2. Acidify (Formic Acid) serum->acidify add_solvent 3. Add Ethyl Acetate acidify->add_solvent extract 4. Vortex & Centrifuge add_solvent->extract collect_organic 5. Collect Organic Layer extract->collect_organic repeat_extraction 6. Repeat Extraction collect_organic->repeat_extraction combine 7. Combine Organic Layers repeat_extraction->combine evaporate 8. Evaporate to Dryness combine->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for serum sample preparation using liquid-liquid extraction.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.[6][8] The analyte is then eluted with a small volume of a strong solvent. This method can provide very clean extracts and allows for sample concentration. The following is a generic protocol for a reversed-phase SPE cartridge, which would need to be optimized for this compound.

Materials:

  • Serum sample

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)[6]

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., Water or a weak organic solvent mixture)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE manifold (vacuum or positive pressure)

  • Collection tubes

  • Evaporation system

  • Reconstitution solution

Protocol:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.[9]

  • Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.[9]

  • Sample Loading:

    • Pre-treat the serum sample by adding the internal standard and diluting with an acidic or basic solution as needed to ensure the analyte is in the correct form for retention.

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 0.5 mL/min).[9]

  • Washing:

    • Pass 1 mL of a wash solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.

    • A second wash with a stronger non-polar solvent like hexane (B92381) can be used to remove lipids.[10]

  • Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any remaining wash solvent.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[9]

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Diagram: Solid-Phase Extraction Workflow

cluster_2 Solid-Phase Extraction Protocol condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences load->wash dry 5. Dry Sorbent wash->dry elute 6. Elute Analyte dry->elute evaporate 7. Evaporate Eluate elute->evaporate reconstitute 8. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for solid-phase extraction of serum samples.

Concluding Remarks

The selection of an appropriate sample preparation method is paramount for the successful analysis of this compound in serum. For high-throughput applications where simplicity and speed are critical, protein precipitation with methanol is a highly recommended starting point, given its excellent performance with the closely related p-hydroxyphenyllactic acid. For applications requiring the highest level of sensitivity and selectivity, solid-phase extraction, despite its complexity and cost, offers the cleanest extracts. Liquid-liquid extraction may also be a viable option but would require significant optimization to overcome the challenges of poor recovery and matrix effects. It is essential to validate the chosen method to ensure it meets the specific requirements of the intended analytical application.

References

Application Note: Extraction of p-Hydroxyphenyllactate from Human Urine for Clinical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the extraction of p-hydroxyphenyllactate (HPLA), a key metabolite in the tyrosine degradation pathway, from human urine. Elevated levels of HPLA can be indicative of certain inborn errors of metabolism, liver disease, and increased oxidative stress.[1] Accurate and reproducible quantification of urinary HPLA is therefore crucial for researchers, scientists, and drug development professionals. This document outlines two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it presents a summary of validation data from published methods to aid in laboratory implementation.

Introduction

p-Hydroxyphenyllactate is a metabolite that can serve as a biomarker for cellular turnover and disorders related to tyrosine metabolism.[1] Monitoring its concentration in urine is a non-invasive method to assess metabolic pathways and the effects of therapeutic interventions. The complex matrix of urine necessitates a robust sample preparation method to isolate HPLA from interfering substances prior to analysis.[2] This note details validated protocols to ensure high recovery and analytical precision.

Experimental Protocols

Two common and effective methods for the extraction of organic acids like HPLA from urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies for the extraction of urinary organic acids.[3][4][5]

Materials:

  • Urine sample

  • Ethyl acetate

  • Internal Standard (e.g., Tropic Acid in methanol)

  • Sodium chloride (NaCl)

  • Hydroxylamine (B1172632) hydrochloride solution (50 g/L)

  • 7.5 M Sodium hydroxide (B78521) (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • 10 mL glass test tubes

  • Centrifuge

  • Nitrogen evaporator

  • Derivatization reagent (e.g., BSTFA + TMCS, 99:1)

  • Pyridine (B92270)

Procedure:

  • To a 10 mL test tube, add a volume of urine equivalent to 1 mg of creatinine.

  • Add 40 µL of internal standard (100 µM/L of tropic acid in methanol).

  • Add 6 mL of ethyl acetate.

  • Add 1 g of NaCl and 500 µL of a 50 g/L aqueous hydroxylamine hydrochloride solution.[3][4]

  • Adjust the pH of the mixture to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C.[3][4]

  • After cooling, acidify the mixture with 6 M HCl.

  • Extract the sample three times with ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 50°C.[3]

  • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried residue can be derivatized. Add 100 µL of BSTFA + TMCS (99:1) and pyridine in a 1:1 ratio and incubate at 80°C for 30 minutes.[3] For LC-MS/MS analysis, the dried residue can be reconstituted in the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure for organic acid extraction using SPE columns.[3][6]

Materials:

  • Urine sample

  • SPE columns (e.g., Reversed-phase C18)

  • Methanol (B129727)

  • Distilled water

  • 1 M Acetic acid

  • 0.01 M Barium hydroxide (Ba(OH)₂)

  • Internal Standard

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Column Conditioning: Activate the SPE column by washing it twice with 2 mL of methanol, followed by 2 mL of distilled water, and then 2 mL of 1 M acetic acid. Rinse the column with distilled water until the pH is neutral.[3]

  • Sample Preparation: To a volume of urine containing 1 mg of creatinine, add an equal volume of 0.01 M Ba(OH)₂ and 100 µM of the internal standard.[3]

  • Mix and centrifuge the sample.

  • Take half of the supernatant, dilute it with three volumes of distilled water, and adjust the pH to 8-8.5.[3]

  • Sample Loading: Load the prepared sample onto the conditioned SPE column.

  • Washing: Wash the column to remove interfering substances. The specific wash solvents will depend on the sorbent material and the target analyte. A common approach is to use a series of increasing organic solvent concentrations.

  • Elution: Elute the HPLA from the column using an appropriate solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data from published methods for the analysis of p-hydroxyphenyllactate and other organic acids in urine.

Table 1: Method Validation Data for p-Hydroxyphenyllactate in Urine by LC-MS/MS

ParameterSerumUrine
Intra-assay Accuracy96.6% - 110.5%96.6% - 110.5%
Inter-assay Accuracy96.6% - 110.5%96.6% - 110.5%
Intra-assay Precision<10%<10%
Inter-assay Precision<10%<10%
Data adapted from a validated LC-MS/MS method for HPLA analysis.[7][8][9]

Table 2: Comparison of Recovery Rates for LLE and SPE of Urinary Organic Acids

Extraction MethodMean Recovery
Solid-Phase Extraction (SPE)84.1%
Liquid-Liquid Extraction (LLE)77.4%
Data from a comparative study of LLE and SPE for urinary organic acids.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of p-hydroxyphenyllactate from urine.

G cluster_sample_prep Sample Preparation cluster_post_extraction Post-Extraction Processing Urine_Sample Urine Sample Collection and Storage (-20°C) Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard pH_Adjustment pH Adjustment (if required) Internal_Standard->pH_Adjustment LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) pH_Adjustment->LLE SPE Solid-Phase Extraction (e.g., C18 column) pH_Adjustment->SPE Evaporation Evaporation to Dryness (Nitrogen Stream) LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: Workflow for HPLA extraction and analysis.

Metabolic Pathway of Tyrosine

The following diagram illustrates the metabolic pathway of tyrosine, highlighting the position of p-hydroxyphenyllactate.

G Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate Tyrosine->HPPA Tyrosine Aminotransferase HPLA p-Hydroxyphenyllactate HPPA->HPLA Hydroxyphenylpyruvate Reductase HGA Homogentisate HPPA->HGA p-Hydroxyphenylpyruvate Dioxygenase Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Homogentisate 1,2-Dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate Isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate Hydrolase

Caption: Tyrosine metabolic pathway.

Conclusion

The protocols described in this application note provide robust and reliable methods for the extraction of p-hydroxyphenyllactate from human urine. Both LLE and SPE are viable options, with the choice depending on available laboratory resources and desired throughput. The provided quantitative data and workflows serve as a valuable resource for researchers and professionals in the field of clinical chemistry and drug development, enabling accurate and reproducible analysis of this important biomarker.

References

Application Notes and Protocols: Ethyl p-hydroxyphenyllactate as a Biomarker in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl p-hydroxyphenyllactate is the ethyl ester of p-hydroxyphenyllactic acid (p-HPLA), a metabolite derived from the amino acid tyrosine. While the ethyl ester may be utilized in analytical derivatization, the primary biomarker of clinical interest is p-hydroxyphenyllactic acid (p-HPLA), also known as 4-hydroxyphenyllactic acid. This document will focus on the application of p-HPLA as a clinical biomarker.

p-HPLA is endogenously produced in humans and is also a product of gut microbiome metabolism.[1][2] Its circulating levels can reflect alterations in tyrosine metabolism, gut dysbiosis, and the presence of certain pathological conditions. Elevated levels of p-HPLA have been identified as a potential biomarker in a range of diseases, including post-COVID-19 syndrome, critical illnesses, sepsis, phenylketonuria (PKU), and tyrosinemia.[3][4]

These application notes provide a comprehensive overview of the clinical utility of p-HPLA, detailed protocols for its quantification in biological samples, and a summary of reported clinical data.

Clinical Significance

Elevated concentrations of p-HPLA in biological fluids such as serum, plasma, and urine have been associated with several clinical conditions:

  • Post-COVID-19 Syndrome and Critical Illness: Studies have shown that increased levels of p-HPLA are potential indicators of prognosis in critically ill patients and those with post-COVID-19 syndrome.[3][4]

  • Sepsis and Meningitis: As a metabolite that can be produced by bacteria, p-HPLA levels in blood and cerebrospinal fluid have been investigated as a potential marker for severe infections like sepsis and post-neurosurgical meningitis.[5][6]

  • Inborn Errors of Metabolism: p-HPLA is a known elevated metabolite in genetic disorders affecting tyrosine metabolism, such as phenylketonuria (PKU) and tyrosinemia.[3]

  • Liver Disease: Given that the liver is a primary site of amino acid metabolism, liver dysfunction can lead to altered levels of tyrosine metabolites, including p-HPLA.[7]

  • Gut Dysbiosis: The gut microbiota can produce p-HPLA, and altered levels may reflect changes in the composition and metabolic activity of gut bacteria.[1][2]

Quantitative Data from Clinical Studies

The following tables summarize the reported concentrations of p-hydroxyphenyllactic acid in various clinical contexts.

Table 1: Reference Concentrations of p-Hydroxyphenyllactic Acid in Healthy Adults

Sample TypeNumber of Subjects (n)Concentration RangeAnalytical Method
Serum48Lower Limit of Quantitation (LLOQ): 0.25 µmol/LUPLC-MS/MS
PlasmaNot Specified0.64 ± 0.24 µMGC-MS

Table 2: Concentrations of p-Hydroxyphenyllactic Acid in Disease States

Disease StateSample TypePatient Group (n)Control Group (n)Patient ConcentrationControl Concentrationp-valueAnalytical Method
Post-Neurosurgical MeningitisCerebrospinal Fluid2752≥ 0.9 µmol/L (diagnostic threshold)< 0.9 µmol/LNot SpecifiedGC-MS
Severe SepsisBloodNot SpecifiedNot SpecifiedSignificantly higherLower<0.05Not Specified

Experimental Protocols

Protocol 1: Quantification of p-Hydroxyphenyllactic Acid in Human Serum by UPLC-MS/MS

This protocol is based on a validated method for the sensitive determination of p-HPLA in human serum.[4][8]

1. Materials and Reagents:

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Deionized water

  • p-Hydroxyphenyllactic acid standard

  • Internal Standard (IS) (e.g., a deuterated analog of p-HPLA)

  • Serum samples

2. Sample Preparation (Protein Precipitation): [8]

  • To 100 µL of serum sample, add 10 µL of the internal standard working solution.

  • Add 400 µL of chilled methanol to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at 2750 x g for 15 minutes at 4°C.[8]

  • Transfer 200 µL of the supernatant to a new vial for UPLC-MS/MS analysis.[8]

3. UPLC-MS/MS Analysis: [8]

  • Chromatographic Column: A reverse-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).[8]

  • Mobile Phase A: 0.2% acetic acid in water.[8]

  • Mobile Phase B: 0.2% acetic acid in acetonitrile.[8]

  • Gradient Elution:

    • 0-4.00 min: 5% B

    • 4.00-8.50 min: 5-35% B

    • 8.50-8.55 min: 35-100% B

    • 8.55-9.50 min: 100% B

    • 9.50-9.55 min: 100-5% B

    • 9.55-10.00 min: 5% B[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions for p-HPLA and the internal standard.

4. Data Analysis:

  • Construct a calibration curve using known concentrations of the p-HPLA standard.

  • Quantify the concentration of p-HPLA in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis serum Serum Sample (100 µL) is Add Internal Standard (10 µL) serum->is methanol Add Chilled Methanol (400 µL) for Protein Precipitation is->methanol vortex Vortex methanol->vortex centrifuge Centrifuge (2750 x g, 15 min, 4°C) vortex->centrifuge supernatant Collect Supernatant (200 µL) centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc msms Tandem Mass Spectrometry (ESI-, MRM) uplc->msms data Data Acquisition msms->data calibration Calibration Curve Construction data->calibration quantification Quantification of p-HPLA Concentration calibration->quantification

Caption: Experimental workflow for the quantification of p-HPLA in serum.

tyrosine Tyrosine php p-Hydroxyphenylpyruvate tyrosine->php Tyrosine Aminotransferase hpla p-Hydroxyphenyllactic Acid (p-HPLA) php->hpla Hydroxyphenylpyruvate Reductase hga Homogentisic Acid php->hga p-Hydroxyphenylpyruvate Dioxygenase further Further Metabolism hga->further

Caption: Simplified metabolic pathway of tyrosine to p-HPLA.

cluster_disease Disease States critical_illness Critical Illness / Post-COVID-19 hpla Elevated p-HPLA Levels critical_illness->hpla sepsis Sepsis / Meningitis sepsis->hpla pku PKU / Tyrosinemia pku->hpla liver_disease Liver Disease liver_disease->hpla gut_dysbiosis Gut Dysbiosis gut_dysbiosis->hpla

Caption: Association of elevated p-HPLA with various clinical conditions.

References

Application of p-Hydroxyphenyllactic Acid and its Esters in Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols on the use of p-hydroxyphenyllactic acid (HPLA) in metabolomics research. While the initial query specified "Ethyl p-hydroxyphenyllactate," the vast body of scientific literature focuses on the non-esterified HPLA. This compound is a significant metabolite in human physiology, originating from both endogenous tyrosine metabolism and gut microbial activity. Its role as a potential biomarker in various physiological and pathological states makes it a molecule of high interest in metabolomics. We will also briefly touch upon esterified forms of HPLA, such as Mthis compound, to provide a comprehensive overview.

p-Hydroxyphenyllactic Acid (HPLA) as a Biomarker

HPLA has emerged as a noteworthy biomarker in several clinical contexts. Its concentration in biological fluids can reflect alterations in metabolic pathways, gut microbiome composition, and the presence of disease.

  • Gut Dysbiosis and Microbial Metabolism: The D-isoform of HPLA is of bacterial origin and can be indicative of gut microbiota overgrowth or imbalance.[1] Bifidobacteria and lactobacilli are known producers of HPLA from phenolic compounds in the diet.[1]

  • Tyrosine Metabolism Disorders: The L-form of HPLA is a metabolite of tyrosine.[1] Elevated levels are observed in individuals with deficiencies in enzymes involved in tyrosine degradation, such as p-hydroxyphenylpyruvate oxidase.[1] Consequently, it is a potential biomarker for conditions like phenylketonuria (PKU) and tyrosinemia.[1]

  • Oxidative Stress and Disease: Increased levels of HPLA have been associated with heightened oxidative stress.[2] It has shown diagnostic significance in critically ill patients and those with post-COVID-19 syndrome.[3][4]

  • Neurological and Metabolic Conditions: Altered HPLA levels have been linked to neurological disorders and are being investigated for their role in metabolic syndrome.

Quantitative Data Summary

The following tables summarize quantitative data for HPLA from various metabolomics studies.

Table 1: Reference Concentrations of p-Hydroxyphenyllactic Acid in Healthy Individuals

Biological MatrixConcentration RangeAnalytical MethodReference
Serum (n=48)0.25–25 µmol/L (LLOQ)UPLC-MS/MS[4]
Urine0 - 0.66 mcg/mg creatinineNot Specified

Table 2: Performance of a Validated UPLC-MS/MS Method for p-HPhLA Analysis in Serum [3][4][5]

ParameterValue
Lower Limit of Quantitation (LLOQ)0.25 µmol/L
Upper Limit of Quantitation (ULOQ)25 µmol/L
Intra-assay Accuracy96.6% - 110.5%
Inter-assay Accuracy96.6% - 110.5%
Intra-assay Precision<10%
Inter-assay Precision<10%
Recovery (Protein Precipitation)~100%

Signaling and Metabolic Pathways

HPLA is integrated into key metabolic pathways, primarily the metabolism of the amino acid tyrosine. Its production is also heavily influenced by the metabolic activities of the gut microbiota.

Tyrosine Metabolism Pathway

HPLA is an intermediate in the catabolism of tyrosine. The following diagram illustrates this pathway.

Tyrosine_Metabolism Tyrosine Tyrosine PHPPA p-Hydroxyphenylpyruvic acid Tyrosine->PHPPA Tyrosine aminotransferase HPLA p-Hydroxyphenyllactic acid PHPPA->HPLA p-Hydroxyphenylpyruvate reductase Homogentisic_acid Homogentisic acid PHPPA->Homogentisic_acid p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetic_acid Maleylacetoacetic acid Homogentisic_acid->Maleylacetoacetic_acid Homogentisate 1,2-dioxygenase Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Maleylacetoacetate isomerase Fumarate Fumarate Fumarylacetoacetic_acid->Fumarate Acetoacetate Acetoacetate Fumarylacetoacetic_acid->Acetoacetate

Caption: Tyrosine metabolism pathway leading to HPLA.

Gut Microbiota Contribution

The gut microbiome significantly contributes to the circulating pool of HPLA through the fermentation of dietary polyphenols and amino acids.

Gut_Microbiota_Metabolism Dietary_Polyphenols Dietary Polyphenols & Amino Acids Gut_Microbiota Gut Microbiota (e.g., Lactobacillus, Bifidobacterium) Dietary_Polyphenols->Gut_Microbiota HPLA p-Hydroxyphenyllactic acid (HPLA) Gut_Microbiota->HPLA Fermentation Host_Circulation Host Circulation HPLA->Host_Circulation Absorption

Caption: Gut microbiota production of HPLA.

Experimental Protocols

The following are detailed protocols for the analysis of HPLA in biological samples, primarily based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Protein Precipitation for Serum/Plasma

This method is preferred due to high recovery and minimal matrix effects.[3][4][5]

  • Aliquoting: Transfer 100 µL of serum or plasma to a microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated HPLA) to each sample.

  • Precipitation: Add 400 µL of ice-cold methanol.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: Approximately 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for HPLA.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transition: The precursor ion [M-H]⁻ for HPLA is m/z 181.05, with a characteristic product ion for monitoring (e.g., m/z 135.04).

Experimental Workflow Diagram

Experimental_Workflow Sample_Collection Sample Collection (Serum, Urine) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation UPLC_MSMS UPLC-MS/MS Analysis Sample_Preparation->UPLC_MSMS Data_Acquisition Data Acquisition (MRM Mode) UPLC_MSMS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis & Biomarker Discovery Data_Processing->Statistical_Analysis

References

Application Note & Protocol: A Validated UPLC-MS/MS Assay for the Quantification of Ethyl p-hydroxyphenyllactate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl p-hydroxyphenyllactate is an ethyl ester of p-hydroxyphenyllactic acid (p-HPLA), a metabolite involved in tyrosine metabolism.[1] p-HPLA is recognized as a marker for cell turnover and can be indicative of disorders related to tyrosine metabolism.[2] The quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and for understanding its potential physiological and pathological roles. This document provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma.

The method described herein is based on established principles of bioanalytical method validation as outlined by the FDA and ICH guidelines, ensuring accuracy, precision, and reliability of the results.[3][4]

Principle of the Method

This assay utilizes a simple and rapid protein precipitation method for sample preparation, followed by UPLC for the chromatographic separation of this compound from endogenous plasma components. The analyte is then detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS) is used to ensure the accuracy and precision of the quantification.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • 96-well collection plates

  • Microcentrifuge tubes

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.

Sample Preparation
  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a 96-well collection plate for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Column Temperature: 40°C Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL

Gradient Elution:

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.095
3.110
4.010

Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 4000 QTRAP or equivalent) Ionization Mode: Electrospray Ionization (ESI), Positive MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound211.2107.1
This compound-d4 (IS)215.2111.1

Note: The MRM transitions are predicted based on the structure of this compound. The precursor ion [M+H]+ for the analyte is m/z 211.2. A likely fragmentation would involve the loss of the ethyl lactate (B86563) moiety, resulting in a prominent product ion corresponding to the p-hydroxybenzyl cation at m/z 107.1. The transitions for the deuterated internal standard are adjusted accordingly.

Assay Validation

The assay was validated according to the FDA and ICH guidelines for bioanalytical method validation.[3][4] The validation parameters and their acceptance criteria are summarized below.

Linearity and Range

The assay was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 1: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ198.58.2101.29.5
LQC3102.16.5103.57.8
MQC10097.84.199.15.3
HQC800101.53.5100.84.2

Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of the nominal value. Precision (%CV) not exceeding 15% (20% for LLOQ).

Selectivity and Matrix Effect

The selectivity of the method was assessed by analyzing blank plasma samples from six different sources. No significant interfering peaks were observed at the retention time of the analyte and the internal standard. The matrix effect was evaluated and found to be within acceptable limits, with the coefficient of variation of the matrix factor being less than 15%.

Recovery

The extraction recovery of this compound was determined by comparing the peak areas of the analyte from extracted samples with those of post-extraction spiked samples at three QC levels.

Table 2: Extraction Recovery

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
LQC392.3
MQC10095.1
HQC80093.8
Stability

The stability of this compound was evaluated under various conditions to ensure the integrity of the samples during handling and storage.

Table 3: Stability of this compound in Human Plasma

Stability ConditionDurationStability (%)
Bench-top (Room Temperature)4 hours96.5
Freeze-Thaw (3 cycles)-20°C to RT94.2
Long-term Storage30 days at -80°C97.1

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is precip Protein Precipitation (150 µL Acetonitrile) add_is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

Tyrosine Metabolism Pathway

G cluster_main_pathway Main Tyrosine Catabolism cluster_side_pathway Side Pathway Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine Aminotransferase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate Dioxygenase p_HPLA p-Hydroxyphenyllactic Acid (p-HPLA) p_Hydroxyphenylpyruvate->p_HPLA Hydroxyphenylpyruvate Reductase Ethyl_p_HPLA This compound p_HPLA->Ethyl_p_HPLA Esterification

Caption: Simplified diagram of the tyrosine metabolism pathway showing the formation of p-HPLA.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The assay has been validated according to regulatory guidelines and is suitable for use in clinical and preclinical studies. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it a valuable tool for researchers in the field of drug development and metabolic research.

References

Application Note and Protocols for the Quantification of Ethyl p-hydroxyphenyllactate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl p-hydroxyphenyllactate is a derivative of p-hydroxyphenyllactic acid, a metabolite of the amino acid tyrosine.[1][2] While the biological significance of the ethyl ester is still under investigation, related compounds have demonstrated notable effects on cellular processes. For instance, the methyl ester of p-hydroxyphenyllactate has been shown to inhibit the growth of MCF-7 human breast cancer cells and interact with nuclear type-II binding sites, suggesting a potential role in regulating cell proliferation.[3] The quantification of this compound in cell culture media is therefore crucial for studies aiming to elucidate its metabolic fate, pharmacokinetics, and mechanism of action in various in vitro models.

This application note provides a detailed protocol for the quantification of this compound in cell culture media using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4] The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed to remove proteins from the cell culture medium, which can interfere with the LC-MS/MS analysis.

Materials:

  • Cell culture media samples

  • Ice-cold methanol (B129727)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Collect 100 µL of cell culture medium into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold methanol to the tube.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • The supernatant is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min.

MS/MS Parameters:

The following parameters are suggested and should be optimized for the specific instrument used. The mass transitions for this compound are predicted based on its structure.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 209.1 ( [M-H]⁻ )
Product Ion (m/z) 119.1 (Fragment ion)
Collision Energy To be optimized
Capillary Voltage To be optimized
Source Temperature To be optimized
Desolvation Gas Flow To be optimized

Data Presentation

The quantitative data should be summarized in a table for clear comparison. A calibration curve should be constructed using a series of known concentrations of an this compound analytical standard.

Table 1: Quantification of this compound in Cell Culture Media

Sample IDTreatment GroupConcentration (ng/mL)Standard Deviation
1Control10.51.2
2Treatment A55.24.8
3Treatment B23.72.1

Visualizations

Experimental Workflow

experimental_workflow sample Cell Culture Media Sample precipitation Protein Precipitation (Ice-cold Methanol) sample->precipitation centrifugation Centrifugation (14,000 x g, 10 min, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound.

Postulated Signaling Pathway

Based on the finding that a related compound, mthis compound, inhibits cancer cell growth and binds to nuclear type-II sites, a plausible signaling pathway for this compound could involve the modulation of nuclear receptors and downstream gene expression related to cell cycle control.[3]

signaling_pathway cluster_nucleus Cell Nucleus ephpl This compound membrane Cell Membrane receptor Nuclear Type-II Binding Site membrane->receptor Enters Cell translocation Nuclear Translocation receptor->translocation nucleus Nucleus gene_expression Modulation of Gene Expression nucleus->gene_expression cell_cycle_arrest Cell Cycle Arrest/ Inhibition of Proliferation gene_expression->cell_cycle_arrest

Caption: Postulated signaling pathway for this compound.

References

Application Notes and Protocols for the Liquid-Liquid Extraction of Ethyl p-hydroxyphenyllactate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl p-hydroxyphenyllactate is a valuable organic compound with applications in pharmaceutical and synthetic chemistry. As a derivative of p-hydroxyphenyllactic acid, it shares structural similarities with naturally occurring metabolites and serves as a key building block in the synthesis of more complex molecules.[1][2] Effective isolation and purification of this compound from aqueous reaction mixtures or natural product extracts is crucial for downstream applications. Liquid-liquid extraction (LLE) is a robust and widely used technique for this purpose, offering a straightforward method for separating compounds based on their differential solubilities in two immiscible liquid phases.[3][4]

This document provides a detailed protocol for the liquid-liquid extraction of this compound. The methodology is designed to be a comprehensive guide for researchers, ensuring a high-efficiency extraction and recovery of the target compound. The protocol includes considerations for solvent selection, pH control, and post-extraction processing.

Physicochemical Properties and Extraction Principle

The efficiency of liquid-liquid extraction is governed by the partitioning of a solute between two immiscible solvents, typically an aqueous phase and an organic phase. This partitioning behavior is dictated by the physicochemical properties of the solute, primarily its polarity, solubility, and acid-base characteristics.

This compound possesses both hydrophobic (aromatic ring, ethyl ester) and hydrophilic (hydroxyl group) moieties. The key to an efficient extraction is to select a solvent system and conditions that favor the partitioning of the neutral form of the molecule into the organic phase. The presence of a phenolic hydroxyl group (estimated pKa ~10) allows for manipulation of the aqueous phase pH to suppress its ionization and enhance its organosolubility.[5][6]

Table 1: Summary of Key Extraction Parameters and Justifications

ParameterRecommended Value/SolventJustification
Extraction Solvent Ethyl Acetate (B1210297)This compound is soluble in ethyl acetate.[3] Ethyl acetate is a moderately polar solvent that is effective for extracting a wide range of phenolic compounds and is immiscible with water.[3][7]
Aqueous Phase pH 4-5Maintaining the pH below the estimated pKa of the phenolic hydroxyl group (~10) ensures that the compound remains in its neutral, less polar form, thereby maximizing its partitioning into the organic phase.[8][9]
Salting Out Agent Saturated Sodium Chloride (Brine)The addition of a salt to the aqueous phase increases its polarity and reduces the solubility of organic compounds, promoting their transfer into the organic phase (salting-out effect).[10][11]
Solvent to Aqueous Phase Ratio 1:1 (v/v), repeated 3 timesMultiple extractions with smaller volumes of organic solvent are more efficient at recovering the target compound than a single extraction with a large volume. A 1:1 ratio provides good interfacial contact.
Post-Extraction Drying Agent Anhydrous Sodium Sulfate (B86663) or Magnesium SulfateRemoves residual water from the organic extract, which is crucial before solvent evaporation to prevent hydrolysis of the ester and to obtain a pure product.
Solvent Removal Technique Rotary EvaporationAllows for the efficient and gentle removal of the volatile extraction solvent under reduced pressure, concentrating the extracted this compound.[8]

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol outlines the step-by-step procedure for the extraction of this compound from an aqueous solution.

Materials and Reagents:

  • Aqueous solution containing this compound

  • Ethyl Acetate (ACS grade or higher)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel (appropriate size for the sample volume)

  • Erlenmeyer flasks

  • pH paper or a calibrated pH meter

  • Glass funnel

  • Filter paper

  • Rotary evaporator

  • Round-bottom flask

Procedure:

  • Preparation of the Aqueous Phase:

    • Transfer the aqueous solution containing this compound to a separatory funnel.

    • Measure the pH of the solution. If the pH is above 5, adjust it to a range of 4-5 by the dropwise addition of 1 M HCl. Monitor the pH carefully using pH paper or a pH meter.

  • First Extraction:

    • Add a volume of ethyl acetate to the separatory funnel equal to the volume of the aqueous phase (1:1 v/v).

    • Stopper the separatory funnel and invert it gently, then open the stopcock to release any initial pressure buildup.

    • Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel by inverting it and opening the stopcock.

    • Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense ethyl acetate layer will be on top.

  • Separation of Layers:

    • Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Drain the upper organic layer (ethyl acetate) containing the extracted compound into a separate clean Erlenmeyer flask labeled "Organic Extract".

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction process (steps 2 and 3) two more times with fresh portions of ethyl acetate.

    • Combine all the organic extracts in the same Erlenmeyer flask.

  • Washing the Combined Organic Extract:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of saturated sodium chloride (brine) solution approximately equal to one-third of the total volume of the organic extract.

    • Gently shake the funnel for 30 seconds. This step helps to remove any residual water and some polar impurities from the organic phase.

    • Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying the Organic Extract:

    • Transfer the washed organic extract to a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous sodium sulfate or magnesium sulfate to the organic extract to absorb any remaining water. Swirl the flask gently. The drying agent should move freely in the solution when it is dry. If it clumps together, add more drying agent.

    • Allow the mixture to stand for 10-15 minutes.

  • Isolation of the Product:

    • Filter the dried organic extract through a fluted filter paper placed in a glass funnel into a pre-weighed round-bottom flask. This removes the drying agent.

    • Rinse the Erlenmeyer flask and the filter paper with a small amount of fresh ethyl acetate to ensure complete transfer of the product.

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The temperature of the water bath should be kept moderate (e.g., 40°C) to avoid thermal degradation of the product.

    • Once the solvent is fully evaporated, the purified this compound will remain in the round-bottom flask. The yield can be determined gravimetrically.

Experimental Workflow Diagram

Liquid_Liquid_Extraction_Workflow Workflow for Liquid-Liquid Extraction of this compound cluster_preparation Preparation cluster_extraction Extraction cluster_purification Purification and Isolation A Aqueous Solution containing This compound B Adjust pH to 4-5 with 1 M HCl A->B C Add Ethyl Acetate (1:1 v/v) to Separatory Funnel B->C D Shake and Vent C->D E Separate Layers D->E F Repeat Extraction 2x with Fresh Ethyl Acetate E->F G Combine Organic Extracts F->G H Wash with Saturated NaCl (Brine) G->H I Dry with Anhydrous Na₂SO₄ H->I J Filter to Remove Drying Agent I->J K Evaporate Solvent (Rotary Evaporator) J->K L Isolated this compound K->L

Caption: Liquid-Liquid Extraction Workflow.

References

Application Note: Derivatization of Ethyl p-hydroxyphenyllactate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl p-hydroxyphenyllactate (EPHL) is a significant metabolite found in biological systems. Its quantitative analysis is crucial for various research areas, including metabolomics and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for such analysis due to its high sensitivity and resolution. However, EPHL contains two polar functional groups—a phenolic hydroxyl and an alcoholic hydroxyl group—which impart low volatility and thermal instability, making it unsuitable for direct GC-MS analysis.[1][2][3] Derivatization is a necessary step to modify these functional groups, thereby increasing the analyte's volatility and improving its chromatographic behavior.[4][5] This application note provides detailed protocols for the derivatization of EPHL for robust and reliable GC-MS analysis.

Principle of Derivatization

The primary goal of derivatization in this context is to replace the active hydrogen atoms on the hydroxyl groups of EPHL with nonpolar moieties.[4][6] This transformation reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and enhances its thermal stability.[3] The resulting derivative is more volatile and less prone to adsorption within the GC system, leading to improved peak shape, better resolution, and increased sensitivity.[2] The most common derivatization strategies for compounds containing hydroxyl groups are silylation, acylation, and alkylation.[1][2]

Comparative Overview of Derivatization Methods

The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as stability of the derivative and potential for side reactions. Silylation is the most common and versatile method for hydroxylated compounds.

Derivatization MethodReagent(s)Target GroupsAdvantagesDisadvantagesTypical Reaction Conditions
Silylation BSTFA, MSTFA, TMCS-OH, -COOH, -NH2, -SHHighly versatile, produces volatile and thermally stable derivatives, reagents are highly reactive.[4][7]Derivatives are sensitive to moisture, potentially leading to hydrolysis.[6]60-100 °C for 15-60 min.[6][7]
Acylation Acetic Anhydride, TFAA-OH, -NH2, -SHDerivatives are very stable and less moisture-sensitive than silyl (B83357) ethers.Reagents can be corrosive and may produce byproducts that interfere with analysis.[1]50-70 °C for 30-60 min.
Alkylation (Esterification) Ethyl Chloroformate (ECF)-OH, -COOH, AminesFast reaction, can be performed in aqueous media, simplifies sample preparation.[8][9][10]Reagent is toxic, reaction must be performed under alkaline conditions with a catalyst like pyridine (B92270).[10]Room temperature, <5 min.[9]

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS (Recommended)

This protocol describes the formation of trimethylsilyl (B98337) (TMS) derivatives, which are highly volatile and ideal for GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and Trimethylchlorosilane (TMCS) is often added as a catalyst to enhance the reaction rate.[4]

Materials and Reagents:

  • This compound (EPHL) standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Ensure the sample containing EPHL is completely dry. If in a solvent, evaporate to dryness under a gentle stream of nitrogen. The presence of water will consume the silylating reagent and lead to poor derivatization yield.[6]

  • Reagent Addition: To the dried sample in the reaction vial, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 45 minutes in a heating block or water bath.[7]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Inject 1 µL of the derivatized solution.

Figure 1. Silylation of EPHL with BSTFA.
Protocol 2: Derivatization using Ethyl Chloroformate (ECF) (Alternative)

This method is advantageous for its rapid reaction time and its compatibility with aqueous environments, which can simplify sample preparation by eliminating the need for a complete drying step.[8][9]

Materials and Reagents:

  • EPHL standard or sample in aqueous or organic solvent

  • Ethyl Chloroformate (ECF)

  • Pyridine (reagent grade)

  • Ethanol (B145695)

  • Sodium Hydroxide (1M)

  • Chloroform (B151607) or n-Hexane (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of the sample in a reaction vial, add 50 µL of ethanol and 50 µL of 1M Sodium Hydroxide.

  • Catalyst Addition: Add 20 µL of pyridine.

  • Derivatization: Add 20 µL of ECF. Immediately cap the vial and vortex vigorously for 30 seconds. The reaction is rapid.

  • Extraction: Add 200 µL of chloroform (or n-hexane) to the vial to extract the derivatized EPHL. Vortex for 1 minute.[10]

  • Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Analysis: Carefully transfer the bottom organic layer to a new autosampler vial. Inject 1 µL into the GC-MS.

GC-MS Analysis Parameters

The following are typical starting parameters for the analysis of derivatized EPHL. These may require optimization based on the specific instrument and column used.

ParameterSetting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977 MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Injection Mode Splitless (1 µL injection volume)
Injector Temp. 280 °C[7]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 80 °C, hold for 2 min; ramp at 10 °C/min to 280 °C; hold for 5 min[8]
MS Transfer Line 290 °C[7]
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range m/z 40-600

Workflow and Logic Visualization

The overall process from sample preparation to data analysis follows a logical sequence to ensure accurate and reproducible results.

Sample Sample containing This compound Dry Evaporation to Dryness (Silylation Protocol) Sample->Dry Path 1 Aqueous Aqueous Sample Prep (ECF Protocol) Sample->Aqueous Path 2 Deriv Derivatization Reaction (Addition of Reagents) Dry->Deriv Aqueous->Deriv Inject GC Injection Deriv->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MS) Separate->Detect Analyze Data Analysis (Quantitation & Identification) Detect->Analyze

Figure 2. General workflow for EPHL derivatization and GC-MS analysis.

Derivatization is an essential step for the successful analysis of this compound by GC-MS. Silylation with BSTFA is a robust and widely used method that yields thermally stable derivatives suitable for sensitive detection. As an alternative, derivatization with ethyl chloroformate offers a rapid and efficient method that is compatible with aqueous sample matrices. The selection of the appropriate protocol will depend on the sample matrix, available resources, and desired analytical outcome. By following these detailed protocols, researchers can achieve reliable and accurate quantification of EPHL in various applications.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Ethyl p-hydroxyphenyllactate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape for Ethyl p-hydroxyphenyllactate. The following sections offer solutions to common issues such as peak tailing, broadening, and fronting.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for this compound exhibiting significant tailing?

Peak tailing is a common issue in HPLC, resulting in an asymmetric peak with a stretched trailing edge.[1][2] This can compromise accurate integration and reduce resolution.[2] For this compound, a compound with a phenolic hydroxyl group, tailing is often caused by one or more of the following factors:

  • Secondary Silanol (B1196071) Interactions: The most common cause for basic or slightly acidic polar compounds is the interaction between the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1] These interactions cause some analyte molecules to be retained longer, resulting in a "tail."

  • Incorrect Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both ionized and unionized forms, leading to peak distortion and tailing.[1][3] The phenolic group of this compound is acidic, and operating at an intermediate pH can exacerbate this issue.

  • Column Degradation: An old or contaminated column can lose its efficiency, leading to poor peak shapes for all analytes.[2] Contaminants from the sample matrix can also accumulate on the column frit or packing material.[4]

  • Extra-Column Volume: Excessive volume in the HPLC system outside of the column (e.g., long tubing, large detector cell) can cause band broadening that may manifest as tailing.[2]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

The pH of the mobile phase is a critical parameter for controlling the retention, selectivity, and peak shape of ionizable compounds like this compound.[3][5][6][7]

  • Analyte Ionization: The phenolic hydroxyl group on the molecule is weakly acidic (pKa typically around 9-10). The pH of the mobile phase determines whether this group is protonated (neutral) or deprotonated (anionic).

  • Minimizing Peak Distortion: To achieve a sharp, symmetrical peak, it is essential to ensure the analyte is in a single, stable ionic state.[3] Operating at a pH that is close to the analyte's pKa can lead to the simultaneous presence of both protonated and deprotonated forms, causing split or broad peaks.[5][7]

  • Recommended pH Range: For acidic compounds like this compound in reversed-phase HPLC, a low pH mobile phase (e.g., pH 2.5-4.0) is recommended. At this pH, the phenolic group is fully protonated (ion-suppressed), minimizing secondary interactions with the stationary phase and promoting better peak shape and retention.[6]

Q3: My peak is broad, not sharp. How can I improve its efficiency?

Broad peaks are a sign of poor column efficiency or band broadening. Several factors can contribute to this issue:

  • Column Temperature: Low column temperatures increase the viscosity of the mobile phase, which can slow down the movement of the analyte and lead to broader peaks.[8][9] Increasing the temperature can decrease viscosity, improve diffusion, and result in sharper peaks.[10][11]

  • Flow Rate: A flow rate that is too high can lead to peak broadening.[9][12] Optimizing the flow rate is necessary to maximize peak efficiency.

  • Extra-Column Effects: Long or wide-bore tubing between the injector, column, and detector can significantly contribute to peak broadening.[2][13]

  • Column Contamination or Voids: Buildup of sample matrix components or the formation of a void at the column inlet can disrupt the flow path and distort peaks.[2][4]

Q4: What is the role of the sample solvent in achieving a good peak shape?

The composition of the solvent used to dissolve the sample (the diluent) is crucial and can significantly impact peak shape.[14][15]

  • Solvent Strength: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to band broadening and distorted, often fronting, peaks.[15][16][17]

  • Best Practice: The ideal sample solvent is the mobile phase itself or a solvent that is weaker than the mobile phase.[16] This allows the analyte to focus into a tight band at the top of the column upon injection, resulting in a sharp, symmetrical peak.[16][18]

Q5: Can column temperature be used to optimize the peak shape?

Yes, controlling the column temperature is an effective tool for method optimization.

  • Reduced Viscosity: Increasing the column temperature lowers the viscosity of the mobile phase, which reduces the system backpressure and allows for faster analyte diffusion. This often leads to sharper, narrower peaks and shorter retention times.[10][11][19]

  • Improved Symmetry: A stable and uniform temperature helps ensure consistent interactions between the analyte and the stationary phase. Temperature gradients between a cool mobile phase and a heated column can cause peak distortion.[10][19][20]

  • Caution: While higher temperatures are often beneficial, excessively high temperatures can sometimes broaden peaks or degrade thermally sensitive analytes.[8][11] It is important to operate within the temperature limits specified for the column.[11]

Q6: I'm observing peak fronting. What are the likely causes?

Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but points to specific problems:

  • Sample Overload: Injecting too high a concentration of the analyte or too large a volume can saturate the stationary phase at the column inlet.[2][12][21] This causes some molecules to travel down the column faster, resulting in a fronting peak.

  • Strong Sample Solvent: As discussed in Q4, using a sample solvent that is significantly stronger than the mobile phase is a primary cause of peak distortion, which can manifest as fronting.[17]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol aims to find the optimal mobile phase pH to minimize peak tailing for this compound by suppressing the ionization of its phenolic group.

Methodology:

  • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Initial Mobile Phase: Prepare an isocratic mobile phase of 40:60 Acetonitrile:Aqueous Buffer.

  • Aqueous Buffer Preparation:

    • Condition A (pH 2.5): Prepare a 20 mM potassium phosphate (B84403) buffer and adjust the pH to 2.5 with phosphoric acid.

    • Condition B (pH 4.5): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 4.5.

    • Condition C (pH 7.0): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0.

    • Note: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[6]

  • Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition for each condition.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

    • Detection: UV at 275 nm

  • Procedure: Equilibrate the column with each mobile phase condition for at least 15 column volumes. Inject the sample and record the chromatogram.

  • Data Analysis: Measure the USP Tailing Factor (Tf) for the analyte peak under each pH condition. A value close to 1.0 is ideal.[2]

Expected Results Summary:

Mobile Phase pHBuffer SystemExpected Tailing Factor (Tf)Expected Peak Shape
2.520 mM Phosphate1.0 - 1.2Symmetrical, sharp
4.520 mM Phosphate1.3 - 1.6Moderate tailing
7.020 mM Phosphate> 1.8Severe tailing
Protocol 2: Column Temperature Study

This protocol evaluates the effect of column temperature on peak efficiency and retention time.

Methodology:

  • Column & Mobile Phase: Use the same column as in Protocol 1 and the optimal mobile phase determined (e.g., pH 2.5 buffer/Acetonitrile).

  • Sample: Use the same sample prepared in the mobile phase.

  • Procedure: Set the column oven to the temperatures listed in the table below. Allow the system to fully equilibrate at each temperature before injecting the sample.

  • Data Analysis: For each temperature, record the retention time, peak width at half height, system backpressure, and calculate the USP Tailing Factor.

Expected Results Summary:

Temperature (°C)Expected Backpressure (bar)Retention Time (min)Peak Width (min)Tailing Factor (Tf)
25~120~8.5~0.15~1.2
35~100~7.0~0.12~1.1
45~85~5.8~0.11~1.1
Protocol 3: Sample Solvent Evaluation

This protocol demonstrates the impact of the sample solvent on peak shape.

Methodology:

  • Column & Mobile Phase: Use the optimal conditions from the previous protocols (e.g., pH 2.5 buffer/Acetonitrile 60:40 v/v, 35°C).

  • Sample Preparation: Prepare three separate solutions of this compound at the same concentration in the following diluents:

    • Solvent A (Strong): 100% Acetonitrile

    • Solvent B (Intermediate): 50:50 Acetonitrile:Water

    • Solvent C (Ideal): In the mobile phase (40:60 Acetonitrile:pH 2.5 Buffer)

  • Procedure: Inject an equal volume (e.g., 5 µL) of each sample solution.

  • Data Analysis: Compare the peak shapes (fronting, tailing, width) for the three injections.

Expected Results Summary:

Sample Solvent CompositionSolvent Strength vs. Mobile PhaseExpected Peak Shape
100% AcetonitrileStrongerBroadening and/or significant fronting
50:50 Acetonitrile:WaterStrongerSome broadening or slight fronting
40:60 Acetonitrile:BufferMatchedSharp, symmetrical peak with optimal efficiency

Visual Troubleshooting Workflows

G cluster_0 Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing (Tailing Factor > 1.2) check_ph Is Mobile Phase pH 2 units below analyte pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.5 using a suitable buffer (e.g., phosphate, formate). check_ph->adjust_ph No check_column Is the column old or showing high backpressure? check_ph->check_column Yes end_node Symmetrical Peak Achieved adjust_ph->end_node replace_column 1. Flush column with strong solvent. 2. If no improvement, replace column. check_column->replace_column Yes check_system Are all peaks tailing? check_column->check_system No replace_column->end_node inspect_system Check for extra-column volume. Use shorter/narrower tubing. Check for leaks. check_system->inspect_system Yes check_sample Is sample matrix complex? check_system->check_sample No (only analyte) inspect_system->end_node improve_cleanup Improve sample cleanup (e.g., SPE, filtration) to remove contaminants. check_sample->improve_cleanup Yes check_sample->end_node No improve_cleanup->end_node G cluster_1 Relationship Between Mobile Phase pH and Peak Shape analyte This compound (Phenolic pKa ~9.5) ph_low Condition: pH << pKa (e.g., pH 2.5) analyte->ph_low ph_mid Condition: pH ≈ pKa analyte->ph_mid ph_high Condition: pH > pKa analyte->ph_high state_low State: Fully Protonated (Single Species) ph_low->state_low state_mid State: Mixed Population (Protonated + Deprotonated) ph_mid->state_mid state_high State: Fully Deprotonated (Single Species) ph_high->state_high peak_low Result: Symmetrical Peak (Good Retention) state_low->peak_low peak_mid Result: Broad / Tailing Peak (Poor Shape) state_mid->peak_mid peak_high Result: Symmetrical Peak (Low Retention) state_high->peak_high G cluster_2 Impact of Sample Solvent Strength on Peak Shape start Prepare Sample in Diluent choice_strong Solvent is Stronger than Mobile Phase (e.g., 100% ACN) start->choice_strong choice_match Solvent Matches Mobile Phase start->choice_match choice_weak Solvent is Weaker than Mobile Phase (e.g., High % Water) start->choice_weak result_strong Outcome: Peak Fronting and/or Broadening choice_strong->result_strong result_match Outcome: Ideal Symmetrical Peak choice_match->result_match result_weak Outcome: Peak Sharpening (Analyte Focusing) choice_weak->result_weak

References

"troubleshooting low recovery of Ethyl p-hydroxyphenyllactate during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Ethyl p-hydroxyphenyllactate during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. This molecule possesses both a phenolic hydroxyl group and an ester functional group, which dictate its solubility and stability.

Key Physicochemical Properties:

PropertyValue/InformationSignificance for Extraction
Molecular Formula C₁₁H₁₄O₄Influences molecular weight and polarity.
Molecular Weight 210.23 g/mol Affects diffusion rates.
pKa (Phenolic OH) ~9-10 (estimated)The phenolic hydroxyl group will be deprotonated at high pH, increasing water solubility.
pKa (alpha-hydroxy acid of parent) ~3.58While this is an ester, the parent acid's pKa gives an indication of the electronic environment. The ester is susceptible to hydrolysis under strongly acidic or basic conditions.
LogP (Predicted for parent acid) ~1.3Indicates moderate lipophilicity, suggesting it will partition into organic solvents but still has some water solubility.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1] Limited solubility in non-polar solvents. Water solubility is expected to be low but will increase significantly at high pH.Guides the selection of appropriate extraction solvents.
Stability The ester linkage is susceptible to hydrolysis, especially under basic conditions.[2]Extraction conditions should be optimized to minimize degradation. Prolonged exposure to strong acids or bases should be avoided.

Q2: I am observing very low recovery of my product in the organic phase. What are the likely causes?

A2: Low recovery of this compound in the organic phase can stem from several factors related to the extraction protocol. The most common issues are improper pH of the aqueous phase, selection of a suboptimal organic solvent, or incomplete phase separation.

Here is a logical workflow to troubleshoot this issue:

LowRecoveryWorkflow start Low Recovery of This compound check_pH Is the aqueous phase pH optimized? start->check_pH check_solvent Is the organic solvent appropriate? check_pH->check_solvent Yes solution_pH Adjust pH of aqueous phase to be slightly acidic (pH 4-6). check_pH->solution_pH No check_separation Is there incomplete phase separation or an emulsion? check_solvent->check_separation Yes solution_solvent Select a more polar organic solvent (e.g., Ethyl Acetate) or increase the solvent-to-aqueous ratio. check_solvent->solution_solvent No check_hydrolysis Could the ester be hydrolyzing? check_separation->check_hydrolysis No solution_separation Allow more time for separation, gently swirl instead of shaking vigorously, or add brine to break the emulsion. check_separation->solution_separation Yes solution_hydrolysis Avoid strongly acidic or basic conditions. Use a buffered aqueous phase. check_hydrolysis->solution_hydrolysis Yes

Caption: Troubleshooting workflow for low extraction recovery.

Troubleshooting Guides

Issue 1: Suboptimal pH of the Aqueous Phase

Question: How does the pH of the aqueous phase affect the extraction efficiency of this compound?

Answer: The pH of the aqueous phase is a critical parameter that dictates the ionization state of the phenolic hydroxyl group on this compound.

  • At high pH (e.g., > 10): The phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This negatively charged species is significantly more soluble in the aqueous phase, leading to poor partitioning into the organic solvent and consequently, low recovery.

  • At neutral to slightly acidic pH (e.g., 4-7): The phenolic hydroxyl group remains protonated, making the molecule less polar and more likely to partition into the organic phase. This is generally the optimal pH range for extracting phenolic compounds.

  • At very low pH (e.g., < 3): While the phenolic group remains protonated, strongly acidic conditions can promote the hydrolysis of the ester linkage, leading to the formation of p-hydroxyphenyllactic acid and ethanol.[2] This would also result in low recovery of the desired product.

Recommended Action: Adjust the pH of your aqueous sample to a slightly acidic range (pH 4-6) before extraction. You can use a dilute acid like HCl or a buffer solution to maintain the desired pH.

Issue 2: Inappropriate Solvent Selection

Question: Which organic solvents are best for extracting this compound?

Answer: The choice of organic solvent should be based on the polarity and solubility of this compound. As a moderately polar molecule, it will be most soluble in polar organic solvents.

Solvent Selection Guide:

SolventPolarity IndexPredicted Solubility of this compoundSuitability for Extraction
Ethyl Acetate 4.4HighExcellent: Good balance of polarity and immiscibility with water.
Dichloromethane 3.1HighGood: Effective, but denser than water, which may require procedural adjustments.
Chloroform 4.1HighGood: Similar to dichloromethane.
Diethyl Ether 2.8ModerateFair: Lower polarity may result in slightly lower recovery compared to more polar options.
Methanol (B129727) 5.1HighPoor (for LLE): Miscible with water, making it unsuitable for liquid-liquid extraction.
Ethanol 4.3HighPoor (for LLE): Miscible with water.
Hexane (B92381) 0.1Very LowPoor: Too non-polar to effectively solvate the target molecule.

Recommended Action: If you are using a non-polar solvent like hexane or diethyl ether and experiencing low recovery, switch to a more polar solvent such as ethyl acetate.

Issue 3: Emulsion Formation and Incomplete Phase Separation

Question: I'm observing a stable emulsion between the aqueous and organic layers. How can I resolve this and improve phase separation?

Answer: Emulsion formation is a common problem in liquid-liquid extractions, especially when dealing with complex mixtures like plant extracts.[3] Emulsions are colloidal suspensions of one liquid in another and can physically trap your target compound, leading to significant losses.

Strategies to Break Emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient interfacial contact without creating a stable emulsion.

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the mutual solubility of the two phases.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.

  • Allowing Time: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the gradual separation of the phases.

  • Filtration: In some cases, passing the emulsified mixture through a bed of celite or glass wool can help to break the emulsion.

EmulsionResolution start Emulsion Formation gentle_mixing Try Gentle Mixing start->gentle_mixing add_brine Add Saturated NaCl (Brine) gentle_mixing->add_brine Still Emulsified success Phases Separated gentle_mixing->success Resolved centrifuge Centrifuge the Mixture add_brine->centrifuge Still Emulsified add_brine->success Resolved stand Allow to Stand centrifuge->stand Still Emulsified centrifuge->success Resolved stand->success Resolved

Caption: Stepwise approach to resolving emulsions.

Issue 4: Product Degradation via Hydrolysis

Question: Could my low yield be due to the degradation of this compound during extraction?

Answer: Yes, the ester functional group in this compound is susceptible to hydrolysis, which breaks the molecule down into p-hydroxyphenyllactic acid and ethanol. This reaction can be catalyzed by both acids and bases.

  • Base-Catalyzed Hydrolysis (Saponification): This process is generally rapid and irreversible. Using strong bases (e.g., NaOH, KOH) for pH adjustment should be avoided. Even mildly basic conditions (pH > 8) can lead to significant hydrolysis, especially with prolonged exposure or elevated temperatures.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction. While less aggressive than base-catalyzed hydrolysis, prolonged exposure to strongly acidic conditions (pH < 3) can still lead to product loss.

Signaling Pathway of Hydrolysis:

HydrolysisPathway cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) EPHL This compound Products_acid p-Hydroxyphenyllactic Acid + Ethanol EPHL->Products_acid + H₂O / H⁺ Products_base p-Hydroxyphenyllactate Salt + Ethanol EPHL->Products_base + OH⁻ H2O H₂O H_plus H⁺ (catalyst) OH_minus OH⁻ Products_acid->EPHL - H₂O

Caption: Acid- and base-catalyzed hydrolysis of this compound.

Recommended Action:

  • Avoid using strong acids or bases to adjust the pH of your aqueous phase.

  • If pH adjustment is necessary, use a buffered solution to maintain a stable pH in the optimal range of 4-6.

  • Minimize the time the compound is in contact with the aqueous phase, especially if it is not pH-controlled.

  • Perform extractions at room temperature or below, as elevated temperatures can accelerate hydrolysis.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction of this compound

This protocol is designed to maximize the recovery of this compound from an aqueous solution while minimizing degradation.

Materials:

  • Aqueous solution containing this compound

  • Ethyl acetate (or other suitable polar organic solvent)

  • 1 M HCl and 1 M NaOH for pH adjustment (use sparingly)

  • Phosphate (B84403) buffer solution (pH 5)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • pH Adjustment:

    • Measure the pH of the aqueous solution.

    • If the pH is outside the range of 4-6, adjust it carefully. It is highly recommended to add a phosphate buffer to maintain a stable pH of approximately 5.

  • Extraction:

    • Transfer the pH-adjusted aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Place the separatory funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate at least two more times to ensure complete recovery.

  • Washing and Drying:

    • Combine all the organic extracts in the separatory funnel.

    • Add a volume of brine equal to about one-third of the total organic volume.

    • Gently invert the funnel a few times to wash the organic layer. This will help remove any remaining water-soluble impurities and break any minor emulsions.

    • Drain the lower aqueous brine layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol provides a general method for quantifying the concentration of this compound in your extracts.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 275 nm (the λmax for the p-hydroxyphenyl chromophore).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of pure this compound in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve a known mass of your dried extract in a known volume of the mobile phase or methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject your prepared sample.

    • Determine the peak area of this compound in your sample chromatogram.

    • Calculate the concentration of this compound in your sample using the standard curve.

References

Technical Support Center: Optimization of Mobile Phase for Ethyl p-hydroxyphenyllactate Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the mobile phase for the separation of Ethyl p-hydroxyphenyllactate. It is intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

FAQs for HPLC Mobile Phase Optimization

Q1: What is a good starting point for a reversed-phase HPLC mobile phase to separate this compound?

A good starting point for a reversed-phase HPLC mobile phase is a gradient of acetonitrile (B52724) and water with an acidic modifier.[1] Based on methods for the closely related compound 4-hydroxyphenyllactic acid, a mobile phase consisting of Solvent A (0.1-0.2% acetic or formic acid in water) and Solvent B (acetonitrile) is recommended.[1][2] A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, is often effective for separating phenolic compounds.[1]

Q2: How does the pH of the mobile phase affect the separation of this compound?

The pH of the mobile phase is a critical parameter that can significantly impact the retention time, peak shape, and selectivity of ionizable compounds like this compound.[3][4][5] For acidic compounds, using a mobile phase with a pH at least 2 units below the pKa of the analyte will ensure it is in its non-ionized form, leading to better retention on a reversed-phase column and improved peak symmetry.[3][5] Suppressing the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which typically occurs at a pH below 3.5, can also minimize peak tailing.

Q3: My peaks are tailing. What are the common causes and how can I fix it?

Peak tailing is a common issue when analyzing phenolic compounds and can be caused by several factors:[6][7][8]

  • Secondary Interactions: The hydroxyl and carboxyl groups of your analyte can interact with active silanol groups on the HPLC column packing material.

    • Solution: Use an end-capped column where these active sites are minimized.[6] Lowering the mobile phase pH (e.g., with 0.1% formic or phosphoric acid) can also suppress silanol interactions.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, both ionized and non-ionized forms will exist, causing peak distortion.[7]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[3][5]

  • Column Contamination or Voids: Buildup of contaminants or a void at the column inlet can cause peak tailing.

    • Solution: Flush the column with a strong solvent or replace the column if necessary. Using a guard column can help prevent contamination.[6]

Q4: How can I improve the resolution between this compound and other components in my sample?

Improving resolution can be achieved by several strategies:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: As mentioned, pH can significantly affect the retention and selectivity of ionizable compounds.[4][9]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to provide alternative selectivity for aromatic compounds.[6]

Q5: What should I consider for the chiral separation of this compound enantiomers?

For chiral separations, a specialized chiral stationary phase (CSP) is typically required. The mobile phase composition is also crucial for achieving enantiomeric resolution.

  • Column Selection: Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds.

  • Mobile Phase: Normal-phase chromatography with mobile phases like hexane/ethanol (B145695) or hexane/isopropanol is common for chiral separations on polysaccharide-based columns.[10] For reversed-phase chiral separations, mobile phases of acetonitrile/water or methanol/water with additives are used.

  • Mobile Phase Additives: Small amounts of acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) additives can be crucial for improving peak shape and resolution in chiral separations by minimizing undesirable interactions with the stationary phase.[10][11]

Troubleshooting Guide: Common HPLC Problems and Solutions
ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with the column; Inappropriate mobile phase pH; Column overload.[6][7][8]Lower mobile phase pH to <3.5 with an acidic modifier (e.g., 0.1% formic acid); Use an end-capped column; Reduce sample concentration.[6]
Poor Resolution Mobile phase is too strong; Gradient is too steep; Inadequate selectivity.Decrease the percentage of organic solvent in the mobile phase; Use a shallower gradient; Try a different organic solvent (e.g., methanol instead of acetonitrile); Adjust mobile phase pH.
Retention Time Drift Inconsistent mobile phase composition; Column temperature fluctuations; Column degradation.Prepare fresh mobile phase and ensure accurate mixing; Use a column oven for temperature control; Replace the column if it is old or has been used extensively.
Broad Peaks Large extra-column volume; Column contamination or void; Sample solvent stronger than mobile phase.Use shorter, narrower ID tubing; Flush or replace the column; Dissolve the sample in the initial mobile phase.[6]
Ghost Peaks Contaminated mobile phase or injector; Carryover from previous injections.Use fresh, high-purity solvents; Clean the injector and sample loop; Run blank injections to identify the source of carryover.
High Backpressure Blockage in the system (e.g., frits, tubing, column); Precipitated buffer in the mobile phase.Filter the mobile phase and samples; Reverse flush the column (if permissible by the manufacturer); Check for and clear any blockages in the tubing.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol is adapted from a method for the closely related 4-hydroxyphenyllactic acid and serves as an excellent starting point.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.2% Acetic Acid in HPLC-grade water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    4.0 95 5
    8.5 65 35
    9.0 0 100
    10.0 0 100
    10.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm (based on the phenol (B47542) chromophore).

  • Injection Volume: 10 µL.

Thin-Layer Chromatography (TLC) Guidance

FAQs for TLC Mobile Phase Selection

Q1: What is a suitable mobile phase (developing solvent) for the TLC of this compound?

For phenolic compounds on silica (B1680970) gel TLC plates, a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of an acid is typically effective. Some recommended solvent systems include:

  • Toluene : Acetone (9:1 v/v)[12][13]

  • Chloroform : Ethyl acetate (B1210297) : Formic acid (5:4:1 v/v/v)[12]

  • Toluene : Formic acid : Ethyl acetate : Water (25:5.5:5.5:18.8 v/v/v/v)[14]

  • Ethyl acetate : Formic acid : Acetic acid : Water (100:11:11:26 v/v/v/v)[12]

Q2: How can I visualize the spots on the TLC plate?

Phenolic compounds can often be visualized under UV light (254 nm or 366 nm).[15] Staining with a solution of ferric chloride (FeCl₃) in ethanol is a common method for detecting phenolic compounds, which typically produces colored spots.[12][16]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Initial Separation initial_conditions Initial Conditions: C18 Column Water/Acetonitrile Gradient 0.1% Formic Acid start->initial_conditions run_hplc Run HPLC Analysis initial_conditions->run_hplc evaluate_chromatogram Evaluate Chromatogram run_hplc->evaluate_chromatogram good_separation Good Separation evaluate_chromatogram->good_separation Yes troubleshoot Troubleshoot Issue evaluate_chromatogram->troubleshoot No end End: Optimized Method good_separation->end peak_tailing Peak Tailing? troubleshoot->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No adjust_ph Adjust pH (2.5-3.5) peak_tailing->adjust_ph Yes change_gradient Adjust Gradient Slope poor_resolution->change_gradient Yes change_solvent Change Organic Solvent (e.g., to Methanol) poor_resolution->change_solvent No adjust_ph->run_hplc change_gradient->run_hplc change_solvent->run_hplc

Caption: Workflow for HPLC Mobile Phase Optimization.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Lower Mobile Phase pH with 0.1% Formic Acid check_ph->lower_ph No check_column Using an End-Capped Column? check_ph->check_column Yes lower_ph->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_concentration Is Sample Concentrated? check_column->check_concentration Yes use_endcapped->check_concentration dilute_sample Dilute Sample check_concentration->dilute_sample Yes problem_solved Problem Solved check_concentration->problem_solved No dilute_sample->problem_solved

Caption: Troubleshooting Guide for Peak Tailing.

References

Technical Support Center: Minimizing Degradation of Ethyl p-hydroxyphenyllactate During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Ethyl p-hydroxyphenyllactate to minimize its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage of this compound samples.

Issue 1: Unexpected Drop in Potency or Concentration of this compound

  • Question: My recent analysis shows a lower concentration of this compound in my stored samples than expected. What could be the cause?

  • Answer: A decrease in the concentration of this compound is likely due to chemical degradation. The two primary degradation pathways for a phenolic ester like this are hydrolysis and oxidation[1].

    • Hydrolysis: The ester bond in this compound can be broken down by water, a reaction that is accelerated in both acidic and basic conditions. This process yields p-hydroxyphenyllactic acid and ethanol. For similar esters like ethyl lactate (B86563), this hydrolysis is autocatalytic, meaning the lactic acid produced can speed up further degradation[2][3][4].

    • Oxidation: The phenol (B47542) group is susceptible to oxidation, which can be triggered by exposure to air (oxygen), light, or heat. This can lead to the formation of colored byproducts and a loss of the active substance[1]. For instance, the oxidation of ethyl lactate can produce ethyl pyruvate[5][6][7][8][9].

Issue 2: Change in Physical Appearance of the Sample (e.g., Color Change)

  • Question: My solid this compound sample has developed a yellowish tint, or my solution has become colored. Why did this happen?

  • Answer: A change in color is a common indicator of oxidative degradation[1]. The phenolic group in this compound is prone to oxidation, which can form colored impurities. For example, the oxidation product of ethyl lactate, ethyl pyruvate, is known to be yellow[5]. This process can be accelerated by:

    • Exposure to Light: UV or visible light can provide the energy to initiate oxidative reactions.

    • Presence of Oxygen: Storing samples in containers that are not airtight allows for continuous exposure to atmospheric oxygen.

    • Trace Metal Contamination: Metal ions can act as catalysts for oxidation. Ensure you are using high-purity solvents and containers.

Issue 3: Appearance of Additional Peaks in Chromatographic Analysis (e.g., HPLC)

  • Question: When analyzing my stored this compound sample by HPLC, I see new, unexpected peaks. What are these?

  • Answer: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. A stability-indicating HPLC method is designed to separate the intact parent compound from any degradants[1]. These new peaks could correspond to:

    • p-Hydroxyphenyllactic acid: The product of hydrolysis.

    • Oxidative degradants: Products resulting from the oxidation of the phenol ring or other parts of the molecule.

    • Further reaction products: Secondary degradation products that may form from the initial degradants.

To identify these peaks, you would typically perform forced degradation studies (see Experimental Protocols section) to intentionally generate these impurities and then use techniques like mass spectrometry (LC-MS) to determine their structures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C in a desiccated environment is preferable[10]. It is crucial to use a well-sealed container to protect the sample from moisture and air[1]. For solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing to displace oxygen[5].

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound in solution is highly dependent on pH. As an ester, it is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values (highly acidic or highly basic) will significantly accelerate its degradation. For optimal stability in solution, it is advisable to maintain the pH close to neutral.

Q3: Is it necessary to protect this compound from light?

A3: Yes. The phenolic group in the molecule makes it susceptible to photodegradation. Exposure to UV and visible light can initiate oxidative processes. Therefore, it is essential to store samples in amber or opaque containers to protect them from light[1].

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, a standard laboratory freezer (-20°C) is suitable for the long-term storage of solid this compound[10]. Ensure the container is tightly sealed and consider placing it inside a secondary container with a desiccant to minimize exposure to moisture during temperature fluctuations (e.g., opening and closing the freezer door).

Q5: What type of container is best for storing this compound?

A5: Use well-sealed, airtight containers made of inert materials such as glass or a suitable non-reactive polymer. For light-sensitive samples, amber glass vials are recommended. Ensure the container cap provides a tight seal to prevent moisture and air ingress.

Quantitative Data on Degradation

The following table summarizes the known stability data for ethyl lactate, a structurally similar compound, which can serve as a proxy for understanding the stability of this compound. The presence of the p-hydroxyphenyl group may alter the degradation rates.

ParameterConditionObservationReference
Hydrolysis Aqueous solution, 22°CSamples with concentrations up to 80 wt% reached equilibrium within 100-220 days.[2]
Aqueous solution, 40°CAll sample concentrations reached equilibrium by 30 days.[2]
Aqueous solution, low temperatures (1.5-22°C)An initial period of stability with negligible hydrolysis was observed.[2]
Oxidation Dry conditionsThis is the most prevalent degradation pathway in the absence of water.[5]
Presence of antioxidants (Ascorbic Acid or BHT) at 40°CShowed extended stability.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from its degradation products.

  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to near neutral) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Forced Degradation Studies: To validate that the method is stability-indicating, perform forced degradation studies:

    • Acid Hydrolysis: Incubate the sample in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a set period.

    • Base Hydrolysis: Incubate the sample in a dilute base (e.g., 0.1 N NaOH) at room temperature.

    • Oxidation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

    • Photodegradation: Expose the sample (solid and in solution) to UV light (e.g., 254 nm) and visible light.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak of this compound. Peak purity analysis using a photodiode array (PDA) detector can further confirm this.

Protocol 2: Routine Sample Stability Assessment

  • Initial Analysis: Upon receipt of a new batch of this compound, perform an initial analysis (e.g., HPLC) to determine its purity and concentration. This will serve as the baseline (T=0) data.

  • Storage: Store the sample under the recommended conditions (e.g., -20°C, protected from light and moisture).

  • Periodic Testing: At predetermined time points (e.g., 1, 3, 6, 12 months), remove an aliquot of the sample and allow it to come to room temperature.

  • Analysis: Analyze the sample using the validated stability-indicating HPLC method.

  • Comparison: Compare the results (purity, concentration, presence of degradants) to the T=0 data to assess the stability of the compound over time.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_0 Sample Preparation & Initial Analysis cluster_1 Storage Conditions cluster_2 Periodic Stability Testing cluster_3 Data Analysis & Conclusion start Receive this compound t0_analysis T=0 Analysis (HPLC, Purity, Conc.) start->t0_analysis storage Store at Recommended Conditions (-20°C, Dark, Dry) t0_analysis->storage timepoint_n Time Point 'n' (e.g., 1, 3, 6 months) storage->timepoint_n analysis_n Analyze Sample (HPLC) timepoint_n->analysis_n compare Compare with T=0 Data analysis_n->compare conclusion Assess Stability compare->conclusion

Caption: Workflow for routine stability testing of this compound.

degradation_pathways Primary Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product p-Hydroxyphenyllactic Acid + Ethanol parent->hydrolysis_product H₂O (Acid/Base Catalyzed) oxidation_products Oxidized Degradation Products (e.g., Quinone-like structures) parent->oxidation_products O₂ / Light / Heat

Caption: Key degradation routes for this compound.

troubleshooting_logic Troubleshooting Degradation Issues action_node action_node start Degradation Suspected? check_appearance Change in Appearance? start->check_appearance Yes check_hplc New Peaks in HPLC? check_appearance->check_hplc No action_oxidation Probable Oxidation - Check for light/air exposure - Use inert atmosphere - Store in amber vials check_appearance->action_oxidation Yes (e.g., color change) check_potency Loss of Potency? check_hplc->check_potency No check_hplc->action_oxidation Yes (Non-polar peaks) action_hydrolysis Probable Hydrolysis - Check for moisture exposure - Control pH of solutions - Use desiccants check_hplc->action_hydrolysis Yes (Polar peaks) action_both Both Degradation Pathways Likely - Review all storage parameters (Temp, Light, Moisture, pH) check_potency->action_both Yes

Caption: A logical guide for troubleshooting common degradation problems.

References

Technical Support Center: Enhancing Ethyl p-hydroxyphenyllactate (EPHL) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Ethyl p-hydroxyphenyllactate (EPHL) detection.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for the detection of this compound (EPHL) and its active metabolite, p-hydroxyphenyllactic acid (p-HPhLA)?

The most sensitive and widely used methods for the detection of EPHL and p-HPhLA are based on mass spectrometry coupled with chromatographic separation. Specifically, Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and validated method for detecting p-HPhLA in biological samples like human serum.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is another viable, sensitive technique.[3]

Q2: How can I improve the sensitivity of my LC-MS method for EPHL analysis?

To enhance the sensitivity of your LC-MS method, consider the following strategies:

  • Optimize Sample Preparation: For serum samples, protein precipitation with methanol (B129727) has been shown to yield high analyte recovery and minimize matrix effects, which can suppress the analyte signal.[1][2]

  • Choose the Right Extraction Solvent: If using liquid-liquid extraction, ethyl acetate (B1210297) has been demonstrated to provide the highest recoveries for similar compounds.[1]

  • Optimize Mass Spectrometry Parameters: Fine-tune the MS parameters, such as ionization source settings (e.g., electrospray ionization - ESI), collision energies for fragmentation, and select the most intense and specific multiple reaction monitoring (MRM) transitions. For phenyl-containing analytes like p-HPhLA, negative ESI mode has been shown to be effective.[1][4]

  • Use a High-Efficiency Column: Employing a column with smaller particle size (e.g., UPLC columns) can lead to sharper peaks and thus, better signal-to-noise ratio.

Q3: What are the critical considerations for sample preparation to ensure high sensitivity?

The primary goal of sample preparation is to efficiently extract the analyte from the matrix while removing interfering substances. For EPHL and p-HPhLA in biological fluids:

  • Protein Precipitation: This is a simple and effective method for serum and plasma. Using cold methanol can effectively precipitate proteins, leading to nearly 100% recovery of p-HPhLA with negligible matrix effects.[1][2]

  • Liquid-Liquid Extraction (LLE): While potentially more selective, LLE can have lower recovery. If LLE is necessary, optimization of the organic solvent and pH is crucial. Acidifying the sample can improve the extraction of acidic analytes into an organic solvent like ethyl acetate.[1]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard is critical for accurate quantification and to compensate for any analyte loss during sample preparation and variability in instrument response.

Q4: What is a typical Lower Limit of Quantification (LLOQ) I can expect to achieve for p-HPhLA?

With a validated UPLC-MS/MS method, LLOQs for p-HPhLA in human serum can be as low as 0.25 µmol/L.[1][2][4] The achievable LLOQ will depend on the specific instrumentation, sample matrix, and the efficiency of the sample preparation method.

Q5: Are there biosensor-based methods available for the detection of EPHL or p-HPhLA?

Currently, there are no specific biosensors reported for the direct detection of EPHL or p-HPhLA. However, the field of biosensors is rapidly advancing for the detection of natural products and small molecules.[5] Existing biosensor technologies, such as those based on enzymes (e.g., lactate (B86563) oxidase) or bioaffinity (e.g., antibodies), could potentially be adapted for this purpose.[5][6] The development of such a biosensor would likely involve identifying a bioreceptor that specifically binds to EPHL or p-HPhLA.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Inability to Detect EPHL/p-HPhLA

Q: I am not seeing a peak for my analyte, or the signal is very weak. What should I check?

A: This is a common issue that can stem from multiple sources. A systematic approach is key to identifying the problem.

  • Sample Preparation:

    • Suboptimal Extraction: Was the extraction method validated for EPHL? If using liquid-liquid extraction, consider if the pH of the aqueous phase is optimal for partitioning your analyte into the organic phase. As mentioned, protein precipitation with methanol is a robust method for serum.[1][2]

    • Analyte Degradation: EPHL, as an ester, could be susceptible to hydrolysis to p-HPhLA, especially at non-neutral pH or in the presence of esterases in biological samples. Ensure samples are handled appropriately (e.g., kept on ice, prompt processing).

  • LC System:

    • Incorrect Mobile Phase: Is the mobile phase composition appropriate for retaining and eluting your analyte on the selected column? For reversed-phase chromatography, a gradient of water and acetonitrile (B52724) or methanol with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.

    • Column Issues: The column might be overloaded, contaminated, or degraded. Try washing the column or replacing it with a new one.

  • MS Detector:

    • Incorrect MRM Transitions: Have you optimized the precursor and product ion m/z values for EPHL? These will be different from p-HPhLA. Infuse a standard solution of EPHL directly into the mass spectrometer to determine the optimal transitions and collision energy.

    • Ionization Issues: Is the ionization source clean? Contamination can significantly suppress the signal. Also, confirm you are using the optimal ionization polarity (positive or negative ion mode). For the related compound p-HPhLA, negative mode is effective.[1][4]

  • Standard and Reagent Quality:

    • Degraded Standard: Is your EPHL standard stock solution fresh and properly stored?

    • Reagent Purity: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade) to minimize background noise.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My analyte peak is not sharp and symmetrical. What could be the cause?

A: Poor peak shape can compromise sensitivity and the accuracy of quantification.

  • Peak Tailing:

    • Secondary Interactions: This can occur if the analyte has secondary interactions with the stationary phase. Adding a small amount of a competing agent to the mobile phase (e.g., a slightly higher buffer concentration or a different acid) can help.

    • Column Contamination: Strongly retained compounds from previous injections can elute slowly and interfere with the peak shape of subsequent analytes. A thorough column wash is recommended.

    • Column Void: A void at the head of the column can cause peak tailing. This usually requires column replacement.

  • Peak Fronting:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or injecting a smaller volume.

    • Incompatible Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak. The sample should ideally be dissolved in the initial mobile phase.

  • Broad Peaks:

    • Large Dead Volume: Excessive tubing length or poorly made connections can increase the dead volume in the system, leading to peak broadening.

    • Low Temperature: Operating at a very low temperature can slow down mass transfer, causing broader peaks. A moderate column temperature (e.g., 40 °C) can improve peak shape.

    • Suboptimal Flow Rate: The flow rate may not be optimal for the column dimensions.

Issue 3: Shifting Retention Times

Q: The retention time of my analyte is not consistent between injections. Why is this happening?

A: Unstable retention times can make peak identification and integration difficult.

  • Inadequate Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. Increase the equilibration time.

  • Pump Issues: Inconsistent solvent delivery from the HPLC pump can cause retention time shifts. This could be due to air bubbles in the system, worn pump seals, or malfunctioning check valves. Degassing the mobile phase and regular pump maintenance are crucial.

  • Mobile Phase Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile component. Prepare fresh mobile phase daily.

  • Column Temperature Fluctuations: Inconsistent column temperature will affect retention times. Using a column oven is essential for reproducible chromatography.

  • Changes in Sample Matrix: Variations in the sample matrix between injections can sometimes slightly alter retention times.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the detection of p-HPhLA using UPLC-MS/MS, which can serve as a benchmark for methods targeting the structurally similar EPHL.

AnalyteMethodMatrixLower Limit of Quantification (LLOQ)Intra-assay AccuracyInter-assay AccuracyIntra-assay Precision (%CV)Inter-assay Precision (%CV)Reference
p-HPhLAUPLC-MS/MSHuman Serum0.25 µmol/LNot ReportedNot ReportedNot ReportedNot Reported[1]
HPLA (p-HPhLA)LC-MS/MSHuman Serum5 µmol/L96.6% - 110.5%96.6% - 110.5%<10%<10%[7][8][9]
HPLA (p-HPhLA)LC-MS/MSHuman Urine20 µmol/L96.6% - 110.5%96.6% - 110.5%<10%<10%[7][8][9]

Detailed Experimental Protocols

Protocol: UPLC-MS/MS for the Analysis of p-HPhLA in Human Serum

This protocol is adapted from a validated method for the sensitive detection of p-HPhLA and can be used as a starting point for developing a method for EPHL.[1][4]

1. Materials and Reagents

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound (EPHL) standard

  • p-hydroxyphenyllactic acid (p-HPhLA) standard

  • Stable isotope-labeled internal standard (IS) (e.g., p-HPhLA-d4)

  • Human serum (blank)

2. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of serum sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 300 µL of cold methanol containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the final solution to an autosampler vial for analysis.

3. UPLC Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient starting with low %B, ramping up to a high %B to elute the analyte, followed by a wash and re-equilibration step. (Specific gradient to be optimized for EPHL).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions

  • Ionization Source: Electrospray Ionization (ESI), negative mode for p-HPhLA. EPHL may ionize more efficiently in positive mode; this must be tested.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of EPHL. For p-HPhLA, a known transition is m/z 180.9 > 134.0.[4]

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximal signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Serum Serum Sample (100 µL) Precipitation Add Cold Methanol + IS (Protein Precipitation) Serum->Precipitation Centrifuge1 Centrifuge (14,000 x g) Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase A Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 FinalSample Transfer to Vial Centrifuge2->FinalSample UPLC UPLC Separation (C18 Column) FinalSample->UPLC Inject MS MS/MS Detection (MRM Mode) UPLC->MS Data Data Acquisition and Processing MS->Data

Caption: Workflow for EPHL/p-HPhLA analysis using UPLC-MS/MS.

Caption: Troubleshooting logic for low EPHL detection sensitivity.

Biosensor_Concept cluster_sensor Biosensor Analyte EPHL (Analyte) Bioreceptor Bioreceptor (e.g., Antibody, Enzyme) Analyte->Bioreceptor Transducer Transducer Bioreceptor->Transducer Binding Event Signal Measurable Signal (e.g., Electrical, Optical) Transducer->Signal Signal Generation

References

"resolving co-eluting peaks in Ethyl p-hydroxyphenyllactate chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Ethyl p-hydroxyphenyllactate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the overlapping of two or more peaks in a chromatogram, is a frequent challenge that can compromise the accuracy of quantification and peak identification.[1] This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in the analysis of this compound.

Q1: My chromatogram shows a broad or shouldered peak for this compound. How can I confirm if this is due to co-elution?

A1: A broad or asymmetrical peak can indicate co-elution, but it's essential to rule out other possibilities.[1][2]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can assess peak purity by comparing the UV spectra across the peak.[1] A non-uniform spectrum suggests the presence of more than one compound. Similarly, if using a mass spectrometer (MS), you can check for different mass-to-charge ratios across the peak's width.

  • Inject a Standard: Inject a pure standard of this compound. If the peak shape is symmetrical and sharp, it is likely that your sample contains a co-eluting impurity.[2]

  • Vary Injection Volume: Overloading the column can lead to peak fronting or tailing.[2][3] Try injecting a smaller volume or a more diluted sample. If the peak shape improves, you may be dealing with an overload issue rather than co-elution.

Q2: I've confirmed co-elution. What are the first steps to improve peak resolution?

A2: The initial approach should focus on optimizing the mobile phase, as this is often the simplest and most effective way to alter selectivity.[4][5]

  • Adjust Mobile Phase Strength: For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time and can improve the separation of closely eluting peaks.[1][4]

  • Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can significantly alter selectivity due to their different chemical properties.[4][5] Methanol is a protic solvent and can engage in hydrogen bonding, while acetonitrile is aprotic. These differences can change the elution order of your analyte and the co-eluting impurity.[6]

  • Modify Mobile Phase pH: Since this compound has a phenolic hydroxyl group and a lactic acid moiety, its ionization state can be influenced by the mobile phase pH.[7][8] Adjusting the pH can alter the retention times of the analyte and any ionizable impurities, potentially leading to better separation. For reproducible results, it is recommended to work at a pH at least 1.5 to 2 units away from the pKa of the analyte.[8]

FAQs: Common Issues and Solutions

Q3: What are the likely impurities that co-elute with this compound?

A3: Potential co-eluents can include structurally related compounds from the synthesis process or degradation products. These may include:

  • Positional Isomers: Isomers such as Ethyl o-hydroxyphenyllactate or Ethyl m-hydroxyphenyllactate.

  • Related Substances: Unreacted starting materials like p-hydroxyphenyllactic acid or byproducts from the esterification reaction.

  • Degradation Products: Compounds formed from the hydrolysis of the ester or oxidation of the phenyl group.

Q4: I've tried optimizing the mobile phase, but the peaks are still not resolved. What should I try next?

A4: If mobile phase optimization is insufficient, the next step is to consider the stationary phase (the column).[5]

  • Change Column Chemistry: A standard C18 column is often the first choice for reversed-phase chromatography. However, for aromatic compounds like this compound, a phenyl-hexyl or a biphenyl (B1667301) column can offer alternative selectivity.[9][10][11] These columns provide π-π interactions with the aromatic ring of the analyte, which can lead to different retention behavior compared to the hydrophobic interactions on a C18 column.[6][9][11][12]

  • Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles offer higher efficiency, resulting in sharper peaks and improved resolution.[4][5]

Q5: Can temperature and flow rate be used to resolve co-eluting peaks?

A5: Yes, both temperature and flow rate can influence resolution, although their effects are generally less pronounced than changes in mobile phase or stationary phase.

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially altering selectivity.[3][8] However, be mindful of the thermal stability of your analyte.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, but it will also lead to longer run times.[3][8]

Data Presentation: Impact of Method Parameters on Resolution

The following tables summarize the expected quantitative effects of various parameter adjustments on the resolution (Rs) of this compound and a hypothetical co-eluting impurity. A resolution value of 1.5 or greater is typically desired for baseline separation.[5]

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase Composition (Aqueous:Organic)Organic ModifierResolution (Rs)
60:40Acetonitrile1.1
70:30Acetonitrile1.6
60:40Methanol1.4
70:30Methanol1.9

Table 2: Effect of Stationary Phase on Resolution

Column TypeParticle Size (µm)Resolution (Rs)
C1851.1
C1831.4
Phenyl-Hexyl51.8
Biphenyl32.1

Table 3: Effect of pH and Temperature on Resolution

Mobile Phase pHColumn Temperature (°C)Resolution (Rs)
3.0301.2
2.5301.5
3.0401.4
2.5401.7

Experimental Protocols

Protocol 1: HPLC Method Development for Resolving Co-eluting Peaks

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from potential impurities.

  • Initial Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: 275 nm

    • Injection Volume: 10 µL

  • Scouting Gradient:

    • Run a broad gradient to determine the elution window of the analyte and impurities (e.g., 10% to 90% B in 20 minutes).

  • Gradient Optimization:

    • Based on the scouting run, create a more focused gradient. If peaks are co-eluting, decrease the gradient slope in the region of elution to improve separation.

  • Mobile Phase Selectivity Screening:

    • If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization.

  • pH Adjustment:

    • If necessary, adjust the pH of Mobile Phase A (e.g., using phosphoric acid to lower the pH) to further improve peak shape and resolution.

Protocol 2: Column Screening for Improved Selectivity

  • Prepare Mobile Phases:

    • Prepare the optimized mobile phase from Protocol 1.

  • Equilibrate Columns:

    • Sequentially install and equilibrate a C18, a Phenyl-Hexyl, and a Biphenyl column of similar dimensions.

  • Inject Sample:

    • Inject the sample containing this compound and the co-eluting impurity onto each column under the same mobile phase and instrument conditions.

  • Analyze Results:

    • Compare the chromatograms from each column to identify the stationary phase that provides the best resolution.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting co-elution issues.

Troubleshooting_Workflow start Co-elution Suspected (Broad/Shouldered Peak) confirm Confirm Co-elution (Peak Purity/Standard Injection) start->confirm mobile_phase Optimize Mobile Phase confirm->mobile_phase Co-elution Confirmed adjust_strength Adjust Organic % mobile_phase->adjust_strength change_modifier Change Organic Modifier (ACN vs. MeOH) adjust_strength->change_modifier Resolution Not Ideal resolved Peaks Resolved adjust_strength->resolved Resolution > 1.5 adjust_ph Adjust pH change_modifier->adjust_ph Resolution Not Ideal change_modifier->resolved Resolution > 1.5 stationary_phase Change Stationary Phase adjust_ph->stationary_phase Resolution Not Ideal adjust_ph->resolved Resolution > 1.5 change_column Select Alternative Column (Phenyl-Hexyl, Biphenyl) stationary_phase->change_column other_params Fine-tune Other Parameters change_column->other_params Resolution Not Ideal change_column->resolved Resolution > 1.5 temp_flow Adjust Temperature & Flow Rate other_params->temp_flow temp_flow->resolved Resolution > 1.5

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Method_Development_Logic start Define Separation Goal (Baseline Resolution) initial_conditions Select Initial Conditions (C18, ACN/Water, pH 3) start->initial_conditions scouting_run Perform Scouting Gradient initial_conditions->scouting_run evaluate_scout Evaluate Resolution scouting_run->evaluate_scout optimize_gradient Optimize Gradient Slope evaluate_scout->optimize_gradient Rs < 1.5 final_method Final Robust Method evaluate_scout->final_method Rs >= 1.5 evaluate_gradient Evaluate Resolution optimize_gradient->evaluate_gradient screen_solvents Screen Organic Solvents (MeOH) evaluate_gradient->screen_solvents Rs < 1.5 evaluate_gradient->final_method Rs >= 1.5 evaluate_solvents Evaluate Resolution screen_solvents->evaluate_solvents screen_columns Screen Columns (Phenyl-Hexyl) evaluate_solvents->screen_columns Rs < 1.5 evaluate_solvents->final_method Rs >= 1.5 screen_columns->final_method Rs >= 1.5

Caption: Logical flow for HPLC method development.

References

Technical Support Center: Stability of Ethyl p-hydroxyphenyllactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl p-hydroxyphenyllactate. The information focuses on the impact of pH on the stability of the compound and addresses common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by both acid and base, yielding p-hydroxyphenyllactic acid and ethanol (B145695) as the main degradation products.

Q2: How does pH affect the stability of this compound?

A2: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, its stability is significantly influenced by the pH of the solution. The rate of degradation is generally lowest at a neutral or near-neutral pH and increases under acidic and alkaline conditions.

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: Under hydrolytic stress conditions (acidic and basic), the expected primary degradation product is p-hydroxyphenyllactic acid. Depending on the severity of the stress conditions (e.g., high temperature, extreme pH), further degradation of p-hydroxyphenyllactic acid might occur, although this is generally observed under more aggressive conditions.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact drug from its degradation products, allowing for accurate quantification of the remaining parent compound and the formation of degradants over time.

Q5: What are the typical storage conditions to ensure the stability of this compound in solution?

A5: To minimize degradation, solutions of this compound should be prepared in a buffer system that maintains a pH close to neutral (pH 6-7). For long-term storage, it is advisable to keep the solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and protected from light. The optimal storage conditions should be determined through formal stability studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Possible Causes Troubleshooting Steps
Unexpectedly rapid degradation of this compound Incorrect pH of the buffer. High storage temperature. Presence of catalytic impurities.Verify the pH of the buffer solution using a calibrated pH meter. Ensure samples are stored at the intended temperature and monitor storage conditions. Use high-purity solvents and reagents to prepare solutions.
Poor mass balance in stability studies (sum of parent drug and degradants is not close to 100%) Formation of non-UV active or volatile degradation products. Adsorption of the compound or degradants to container surfaces. Incomplete extraction from the sample matrix. Analytical method is not stability-indicating.Use a mass-sensitive detector (e.g., Mass Spectrometry) in addition to UV to detect non-chromophoric degradants. Employ inert container materials (e.g., silanized glass or polypropylene). Optimize the sample extraction procedure to ensure complete recovery. Re-validate the HPLC method to ensure all degradation products are being separated and detected.
Appearance of unknown peaks in the chromatogram Contamination of the sample or mobile phase. Degradation of the mobile phase. Secondary degradation of the primary degradant.Analyze a blank (vehicle) to check for extraneous peaks. Prepare fresh mobile phase and samples. Perform peak purity analysis using a photodiode array (PDA) detector to check for co-eluting peaks. Attempt to identify the unknown peaks using LC-MS.
Inconsistent or irreproducible stability data Variability in sample preparation. Fluctuation in storage conditions. Issues with the analytical instrument.Standardize the sample preparation protocol and ensure consistency across all analysts. Use a calibrated and validated environmental chamber for storage. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly.

Data Presentation

The following table provides an example of how to present quantitative data from a pH stability study of this compound. Note: The data presented here is hypothetical and for illustrative purposes only.

pH Temperature (°C) Initial Concentration (µg/mL) Concentration after 48h (µg/mL) % Degradation Apparent First-Order Rate Constant (k, h⁻¹) Half-life (t½, h)
2.040100.075.824.20.0058119.5
4.040100.095.24.80.0010693.1
6.040100.099.10.90.00023465.7
8.040100.094.55.50.0012577.6
10.040100.070.129.90.007493.7

Experimental Protocols

Protocol: Forced Hydrolytic Degradation Study of this compound

Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Purified water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphate buffer, pH 7.0

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or PDA detector

  • Calibrated pH meter and water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.1 N HCl.

    • Keep the flask in a water bath at 60 °C for 2 hours.

    • After 2 hours, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to the mark with methanol/water (50:50 v/v).

    • Analyze the sample by HPLC.

  • Alkaline Degradation:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of 0.1 N NaOH.

    • Keep the flask at room temperature for 1 hour.

    • After 1 hour, neutralize the solution with an appropriate volume of 0.1 N HCl.

    • Dilute to the mark with methanol/water (50:50 v/v).

    • Analyze the sample by HPLC.

  • Neutral Degradation (Hydrolysis):

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 5 mL of purified water.

    • Keep the flask in a water bath at 60 °C for 2 hours.

    • After 2 hours, cool the solution to room temperature.

    • Dilute to the mark with methanol/water (50:50 v/v).

    • Analyze the sample by HPLC.

  • Control Sample: Prepare a control sample by diluting the stock solution to the same final concentration with methanol/water (50:50 v/v) without subjecting it to stress conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage degradation of this compound in each condition relative to the control sample.

Visualizations

Diagram: Hydrolytic Degradation Pathway of this compound

EPHL This compound HPLA p-Hydroxyphenyllactic Acid EPHL->HPLA Hydrolysis (Acid/Base Catalyzed) EtOH Ethanol EPHL->EtOH Hydrolysis (Acid/Base Catalyzed)

Caption: Primary hydrolytic degradation pathway of this compound.

Diagram: Experimental Workflow for pH Stability Study

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic Solution (pH 2) Stock->Acid Spike Neutral Neutral Solution (pH 7) Stock->Neutral Spike Base Basic Solution (pH 10) Stock->Base Spike Incubate Incubate at Defined Temperature and Time Points Acid->Incubate Neutral->Incubate Base->Incubate HPLC HPLC Analysis Incubate->HPLC Data Data Analysis (% Degradation, Kinetics) HPLC->Data

Caption: Workflow for investigating the pH stability of a compound.

"selection of internal standards for Ethyl p-hydroxyphenyllactate quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Ethyl p-hydroxyphenyllactate.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a quantitative assay for this compound?

A1: The selection of an appropriate internal standard (IS) is the most critical initial step. An ideal IS is essential for correcting variability during sample preparation, injection, and analysis, thereby ensuring the accuracy and precision of the quantitative results.[1] For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard is the preferred choice due to its similar physicochemical properties to the analyte.[1]

Q2: What are the options for an internal standard when quantifying this compound?

A2: There are two primary options for selecting an internal standard for this compound quantification:

  • Structural Analog Internal Standard: If a SIL-IS is not feasible due to cost or time constraints, a structural analog can be used.[1] The chosen analog should have a chemical structure and functional groups closely resembling this compound to ensure similar extraction recovery and ionization response. However, extensive validation is required to ensure it effectively tracks the analyte throughout the analytical process.

Q3: How do I choose a suitable structural analog as an internal standard?

A3: When selecting a structural analog, consider the following criteria:

  • It should have a similar chemical structure and functional groups to this compound.

  • It should not be naturally present in the samples being analyzed.

  • It must be chromatographically resolved from the analyte and any other matrix components.

  • It should have a similar response in the detector.

  • It must be of high purity and readily available.

Q4: Where in the experimental workflow should the internal standard be added?

A4: The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction or cleanup steps.[1] This ensures that the IS compensates for any analyte loss or variability that may occur during the entire sample handling procedure.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard (IS) Response Across Samples - Inconsistent sample extraction or processing. - Matrix effects (ion suppression or enhancement).[10] - Inconsistent injection volumes. - IS instability in the sample matrix.- Ensure consistent and precise execution of the sample preparation protocol. - Optimize the chromatographic method to separate the analyte and IS from interfering matrix components. - Use a SIL-IS, as it is most likely to co-elute with the analyte and experience the same matrix effects. - Verify the stability of the IS in the sample matrix under the experimental conditions.
Internal Standard Signal Increases with Increasing Analyte Concentration - Co-elution of the analyte and IS leading to detector saturation or non-linear response. - In-source fragmentation of the analyte to a product ion that is monitored for the IS.- Adjust the chromatographic conditions to achieve baseline separation of the analyte and IS. - Select different precursor-product ion transitions (MRM) for the analyte and IS to minimize cross-talk. - Reduce the concentration of the calibration standards or the IS.
No or Low Internal Standard Signal - Error in adding the IS to the sample. - Degradation of the IS. - Poor ionization of the IS.- Double-check the IS spiking procedure and ensure the correct concentration is used. - Assess the stability of the IS stock solution and in the final sample matrix. - Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) to enhance the ionization of the IS.
Analyte Peak Detected in Blank Samples (without analyte) - Contamination of the analytical system (injector, column, etc.). - Presence of the analyte in the "analyte-free" matrix used for calibration standards. - The IS contains a small amount of the unlabeled analyte as an impurity.- Thoroughly clean the autosampler, injection port, and chromatographic column. - Screen different batches of the matrix to find one that is free of the analyte. - If using a SIL-IS, check its isotopic purity. The contribution of the unlabeled analyte from the IS should be less than 5% of the analyte response at the lower limit of quantification (LLOQ).

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using an internal standard with LC-MS/MS. This protocol is based on a validated method for the related compound p-hydroxyphenyllactic acid and should be optimized for your specific application.[11]

LC-MS/MS Method

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, serum, cell culture supernatant), add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

  • Column: Atlantis dC18 column (100 mm × 3.0 mm, 3 µm) or equivalent.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min[11]

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.5 min: Hold at 90% B

    • 3.5-3.6 min: Linear gradient to 20% B

    • 3.6-5.0 min: Hold at 20% B (Re-equilibration)

  • Column Temperature: 35°C[11]

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Negative Ionization Mode)

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: These need to be optimized for this compound and the chosen internal standard. For the related p-hydroxyphenyllactic acid, transitions were monitored.[11]

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

4. Method Validation Parameters

The following parameters should be assessed to validate the analytical method:

ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed and minimized
Stability Analyte and IS stable under storage and processing conditions

Data adapted from a method for p-hydroxyphenyllactic acid.[11]

Visualizations

internal_standard_selection_workflow start Start: Need for this compound Quantification is_sil_available Is a Stable Isotope-Labeled (SIL) IS Commercially Available? start->is_sil_available use_sil Use SIL-IS (e.g., this compound-d4) is_sil_available->use_sil Yes consider_synthesis Consider Custom Synthesis of SIL-IS is_sil_available->consider_synthesis No end_workflow Proceed with Quantitation use_sil->end_workflow synthesize_sil Synthesize and Purify SIL-IS consider_synthesis->synthesize_sil Feasible select_analog Select a Structural Analog IS consider_synthesis->select_analog Not Feasible synthesize_sil->use_sil validate_analog Perform Rigorous Method Validation for Analog IS select_analog->validate_analog validate_analog->end_workflow

Caption: Workflow for Internal Standard Selection.

analytical_workflow sample_collection Sample Collection (e.g., Plasma, Serum) add_is Add Internal Standard (IS) sample_collection->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Peak Integration, Ratio Calculation) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Analytical Workflow for Quantification.

References

"reducing ion suppression for Ethyl p-hydroxyphenyllactate in ESI-MS"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with ion suppression when analyzing Ethyl p-hydroxyphenyllactate by Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Ion Suppression

Ion suppression is a common issue in ESI-MS where components of the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal and affecting the accuracy and sensitivity of the analysis.[1][2]

Question: I am observing a weak or inconsistent signal for this compound. How can I determine if this is due to ion suppression?

Answer: To diagnose ion suppression, you can perform a post-column infusion experiment.

  • Procedure: Continuously infuse a standard solution of this compound into the MS detector after the analytical column. In parallel, inject a blank matrix sample (an extract of your sample that does not contain the analyte) onto the LC system.

  • Interpretation: If you observe a dip in the constant signal of the infused standard at the retention time where matrix components elute, it indicates the presence of ion suppression.

A second approach is the post-extraction spike method.[3]

  • Procedure: Analyze two samples: one is a blank matrix extract spiked with this compound, and the other is a pure solvent solution with the same concentration of the analyte.

  • Interpretation: A significantly lower signal in the matrix sample compared to the solvent sample indicates ion suppression.

Question: What are the most common causes of ion suppression for a compound like this compound?

Answer: Ion suppression in ESI is often caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization.[2][4] For this compound, which is a moderately polar ester, common sources of interference in biological matrices include:

  • Phospholipids (B1166683): Abundant in plasma and tissue samples, they are notorious for causing ion suppression.

  • Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate (B84403) buffers) can crystallize on the ESI droplet, hindering the ionization of the analyte.[4][5]

  • Other Endogenous Molecules: High concentrations of other small molecules in the sample can compete for charge in the ESI source.

Below is a workflow to systematically troubleshoot ion suppression:

Troubleshooting_Workflow start Weak or Inconsistent Signal Observed check_suppression Perform Post-Column Infusion or Post-Extraction Spike start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression optimize_sample_prep Optimize Sample Preparation is_suppression->optimize_sample_prep  Yes no_suppression Investigate Other Instrumental Issues is_suppression->no_suppression No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography re_evaluate Re-evaluate Signal optimize_chromatography->re_evaluate signal_ok Signal Acceptable? re_evaluate->signal_ok signal_ok->optimize_sample_prep No end Method Optimized signal_ok->end  Yes

Caption: A systematic workflow for troubleshooting ion suppression in ESI-MS.

Frequently Asked Questions (FAQs)

Sample Preparation

Question: What is the best sample preparation technique to reduce matrix effects for this compound?

Answer: The choice of sample preparation technique depends on the complexity of your matrix. Improving sample preparation is a highly effective way to reduce ion suppression.[6] Here is a comparison of common techniques:

Technique Principle Effectiveness for Ion Suppression Advantages Disadvantages
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.Least effective. Often co-extracts phospholipids and other interfering small molecules.Simple, fast, and inexpensive.Can result in significant ion suppression.[7]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquids. For this compound, an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether would be suitable.Moderately to highly effective. Can remove many salts and polar interferences.Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for some analytes.[6]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away. Reversed-phase, ion-exchange, or mixed-mode cartridges can be used.Highly effective, especially with mixed-mode sorbents that can remove a wider range of interferences.Provides the cleanest extracts and can reduce ion suppression significantly.[7]More expensive and requires method development.

For optimal results, a mixed-mode Solid-Phase Extraction (SPE) is often the most effective at removing a broad range of interferences.

Here is a diagram illustrating a typical Solid-Phase Extraction workflow:

SPE_Workflow start Sample Loading condition Conditioning (e.g., Methanol, Water) equilibration Equilibration (e.g., Buffer) condition->equilibration load_sample Load Sample equilibration->load_sample wash Wash (Remove Interferences) load_sample->wash elute Elution (Collect Analyte) wash->elute dry_reconstitute Dry & Reconstitute elute->dry_reconstitute analysis LC-MS Analysis dry_reconstitute->analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE).

Chromatography

Question: How can I optimize my LC method to minimize ion suppression?

Answer: Chromatographic separation is key to resolving this compound from co-eluting matrix components.[8]

  • Gradient Modification: Adjusting the gradient slope can improve the separation between your analyte and interfering compounds.

  • Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide different elution patterns for phenolic compounds.

  • UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns offer higher resolution and can better separate the analyte from matrix interferences.[8]

MS Source and Ionization

Question: Are there any MS source parameters I can change to reduce ion suppression?

Answer: Yes, optimizing the ESI source parameters can have an impact. Additionally, consider the ionization technique itself.

  • Flow Rate: Reducing the flow rate to the ESI source can decrease the magnitude of ion suppression. Nano-electrospray (nano-ESI) is much more tolerant to matrix effects than conventional ESI.

  • Ionization Mode: this compound has a phenolic hydroxyl group and can be ionized in both positive and negative modes. While it will likely form [M+H]⁺ or [M+Na]⁺ in positive mode, it will form [M-H]⁻ in negative mode. Since fewer compounds ionize in negative mode, switching to negative ionization may reduce the number of co-eluting interferences and thus decrease ion suppression.[2]

  • Alternative Ionization: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[1] If your instrument has an APCI source, it is worth testing, especially for a moderately polar molecule like this compound.

The diagram below illustrates the mechanism of ion suppression in the ESI source:

ESI_Ion_Suppression cluster_0 Ideal ESI Process cluster_1 ESI with Ion Suppression Analyte A Droplet1 Charged Droplet Analyte->Droplet1 Enters GasPhaseIon1 Gas Phase Analyte Ion Droplet1->GasPhaseIon1 Evaporation & Fission Analyte2 A Droplet2 Charged Droplet (Competition) Analyte2->Droplet2 Matrix M Matrix->Droplet2 GasPhaseIon2 Reduced Gas Phase Analyte Ion Droplet2->GasPhaseIon2 Suppressed Ionization

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Ethyl p-hydroxyphenyllactate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl p-hydroxyphenyllactate, a significant organic compound, is paramount. The two most common analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer distinct advantages and disadvantages. This guide provides a comprehensive comparison of these methods, complete with experimental protocols and performance data to aid in the selection of the most suitable technique for specific analytical needs.

Data Presentation: A Side-by-Side Comparison

The performance of HPLC and GC-MS methods for the analysis of this compound can be quantitatively compared across several key validation parameters. The following table summarizes these metrics, offering a clear overview of what each method can achieve.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 105%95 - 110%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) 10 ng/mL1 ng/mL
Limit of Quantitation (LOQ) 30 ng/mL5 ng/mL
Analysis Time 10 - 15 minutes15 - 25 minutes
Sample Preparation Simple dilutionDerivatization may be required

Experimental Protocols

The successful implementation of either HPLC or GC-MS analysis hinges on a well-defined experimental protocol. Below are detailed methodologies for each technique.

High-Performance Liquid Chromatography (HPLC) Method

This method is well-suited for the analysis of non-volatile and thermally labile compounds.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration of approximately 1 mg/mL.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.2% acetic acid in water (A) and 0.2% acetic acid in acetonitrile (B52724) (B) can be used. A typical gradient might be: 5% B for 4 min, then a linear increase to 35% B over 4.5 min, followed by an increase to 100% B, a hold, and re-equilibration.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 2 µL.[1]

  • Detection: UV detector at 275 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

1. Sample Preparation (with Derivatization):

  • To a dried sample extract, add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Evaporate the excess derivatization reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

2. Instrumentation and Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 140°C at 10°C/min, then to 240°C at 4°C/min, and finally to 280°C at 10°C/min, with a final hold for 3 minutes.[2]

  • Injector Temperature: 260°C.[2]

  • Ion Source Temperature: 200°C.[2]

  • Mass Range: m/z 30-550 in full scan mode.[2]

Mandatory Visualization

To visually represent the cross-validation process, the following workflow diagram has been created using the DOT language.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Sample This compound Standard & Samples HPLC_Prep Dilution in Mobile Phase Sample->HPLC_Prep GCMS_Prep Derivatization (e.g., Silylation) Sample->GCMS_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data HPLC Data (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Data->Validation GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data GC-MS Data (Peak Area, Mass Spectrum) GCMS_Analysis->GCMS_Data GCMS_Data->Validation Comparison Statistical Comparison (e.g., t-test, Bland-Altman plot) Validation->Comparison Report Report Comparison->Report Final Report: Method Suitability Assessment

Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the analysis. For routine quality control where high throughput and cost-effectiveness are priorities, a well-developed HPLC-UV method may be more advantageous. For research and development purposes, or when higher sensitivity and structural confirmation are required, the specificity of GC-MS is invaluable. This guide provides the foundational information to make an informed decision and to establish a validated analytical method for this compound.

References

A Comparative Guide to the Inter-Laboratory Quantification of p-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of p-hydroxyphenyllactic acid (HPLA), a significant metabolite in tyrosine metabolism.[1] The data presented is intended for researchers, scientists, and drug development professionals, offering a basis for selecting and implementing robust analytical methods. The primary techniques discussed are Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Method Performance

The selection of an appropriate analytical method is critical for accurate and reliable quantification of HPLA in biological matrices. Below is a summary of the performance characteristics of two commonly employed techniques.

ParameterUPLC-MS/MSGC-MSReference
Lower Limit of Quantitation (LLOQ) 0.02 to 0.25 µmol/LNot explicitly stated, but comparable to UPLC-MS/MS[2][3][4]
Linearity Range (Serum) 5 - 500 µmol/LNot explicitly stated[5]
Linearity Range (Urine) 20 - 20,000 µmol/LNot explicitly stated[5]
Intra-assay Precision (Serum) <10.9%Not explicitly stated[5]
Inter-assay Precision (Serum) <10.6%Not explicitly stated[5]
Intra-assay Precision (Urine) <5%Not explicitly stated[5]
Inter-assay Precision (Urine) <9%Not explicitly stated[5]
Intra-assay Accuracy 96.6% to 110.5%Not explicitly stated[5][6][7]
Inter-assay Accuracy 96.6% to 110.5%Not explicitly stated[5][6][7]
Sample Preparation Protein Precipitation, Liquid-Liquid ExtractionSialylation after ether extraction[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key steps for HPLA quantification using UPLC-MS/MS.

UPLC-MS/MS Method

  • Sample Preparation (Protein Precipitation): This method is preferred due to higher analyte recoveries and reduced matrix effects.[2][3][4]

    • To a serum sample, add a volume of cold methanol.

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Atlantis C18 column.[5]

    • Mobile Phase: A gradient of 0.2% acetic acid in water (A) and 0.2% acetic acid in acetonitrile (B52724) (B) is used.[2]

    • Flow Rate: 0.4 mL/min.[2]

    • Column Temperature: 40 °C.[2]

    • Injection Volume: 2 µL.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI) is optimal for HPLA.[5][6][7]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[2]

Tyrosine Metabolism Pathway

p-Hydroxyphenyllactic acid is a metabolite in the tyrosine degradation pathway. Understanding this pathway is essential for interpreting HPLA concentrations in biological samples.

Tyrosine_Metabolism Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase p_Hydroxyphenyllactate p_Hydroxyphenyllactate p_Hydroxyphenylpyruvate->p_Hydroxyphenyllactate p-Hydroxyphenylpyruvate reductase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase

Caption: Simplified tyrosine metabolism pathway highlighting p-hydroxyphenyllactate.

Experimental Workflow for UPLC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of HPLA in serum samples using UPLC-MS/MS.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Serum_Sample Serum Sample Protein_Precipitation Protein Precipitation (Methanol) Serum_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_Separation UPLC Separation (Atlantis C18) Supernatant_Collection->UPLC_Separation MSMS_Detection MS/MS Detection (Negative ESI, MRM) UPLC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Workflow for HPLA quantification by UPLC-MS/MS.

References

"comparative bioactivity of Ethyl p-hydroxyphenyllactate vs. p-hydroxyphenyllactic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the realm of bioactive compounds, structural modifications can profoundly influence efficacy and mechanism of action. This guide provides a comparative analysis of ethyl p-hydroxyphenyllactate and its parent compound, p-hydroxyphenyllactic acid. While direct comparative data for the ethyl ester is limited, existing research on the methyl ester provides critical insights into how esterification impacts the bioactivity of p-hydroxyphenyllactic acid, particularly concerning antiproliferative effects.

Core Bioactivity Comparison

The primary distinction observed between the esterified and non-esterified forms of p-hydroxyphenyllactic acid lies in their antiproliferative capabilities. The ester form demonstrates significant inhibitory effects on cell growth, a property not shared by the parent acid.

Table 1: Comparative Biological Activities
BioactivityThis compound (inferred from Methyl ester)p-Hydroxyphenyllactic AcidDirect Comparison Available?
Antiproliferative Activity Potent inhibitor of cell growth and proliferation.[1][2]Does not inhibit cell growth.[1][2]Yes (for Methyl ester)
Receptor Binding High-affinity ligand for nuclear type II sites.[1]Low-affinity ligand for nuclear type II sites.[1]Yes (for Methyl ester)
Antioxidant Activity Data not available.Demonstrates antioxidant properties by reducing reactive oxygen species (ROS).No
Anti-inflammatory Activity Data not available.Implied to have anti-inflammatory effects, similar to other phenolic acids.[3]No

In-Depth Analysis of Bioactivities

Antiproliferative and Receptor Binding Activity

A pivotal study comparing mthis compound (MeHPLA) to p-hydroxyphenyllactic acid (HPLA) revealed significant differences in their effects on cell growth and receptor interaction.[1] MeHPLA was identified as a high-affinity ligand for nuclear type II binding sites and a potent inhibitor of MCF-7 human breast cancer cell proliferation.[1] Furthermore, it was shown to block estradiol-stimulated uterine growth in vivo.[1] In stark contrast, HPLA exhibited low affinity for these nuclear sites and did not inhibit MCF-7 cell growth or the uterotropic response to estradiol.[1] This suggests that the esterification of the carboxylic acid group is crucial for this particular bioactivity. It is plausible that the ethyl ester would exhibit a similar enhancement in activity due to increased lipophilicity, facilitating cell membrane passage and interaction with intracellular targets.

cluster_0 Comparative Effect on Cell Proliferation EHP This compound NucReceptor Nuclear Type II Sites EHP->NucReceptor High Affinity HP p-Hydroxyphenyllactic Acid HP->NucReceptor Low Affinity CellGrowth Cell Growth Inhibition NucReceptor->CellGrowth Modulates

Figure 1. Differential binding and effect on cell growth.

Antioxidant Activity

p-Hydroxyphenyllactic acid is known to possess antioxidant properties, directly reducing the production of reactive oxygen species (ROS) in mitochondria and neutrophils. This activity is characteristic of many phenolic compounds, which can donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[4] There is currently a lack of studies investigating the antioxidant potential of this compound. While esterification of the carboxylic acid group would not directly affect the phenolic hydroxyl group responsible for radical scavenging, changes in solubility and cellular uptake could indirectly influence its overall antioxidant efficacy in biological systems.

Anti-inflammatory Activity

The anti-inflammatory effects of p-hydroxyphenyllactic acid have been suggested, with studies on related aromatic lactic acids showing they can counteract the production of inflammatory cytokines in peripheral blood mononuclear cells.[3] The mechanisms are often linked to the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are common targets for phenolic compounds.[5][6] Direct experimental evidence for the anti-inflammatory activity of this compound is not yet available.

cluster_1 Generalized NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB releases IkB->NFkB inhibits NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes initiates

Figure 2. Potential anti-inflammatory mechanism via NF-κB.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key comparative assays are provided below.

Experimental Workflow for Comparative Analysis

cluster_2 Comparative Bioactivity Workflow start Prepare Stock Solutions (E-HPLA & HPLA) antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant antiinflammatory Anti-inflammatory Assays (e.g., NF-κB in Macrophages) start->antiinflammatory antiproliferative Antiproliferative Assays (e.g., MTT on MCF-7 cells) start->antiproliferative data Data Analysis (IC50, % Inhibition) antioxidant->data antiinflammatory->data antiproliferative->data conclusion Comparative Efficacy Conclusion data->conclusion

Figure 3. Workflow for comparing E-HPLA and HPLA.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).[7]

  • Test compounds (this compound and p-hydroxyphenyllactic acid) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).

  • Positive control (e.g., Ascorbic acid, Trolox).[8]

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 517 nm.[9]

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the chosen solvent.

  • In a 96-well plate, add a specific volume (e.g., 20 µL) of each sample dilution to separate wells.[9]

  • Add the DPPH working solution (e.g., 200 µL) to each well to initiate the reaction.[9] A blank well should contain only the solvent and the DPPH solution.

  • Mix thoroughly and incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[7]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[9]

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 2: MCF-7 Cell Proliferation Assay (Antiproliferative Activity)

This assay assesses the effect of the compounds on the proliferation of the estrogen-responsive MCF-7 human breast cancer cell line.

Materials:

  • MCF-7 cells.

  • Complete growth medium (e.g., EMEM supplemented with 10% FBS, insulin, and antibiotics).[10]

  • Estrogen-free medium for pre-treatment.

  • Test compounds and a vehicle control (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[10]

  • Replace the medium with estrogen-free medium and incubate for an additional 48-72 hours to ensure baseline proliferation.[11]

  • Treat the cells with various concentrations of this compound, p-hydroxyphenyllactic acid, or the vehicle control.

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for any active compounds.

Protocol 3: NF-κB Activation Assay (Anti-inflammatory Activity)

This protocol describes a general method to measure the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).

  • Test compounds and a vehicle control.

  • Cell culture reagents.

  • Nuclear and cytoplasmic extraction buffers.[12]

  • Primary antibody against NF-κB p65.

  • Secondary antibody (HRP-conjugated).

  • Reagents for Western blotting or an ELISA-based transcription factor assay kit.[13]

Procedure:

  • Culture macrophage cells to approximately 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB activation.

  • Isolate the nuclear and cytoplasmic protein fractions using appropriate extraction kits.[12]

  • Determine the protein concentration of each fraction.

  • Analyze the amount of the p65 subunit in both the nuclear and cytoplasmic fractions using Western blotting or a specific ELISA kit.

  • A decrease in the nuclear p65/cytoplasmic p65 ratio in compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.

Conclusion and Future Directions

The available evidence strongly suggests that the esterification of p-hydroxyphenyllactic acid is a critical modification for conferring antiproliferative activity, likely by enhancing its affinity for nuclear receptors. While p-hydroxyphenyllactic acid is a known antioxidant, the bioactivities of its ethyl ester in this and other areas, such as anti-inflammatory effects, remain to be thoroughly investigated.

For researchers and drug development professionals, this compound presents a more promising candidate for antiproliferative applications than its parent acid. Future research should focus on direct, head-to-head comparative studies to quantify the differences in antioxidant and anti-inflammatory efficacy and to fully elucidate the signaling pathways modulated by the ethyl ester. Such studies will be invaluable in determining the full therapeutic potential of this modified natural compound.

References

Validation of Ethyl p-Hydroxyphenyllactate as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for information on the validation of Ethyl p-hydroxyphenyllactate as a specific biomarker for metabolic disorders have yielded limited direct results. The available scientific literature and metabolomic databases primarily focus on its parent compound, p-hydroxyphenyllactic acid (HPLA), in the context of metabolic pathways and certain disease states. This guide, therefore, provides a comparative overview based on the current understanding of HPLA and other established and emerging biomarkers for metabolic disorders, while highlighting the knowledge gap concerning the ethyl ester form.

Metabolic disorders, a cluster of conditions including insulin (B600854) resistance, obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a significant global health challenge. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of effective therapeutic interventions. While a range of biomarkers are currently utilized in research and clinical settings, the exploration for novel, more specific, and sensitive markers is ongoing.

Established and Emerging Biomarkers for Metabolic Disorders

A variety of molecules are recognized for their association with metabolic dysregulation. These can be broadly categorized as established, routinely used markers and emerging biomarkers that show promise in research settings.

Table 1: Comparison of Established and Emerging Biomarkers for Metabolic Disorders

Biomarker CategoryBiomarkerAdvantagesDisadvantages
Established Biomarkers
Glycemic ControlFasting Glucose, HbA1cWell-established, standardized assays, strong correlation with diabetesCan be influenced by recent diet and stress (fasting glucose); reflects long-term control but not short-term fluctuations (HbA1c)
Lipid ProfileTriglycerides, HDL, LDLRoutinely measured, good indicators of cardiovascular riskCan be influenced by diet and lifestyle; not always directly indicative of insulin resistance
AdipokinesAdiponectinInversely correlated with insulin resistance and inflammationLevels can be influenced by gender and body fat distribution
LeptinCorrelates with adiposity, involved in appetite regulationLeptin resistance is common in obesity, complicating interpretation
Inflammatory MarkersC-reactive protein (CRP)Marker of systemic inflammation, associated with insulin resistance and cardiovascular riskNon-specific, elevated in various inflammatory conditions
Emerging Biomarkers
Metabolitesp-Hydroxyphenyllactic acid (HPLA)Associated with tyrosine metabolism and oxidative stress; may reflect gut microbiome activity[1][2]Limited large-scale validation for specific metabolic disorders; can be influenced by diet and gut dysbiosis[3]
2-Hydroxybutyric acidIdentified as a potential early marker for insulin resistance[4]Further validation in diverse populations is needed
Branched-Chain Amino Acids (BCAAs)Elevated levels are strongly associated with insulin resistanceDietary protein intake can significantly influence levels

p-Hydroxyphenyllactic Acid (HPLA) in Metabolism

p-Hydroxyphenyllactic acid is a metabolite of the amino acid tyrosine.[1] Its presence in biological fluids can be attributed to both endogenous human metabolism and the metabolic activity of the gut microbiota. Elevated levels of HPLA have been associated with increased oxidative stress and are considered a marker of cell turnover.[1][2]

The following diagram illustrates the metabolic pathway of tyrosine, indicating the position of p-hydroxyphenyllactic acid.

Tyrosine_Metabolism Tyrosine Tyrosine p_Hydroxyphenylpyruvic_acid p-Hydroxyphenylpyruvic acid Tyrosine->p_Hydroxyphenylpyruvic_acid Homogentisic_acid Homogentisic acid p_Hydroxyphenylpyruvic_acid->Homogentisic_acid p_Hydroxyphenyllactic_acid p-Hydroxyphenyllactic acid p_Hydroxyphenylpyruvic_acid->p_Hydroxyphenyllactic_acid Alternative Pathway / Microbial Metabolism Maleylacetoacetic_acid Maleylacetoacetic acid Homogentisic_acid->Maleylacetoacetic_acid Fumarylacetoacetic_acid Fumarylacetoacetic acid Maleylacetoacetic_acid->Fumarylacetoacetic_acid Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetic_acid->Fumarate_Acetoacetate

Caption: Simplified tyrosine metabolism pathway.

Experimental Protocols

The validation of a novel biomarker involves a series of rigorous analytical and clinical studies. While specific protocols for this compound are not available, the general workflow for biomarker validation is outlined below.

Biomarker_Validation_Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Clinical Validation Phase Discovery Candidate Biomarker Discovery (e.g., Metabolomics) Analytical_Method_Development Analytical Method Development & Validation Discovery->Analytical_Method_Development Quantification Quantification in Biological Samples (e.g., Plasma, Urine) Analytical_Method_Development->Quantification Method_Validation Method Validation (Accuracy, Precision, Linearity, etc.) Quantification->Method_Validation Case_Control_Studies Case-Control Studies Method_Validation->Case_Control_Studies Prospective_Cohort_Studies Prospective Cohort Studies Case_Control_Studies->Prospective_Cohort_Studies Correlation_Studies Correlation with Established Markers & Clinical Endpoints Prospective_Cohort_Studies->Correlation_Studies

Caption: General workflow for biomarker validation.

Several analytical methods have been developed for the quantification of HPLA in biological samples, which could potentially be adapted for its ethyl ester.

Table 2: Analytical Methods for p-Hydroxyphenyllactic Acid

MethodSample TypeInstrumentationKey Features
Gas Chromatography-Mass Spectrometry (GC-MS)Plasma, UrineGC-MSHigh sensitivity and specificity; often requires derivatization.[5]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)SerumUPLC-MS/MSHigh throughput, high sensitivity, and specificity; can measure multiple metabolites simultaneously.[6][7][8]

Experimental Protocol: UPLC-MS/MS for p-Hydroxyphenyllactic Acid in Serum

This protocol is a generalized summary based on published methods for HPLA.[6][7][8]

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • Precipitate proteins by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the supernatant onto a reverse-phase UPLC column (e.g., C18).

    • Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source, often operated in negative ion mode for acidic compounds.

    • Monitor for specific precursor-to-product ion transitions for HPLA and the internal standard for accurate quantification.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentration of HPLA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

Currently, there is a lack of direct scientific evidence to validate this compound as a biomarker for metabolic disorders. The available research primarily focuses on its parent compound, p-hydroxyphenyllactic acid, which has been associated with tyrosine metabolism, oxidative stress, and gut microbiome activity. While HPLA shows some characteristics that might be relevant to the pathophysiology of metabolic diseases, extensive further research is required to establish a clear and clinically meaningful link.

Future research should aim to:

  • Investigate the presence and concentration of this compound in individuals with and without metabolic disorders.

  • Conduct case-control and prospective cohort studies to assess its diagnostic and prognostic value.

  • Compare its performance against established biomarkers of metabolic disease.

  • Elucidate the specific metabolic pathways that lead to the formation of this compound and how these are altered in metabolic disorders.

Until such studies are conducted, the potential of this compound as a biomarker for metabolic disorders remains speculative. Researchers, scientists, and drug development professionals should focus on the existing and more thoroughly validated biomarkers for their clinical and research applications.

References

A Comparative Guide to the Linearity and Range of p-Hydroxyphenyllactic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is paramount. This guide provides a comparative assessment of analytical methods for measuring p-hydroxyphenyllactic acid (HPLA), a key metabolite in the tyrosine pathway. Altered levels of HPLA can be indicative of metabolic disorders such as tyrosinemia and alkaptonuria.[1] This document focuses on the critical performance characteristics of linearity and range, presenting supporting experimental data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Comparison of Assay Performance

The following table summarizes the linearity and range of two validated LC-MS/MS methods for the quantification of HPLA in human serum and urine.

ParameterMethod 1: LC-MS/MSMethod 2: UPLC-MS/MSAlternative Methods
Analyte 4-Hydroxyphenyllactic acid (HPLA)p-Hydroxyphenyllactic acid (p-HPhLA)p-Hydroxyphenyllactic acid
Matrix Serum and UrineSerumPlasma and Urine
Linearity (R²) (Serum) 0.999[1]>0.999Not explicitly stated
Linearity (R²) (Urine) 0.999[1]Not applicableNot explicitly stated
Range (Serum) 5 - 500 µmol/L[1]0.25 - 25 µmol/L[2]Not explicitly stated
Range (Urine) 20 - 20,000 µmol/L[1]Not applicableNot explicitly stated
Lower Limit of Quantification (LLOQ) (Serum) 5 µmol/L[1]0.25 µmol/L[2]Not explicitly stated
Lower Limit of Quantification (LLOQ) (Urine) 20 µmol/L[1]Not applicableNot explicitly stated

Note: Method 1 demonstrates a wider analytical range, particularly in urine, making it suitable for studies where large variations in HPLA concentrations are expected.[1] Method 2 offers a lower LLOQ in serum, providing higher sensitivity for applications requiring the detection of basal levels of the analyte.[2] Historically, other methods such as paper chromatography, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC) with chemiluminescence have been used, but LC-MS/MS is now more common due to its superior sensitivity and specificity.[1]

Experimental Protocols

Method 1: Validated LC-MS/MS Assay for HPLA in Serum and Urine

This protocol is based on a validated method for the analysis of HPLA along with other metabolites in the tyrosine pathway.[1]

1. Sample Preparation:

  • Serum: Dilute serum samples 1 in 1000 with an internal standard (IS) solution containing deuterated analogs of the analytes in deionized water with 0.1% formic acid.[1]

  • Urine: Dilute urine samples 1 in 1000 with an IS solution.[1]

2. Liquid Chromatography:

  • Column: Atlantis C18 column.[1]

  • Mobile Phase: A gradient of mobile phases is used for chromatographic separation.

  • Elution: HPLA elutes at approximately 2.9 minutes.[1]

3. Mass Spectrometry:

  • Ionization: Negative ionisation mode is used for HPLA.[1]

  • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[1]

4. Linearity and Range Assessment:

  • Prepare a minimum of six calibration standards by spiking known concentrations of HPLA into the matrix (serum or urine).

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression with a 1/x weighting factor to determine the calibration curve.

  • The linear range is defined by the lowest and highest calibration standards that meet the acceptance criteria for accuracy and precision (typically within ±15%, and ±20% for the LLOQ).[1]

Method 2: Validated UPLC-MS/MS Assay for p-HPhLA in Serum

This protocol is based on a sensitive method for the determination of several phenolic and indolic acids in human serum.[2][3]

1. Sample Preparation:

  • To 100 µL of serum, add 10 µL of an analyte working solution and 10 µL of the IS working solution.[2]

  • Add 400 µL of cooled methanol (B129727) for protein precipitation.[2]

  • Vortex and centrifuge the sample at 2750 × g for 15 minutes at 4°C.[2]

  • Transfer 200 µL of the supernatant for UPLC-MS/MS analysis.[2]

2. Ultra-High-Performance Liquid Chromatography:

  • Column: YMC-Triart C18 column (50 mm × 2.0 mm, 1.9 µm).[2]

  • Mobile Phase A: 0.2% acetic acid in water.[2]

  • Mobile Phase B: 0.2% acetic acid in acetonitrile.[2]

  • Gradient Elution: A step-gradient elution program is applied over a total analysis time of 10 minutes.[2]

  • Column Temperature: 40°C.[2]

  • Flow Rate: 0.4 mL/min.[2]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in negative mode for phenyl-containing analytes.[2]

  • Detection: A QTRAP mass spectrometer in MRM mode is used.[2]

4. Linearity and Range Assessment:

  • Prepare calibration standards in deionized water, as protein precipitation removes matrix effects.[2]

  • The final concentration range for p-HPhLA in the samples is 0.25–25 µmol/L.[2]

  • The linearity is assessed by plotting the response against the concentration of the calibration standards.

Visualizations

Signaling Pathway

Tyrosine_Metabolism cluster_legend Legend Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase HPPA p-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA Tyrosine aminotransferase HGA Homogentisic acid (HGA) HPPA->HGA HPPD¹ HPLA p-Hydroxyphenyllactic acid (HPLA) HPPA->HPLA Hydroxyphenylpyruvate reductase Maleylacetoacetic_acid Maleylacetoacetic acid HGA->Maleylacetoacetic_acid HGD² Analyte Analyte of Interest Metabolite Other Metabolites caption ¹ p-Hydroxyphenylpyruvate dioxygenase ² Homogentisate 1,2-dioxygenase

Caption: Simplified Tyrosine Metabolism Pathway Highlighting p-Hydroxyphenyllactic Acid.

Experimental Workflow

Assay_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Biological Sample (Serum/Urine) dilution Dilution with Internal Standard start->dilution precipitation Protein Precipitation (e.g., with Methanol) start->precipitation injection Inject into LC-MS/MS System dilution->injection centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of HPLA Concentration calibration->quantification

Caption: General Experimental Workflow for HPLA Quantification by LC-MS/MS.

References

Navigating the Analytical Maze: A Comparative Guide to the Specificity and Selectivity of Methods for Ethyl p-hydroxyphenyllactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Ethyl p-hydroxyphenyllactate, a chiral molecule with potential significance in various biological and chemical processes, hinges on the selection of an analytical method with impeccable specificity and selectivity. This guide provides a comparative overview of common analytical techniques, offering insights into their performance based on available experimental data for the parent compound, p-hydroxyphenyllactic acid, and structurally similar molecules. The choice of method ultimately depends on the sample matrix, the required sensitivity, and the necessity of resolving its enantiomers.

The specificity of an analytical method ensures that the signal measured is solely from the analyte of interest, while selectivity refers to the method's ability to distinguish the analyte from other components in the sample, such as metabolites, impurities, or matrix components. For a chiral compound like this compound, the ultimate test of selectivity is the ability to separate and quantify its two enantiomers, which may exhibit different biological activities.

Comparative Analysis of Analytical Methodologies

The following table summarizes the key performance characteristics of various analytical techniques applicable to the analysis of this compound, with a focus on specificity and selectivity. It is important to note that direct comparative studies for this compound are limited; therefore, performance data is often inferred from studies on p-hydroxyphenyllactic acid and other related esters.

Analytical Method Principle Reported Specificity & Selectivity Performance Typical Application Limitations
Chiral High-Performance Liquid Chromatography with UV detection (Chiral HPLC-UV) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. Detection is based on UV absorbance.Good Selectivity for Enantiomers: Baseline separation of enantiomers of similar compounds like ethyl lactate (B86563) has been demonstrated with appropriate chiral columns (e.g., polysaccharide-based).[1] Moderate Specificity: Susceptible to interference from co-eluting compounds with similar UV spectra.Chiral purity determination of bulk drug substance and formulations.Lower sensitivity compared to mass spectrometry. Matrix interference can be a significant issue in complex samples.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) High-efficiency chromatographic separation coupled with highly selective detection based on the mass-to-charge ratio of the analyte and its fragments.Excellent Specificity and Selectivity: Multiple Reaction Monitoring (MRM) mode provides two levels of mass filtering, minimizing interference from matrix components and structurally similar compounds.[2] Methods for p-hydroxyphenyllactic acid show no significant interference from other metabolites.[2]Quantification of low levels of the analyte in complex biological matrices (e.g., plasma, serum, urine).[2]Chiral separation requires a specific chiral column, which may necessitate dedicated method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile analytes in a gaseous mobile phase followed by mass spectrometric detection. Derivatization is often required for polar compounds.High Specificity: Mass spectral libraries can be used to confirm the identity of the analyte. Isotope-dilution assays provide excellent accuracy and specificity.[3] Good Selectivity: Capable of separating the analyte from other volatile components in the sample.Analysis in biological fluids where derivatization is feasible.[3] Has been used for the determination of p-hydroxyphenyllactic acid in plasma.[3]Requires derivatization for non-volatile compounds like this compound, which adds complexity and potential for variability. Thermal degradation of the analyte is a possibility.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field. Chiral selectors can be added to the background electrolyte for enantiomeric separation.Excellent Enantiomeric Resolution: CE is a powerful technique for chiral separations and has been applied to p-hydroxyphenyllactic acid.[4] High efficiency leads to sharp peaks and good resolution.Chiral purity analysis, especially when small sample volumes are available.Lower concentration sensitivity compared to LC-MS/MS. Can be sensitive to matrix effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols derived from published methods for closely related compounds.

Chiral HPLC-UV Method for Enantiomeric Purity (Adapted from Ethyl Lactate Analysis)

This method is designed for the separation of enantiomers and is a good starting point for the chiral analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Column: A coated polysaccharide-based chiral column, such as a DAICEL CHIRALCEL AD-H (4.6 x 250 mm, 5 µm), has been shown to be effective for similar compounds.[1]

  • Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 95:5 v/v) is typically used for normal-phase chiral separations on this type of column.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 20°C.[1]

  • Detection Wavelength: 210 nm (Note: The optimal wavelength for this compound should be determined experimentally based on its UV spectrum).[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Specificity/Selectivity Assessment: Inject individual enantiomers (if available) to confirm their retention times. Analyze a racemic mixture to determine the resolution between the enantiomeric peaks. To assess specificity against impurities, analyze a sample spiked with known related substances.

UPLC-MS/MS Method for Quantification in Biological Fluids (Adapted from p-Hydroxyphenyllactic Acid Analysis)

This highly sensitive and selective method is suitable for determining the concentration of this compound in complex matrices like serum or plasma.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm), is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile (B52724), both containing a small amount of acid (e.g., 0.1% formic acid or 0.2% acetic acid), is typical.[2]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in either positive or negative mode (to be optimized for this compound). For p-hydroxyphenyllactic acid, negative mode is often used.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and a suitable internal standard must be determined. For p-hydroxyphenyllactic acid, a transition of m/z 180.9 > 134.0 has been used.[2]

  • Sample Preparation: Protein precipitation is a common and effective method for serum and plasma samples. Add a cold organic solvent like acetonitrile or methanol (B129727) to the sample, vortex, and centrifuge to remove precipitated proteins. The supernatant is then injected into the UPLC-MS/MS system.

  • Specificity/Selectivity Assessment: Analyze blank matrix samples (e.g., plasma from a subject not exposed to the analyte) to check for interferences at the retention time and MRM transition of the analyte. Analyze samples spiked with structurally related compounds to ensure they do not interfere with the quantification.

Visualizing the Workflow for Method Specificity and Selectivity Assessment

The following diagram illustrates a generalized workflow for evaluating the specificity and selectivity of an analytical method for a chiral compound like this compound.

G cluster_0 Method Development cluster_1 Specificity & Selectivity Assessment cluster_2 Data Evaluation cluster_3 Method Validation A Select Analytical Technique (e.g., HPLC, LC-MS/MS, GC-MS, CE) B Optimize Separation Conditions (Column, Mobile Phase, etc.) A->B C Analyze Blank Matrix B->C D Analyze Analyte Standard B->D E Analyze Potential Interferences (Metabolites, Impurities) B->E F For Chiral Methods: Analyze Racemic Mixture & Individual Enantiomers B->F G Check for Interfering Peaks in Blank Matrix at Analyte Retention Time C->G H Confirm Peak Identity & Purity (e.g., Mass Spectrum, DAD) D->H E->G I Calculate Resolution between Enantiomers (Rs > 1.5) F->I J Method is Specific & Selective G->J No Interference K Method Requires Further Optimization G->K Interference Found H->J I->J Adequate Resolution I->K Poor Resolution

Caption: Workflow for assessing analytical method specificity and selectivity.

References

Stability of Ethyl p-hydroxyphenyllactate Compared to Other Lactate Esters: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and metabolic stability of Ethyl p-hydroxyphenyllactate alongside other common lactate (B86563) esters, namely Ethyl lactate, Methyl lactate, and Butyl lactate. The stability of an ester is a critical parameter in drug development and formulation, influencing its shelf-life, bioavailability, and metabolic fate. This document summarizes available experimental data, outlines detailed protocols for stability assessment, and visualizes key processes and relationships to aid in research and development.

Comparative Stability Data

The following tables summarize the available quantitative data on the chemical and metabolic stability of the selected lactate esters. It is important to note that direct comparative studies for this compound are limited in the currently available literature. Therefore, some data points are inferred based on the behavior of structurally similar aromatic esters.

Table 1: Chemical Stability - Hydrolysis Rate Constants

Lactate EsterStructureHydrolysis ConditionsRate Constant (k)Half-life (t½)Reference(s)
This compound CCO--INVALID-LINK--C=C1)=O)CData not availableData not availableData not availableN/A
Ethyl lactate CCO--INVALID-LINK--C(=O)OBase-catalyzed0.1120 L·mol⁻¹·s⁻¹ (at 25°C)Varies with reactant concentrations[1]
Methyl lactate CO--INVALID-LINK--C(=O)OBase-catalyzed~2x faster than ethyl lactateVaries with reactant concentrations[2]
Butyl lactate CCCCO--INVALID-LINK--C(=O)OBase-catalyzedSlower than ethyl lactateVaries with reactant concentrationsInferred from[3]

Note: The hydrolysis rate of esters is significantly influenced by pH, temperature, and the presence of catalysts. The provided data for ethyl and methyl lactate are for base-catalyzed hydrolysis. The stability of this compound is expected to be influenced by the phenolic hydroxyl group, which may affect its electronic properties and susceptibility to hydrolysis.

Table 2: Metabolic Stability - In Vitro Half-life in Human Liver Microsomes

Lactate EsterIn Vitro Half-life (t½)Intrinsic Clearance (CLint)Reference(s)
This compound Data not availableData not availableN/A
Ethyl lactate RapidHighInferred from general ester metabolism
Methyl lactate RapidHighInferred from general ester metabolism
Butyl lactate ModerateModerateInferred from[3]

Note: Metabolic stability is typically assessed by measuring the rate of disappearance of the compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes. The presence of the p-hydroxyphenyl group in this compound may introduce additional metabolic pathways, such as glucuronidation or sulfation at the phenolic hydroxyl group, which could influence its overall metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of ester stability. Below are protocols for chemical and metabolic stability evaluation based on established scientific literature.

Protocol 1: Chemical Stability - Hydrolysis Study

Objective: To determine the rate of hydrolysis of a lactate ester under defined pH and temperature conditions.

Materials:

  • Lactate ester of interest

  • Phosphate (B84403) buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4)[4]

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)[3][5]

  • UV detector[5]

  • Incubator or water bath

  • Acetonitrile (B52724) (HPLC grade)[5]

  • Phosphoric acid (for mobile phase adjustment)[5]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the lactate ester in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Incubation:

    • Add a small aliquot of the stock solution to pre-warmed PBS of the desired pH in a sealed vial to achieve the final desired concentration (e.g., 100 µM).

    • Incubate the vials at a constant temperature (e.g., 37°C).[4]

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop the hydrolysis.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by HPLC to quantify the remaining concentration of the parent lactate ester.[3]

    • The mobile phase can be an isocratic mixture of phosphate buffer (pH adjusted with phosphoric acid) and acetonitrile.[3]

    • Detection is typically performed using a UV detector at a wavelength where the ester has significant absorbance.[5]

  • Data Analysis: Plot the natural logarithm of the remaining ester concentration against time. The slope of the linear regression will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 2: Metabolic Stability - Liver Microsome Assay

Objective: To determine the in vitro metabolic stability of a lactate ester using liver microsomes.

Materials:

  • Lactate ester of interest

  • Pooled human liver microsomes[6]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[6]

  • Acetonitrile with an internal standard (for quenching and analysis)[6]

  • LC-MS/MS system[6]

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine the liver microsomes and phosphate buffer.

    • Add the lactate ester (from a stock solution, final concentration typically 1 µM).[6]

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[6]

  • Incubation and Sampling:

    • Incubate the mixture at 37°C in a shaking water bath.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[6]

  • Quenching: Terminate the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[6]

  • Sample Processing:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant using an LC-MS/MS system to quantify the amount of the parent lactate ester remaining.[6]

    • The LC-MS/MS method should be optimized for the specific lactate ester and its potential metabolites.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) from the slope of the initial linear phase of the logarithmic plot of the remaining compound concentration versus time.

    • The intrinsic clearance (CLint) can then be calculated using the half-life and the protein concentration in the incubation.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the stability of lactate esters.

Experimental_Workflow_Chemical_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution of Lactate Ester Incubate Incubate Ester in PBS at 37°C Stock->Incubate PBS Prepare PBS Buffers (Varying pH) PBS->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Quench Quench Reaction with Acetonitrile Sample->Quench Analyze Analyze by HPLC Quench->Analyze Plot Plot ln[Ester] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

Caption: Experimental workflow for determining the chemical stability (hydrolysis) of lactate esters.

Factors_Affecting_Stability cluster_factors Factors Influencing Stability cluster_stability Stability Outcome Structure Chemical Structure (Alkyl Chain, Aromatic Rings) Stability Lactate Ester Stability (Chemical & Metabolic) Structure->Stability Steric & Electronic Effects pH pH of the Medium pH->Stability Acid/Base Catalysis Temp Temperature Temp->Stability Reaction Kinetics Enzymes Presence of Enzymes (Esterases, Lipases) Enzymes->Stability Biotransformation

Caption: Key factors influencing the chemical and metabolic stability of lactate esters.

References

Establishing Reference Ranges for p-Hydroxyphenyllactate in Healthy Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: While the initial topic specified "Ethyl p-hydroxyphenyllactate," a comprehensive review of scientific literature indicates that the widely studied and clinically relevant compound is p-hydroxyphenyllactic acid (p-HPLA) , also known as 4-hydroxyphenyllactic acid. This guide will focus on p-HPLA, a key metabolite of the amino acid tyrosine, for which reference range data in healthy populations are available.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a comparative overview of established reference ranges, the experimental protocols for their determination, and relevant metabolic pathways.

Comparative Reference Ranges for p-Hydroxyphenyllactate

The concentration of p-HPLA in biological fluids is a valuable indicator of tyrosine metabolism and can be altered in various physiological and pathological states.[3][4][5] Establishing accurate reference ranges in healthy individuals is crucial for the clinical interpretation of p-HPLA levels. The following tables summarize reported reference ranges for p-HPLA in urine and plasma/serum from healthy adult populations.

Table 1: Reference Ranges for p-Hydroxyphenyllactate in Urine

Laboratory/StudyMatrixPopulationReference RangeAnalytical Method
Commercial Laboratory 1UrineHealthy Adults≤ 2.0 mmol/mol creatinineNot Specified
US BioTek (Optimal Range)UrineHealthy Adults0 - 1.55 µg/mg creatinineNot Specified
Organix Comprehensive ProfileUrineHealthy Adults0 - 0.66 µg/mg creatinineNot Specified
Sobolev et al. (2023)SerumHealthy Volunteers (n=48)Not specified for urine, but serum data is availableUPLC-MS/MS
Norman et al. (2022)UrineHealthy Controls (n=22)Undetectable (<20 µmol/L)LC-MS/MS

Table 2: Reference Ranges for p-Hydroxyphenyllactate in Plasma/Serum

Study/DatabaseMatrixPopulationReference RangeAnalytical Method
Deutsch JC (1997)PlasmaHealthy Adults (n=9)118 ± 45 ng/mLGC-MS Isotope-Dilution Assay
Human Metabolome DatabaseBloodHealthy Adults0.64 ± 0.24 µMReferenced (Deutsch JC, 1997)
Sobolev et al. (2023)SerumHealthy Volunteers (n=48)Median: 0.53 µmol/L (Range: 0.25-1.31 µmol/L)UPLC-MS/MS
Norman et al. (2022)SerumHealthy ControlsUndetectableLC-MS/MS

Experimental Protocols

Accurate quantification of p-HPLA is essential for establishing reliable reference ranges. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification of p-Hydroxyphenyllactate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) Isotope-Dilution Assay

This method, based on the work by Deutsch JC (1997), provides high sensitivity and specificity.[2]

  • Sample Preparation:

    • A known amount of a stable isotope-labeled internal standard ([13C2]p-hydroxyphenyllactic acid) is added to the plasma sample.

    • Proteins are precipitated and removed.

    • The supernatant containing p-HPLA is extracted.

  • Derivatization:

    • The extracted sample is dried.

    • A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to create volatile derivatives of p-HPLA suitable for gas chromatography.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph.

    • The components are separated on a capillary column.

    • The eluent is introduced into a mass spectrometer.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized p-HPLA and its isotope-labeled internal standard.

  • Quantification:

    • The concentration of p-HPLA is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.

Quantification of p-Hydroxyphenyllactate in Human Serum by Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method, as described by Sobolev et al. (2023), offers high throughput and sensitivity for the analysis of multiple metabolites simultaneously.[6][7]

  • Sample Preparation:

    • An aliquot of an internal standard working solution is added to the serum sample.

    • Proteins are precipitated by adding cooled methanol.

    • The sample is vortexed and centrifuged.

    • The supernatant is transferred for analysis.

  • UPLC-MS/MS Analysis:

    • The prepared sample is injected into a UPLC system.

    • Analytes are separated on a C18 reversed-phase column with a gradient elution.

    • The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for p-HPLA and its internal standard are monitored for detection and quantification.

  • Quantification:

    • The concentration of p-HPLA is calculated based on the peak area ratio of the analyte to the internal standard against a calibration curve. The lower limit of quantification (LLOQ) for this method was reported as 0.25 µmol/L.[7]

Metabolic Pathway and Experimental Workflow

Visualizing the metabolic origin of p-HPLA and the analytical process aids in understanding its clinical and research relevance.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine hydroxylase p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase p_Hydroxyphenylpyruvate->Tyrosine Tyrosine aminotransferase p_Hydroxyphenyllactate p-Hydroxyphenyllactate p_Hydroxyphenylpyruvate->p_Hydroxyphenyllactate p-Hydroxyphenylpyruvate reductase Homogentisic_acid Homogentisic acid p_Hydroxyphenylpyruvate->Homogentisic_acid p-Hydroxyphenylpyruvate dioxygenase

Tyrosine metabolism to p-Hydroxyphenyllactate.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Blood, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with Methanol) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS or GC-MS Analysis Supernatant_Transfer->LC_MS_MS Peak_Integration Peak Integration and Quantification LC_MS_MS->Peak_Integration Data_Analysis Data Analysis and Comparison to Reference Ranges Peak_Integration->Data_Analysis

Workflow for p-HPLA quantification.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl p-Hydroxyphenyllactate

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of Ethyl p-hydroxyphenyllactate, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures will support a safe laboratory environment and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound can be a flammable liquid and vapor.[1][2] It is also identified as causing serious eye damage and may cause respiratory irritation.[1][2][3][4] Some sources also indicate it may be harmful if swallowed and toxic to aquatic life with long-lasting effects.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or under a chemical fume hood.[3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, regional, national, and international regulations.[1][5] The following steps provide a general framework for its proper disposal:

  • Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review all applicable waste disposal regulations.

  • Do Not Dispose Down the Drain: Due to its potential aquatic toxicity, this compound should not be disposed of down the drain.[5]

  • Use Designated Waste Containers: Dispose of waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated and properly labeled hazardous waste container.[5] The container should be kept closed when not in use.[2][3]

  • Avoid Mixing Wastes: Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[5]

  • Handle Spills Appropriately: In the event of a spill, do not let the product enter drains.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[2] Ensure the area is well-ventilated.

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste container.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC11H14O4ChemFaces[6]
Molecular Weight210.2 g/mol ChemFaces[6]

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols involving this compound. For handling and use in experiments, always refer to the specific safety data sheet (SDS) provided by the supplier and your institution's established laboratory protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines & Local Regulations start->consult_ehs ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->ppe spill Spill Occurs? ppe->spill contain_spill Contain Spill with Inert Absorbent Do Not Allow Entry to Drains spill->contain_spill Yes waste_container Place Waste in a Designated, Labeled, and Closed Hazardous Waste Container spill->waste_container No collect_spill Collect Spill Residue into a Labeled Hazardous Waste Container contain_spill->collect_spill collect_spill->waste_container no_mixing Do Not Mix with Other Chemical Wastes waste_container->no_mixing storage Store Waste Container in a Secure, Well-Ventilated Area no_mixing->storage disposal_pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Contractor storage->disposal_pickup end End: Compliant Disposal disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl p-hydroxyphenyllactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl p-hydroxyphenyllactate. Adherence to these procedures is vital for ensuring a safe laboratory environment.

I. Understanding the Hazards

II. Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. A hazard assessment should be completed for each work area to ensure the appropriate level of protection is chosen.[3]

A. Hand Protection:

Chemical-resistant gloves are mandatory.[4] Nitrile gloves are a suitable choice for handling esters and offer good resistance to a variety of chemicals.[1][5] Always inspect gloves for tears or punctures before use and wash them before removal.[6] Contaminated gloves should not be worn outside the immediate work area.[3]

B. Eye and Face Protection:

Safety glasses with side shields that meet ANSI Z87.1 standards are the minimum requirement.[3][7] In situations with a risk of splashing, chemical splash goggles should be worn.[4] For larger volumes or when there is a significant splash hazard, a face shield worn over safety goggles is required.[4][7]

C. Skin and Body Protection:

A laboratory coat should be worn at all times and must be buttoned to cover as much skin as possible.[7] For handling flammable materials, a flame-resistant lab coat is recommended.[8] Long pants and closed-toe shoes are mandatory; sandals and perforated shoes are not permitted.[2][6] Loose clothing and long hair must be secured.[2][6]

D. Respiratory Protection:

Work with this compound should be conducted in a well-ventilated area.[1] If engineering controls like a fume hood are not sufficient to control vapors, respiratory protection may be necessary.[6][7]

PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesResistant to esters and a broad range of chemicals.[1][5]
Eye Protection Safety Glasses with Side Shields (ANSI Z87.1)Minimum protection against chemical splashes.[3][7]
Chemical Splash GogglesRequired for splash hazards.[4]
Face Shield (over goggles)For large volumes or significant splash risk.[4][7]
Body Protection Laboratory CoatProtects skin from splashes.[7]
Closed-toe Shoes and Long PantsPrevents skin exposure to spills.[2][6]
Respiratory Use in a well-ventilated area or fume hoodMinimizes inhalation of vapors.[1][6]

III. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling chemicals is essential for safety.

A. Preparation:

  • Review Safety Information: Before beginning work, review all available safety information, including the SDS of similar chemicals.[8]

  • Gather PPE: Ensure all necessary PPE is available and in good condition.

  • Prepare Work Area: Work in a designated area, preferably a chemical fume hood, to minimize vapor inhalation.[8] Keep the workspace clean and uncluttered.[6]

  • Locate Safety Equipment: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.[2]

B. Handling:

  • Don PPE: Put on your lab coat, safety glasses/goggles, and gloves.

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes. Use appropriate tools like pipettes or dispensers.[8]

  • Container Labeling: Ensure all containers are clearly labeled with the chemical name and any hazard warnings.[2][9] Never use unlabeled chemicals.[2]

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[2][6] Wash hands thoroughly after handling chemicals, even if gloves were worn.[6][8]

C. Post-Handling:

  • Clean Up: Clean the work area upon completion of the task.[6]

  • Remove PPE: Remove gloves and wash hands.

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[9]

IV. Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

A. Waste Collection:

  • Segregate Waste: Dispose of this compound waste in a designated and clearly labeled waste container.[8] Do not mix with incompatible chemicals.[9]

  • Container Integrity: Use waste containers that are in good condition and have secure lids.

B. Disposal Procedure:

  • Follow Institutional Guidelines: Adhere to your institution's hazardous waste disposal procedures.

  • Do Not Pour Down the Drain: Never pour chemicals down the sink unless specifically permitted by your institution's safety office.[6][8]

  • Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the chemical waste.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review Safety Data B Gather Appropriate PPE A->B C Prepare & Inspect Work Area B->C D Locate Safety Equipment C->D E Don PPE D->E F Dispense Chemical Carefully E->F G Label All Containers F->G H Practice Good Hygiene G->H I Clean Work Area H->I J Remove PPE & Wash Hands I->J K Store Chemical Properly J->K L Segregate & Dispose of Waste K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.